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Oseltamivir-d3

Cat. No.: B11929627
M. Wt: 315.42 g/mol
InChI Key: VSZGPKBBMSAYNT-RWPOTZPQSA-N
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Description

Oseltamivir-d3 is a useful research compound. Its molecular formula is C16H28N2O4 and its molecular weight is 315.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28N2O4 B11929627 Oseltamivir-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H28N2O4

Molecular Weight

315.42 g/mol

IUPAC Name

ethyl (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate

InChI

InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1/i4D3

InChI Key

VSZGPKBBMSAYNT-RWPOTZPQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(=C[C@H]1OC(CC)CC)C(=O)OCC)N

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC

Origin of Product

United States

Foundational & Exploratory

Oseltamivir-d3: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir-d3 is the deuterated analog of Oseltamivir, a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses. The replacement of three hydrogen atoms with deuterium atoms in the acetyl group results in a heavier molecular weight, making it an ideal internal standard for pharmacokinetic and bioanalytical studies involving Oseltamivir. This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies related to this compound.

Chemical Properties and Structure

This compound, systematically named ethyl (3R,4R,5S)-5-amino-4-[(2,2,2-trideuterioacetyl)amino]-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate, is a synthetic compound.[1] The introduction of deuterium provides a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical behavior.

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource
Chemical Formula C₁₆H₂₅D₃N₂O₄[1]
Molecular Weight 315.42 g/mol [1]
Exact Mass 315.22373762 Da[1]
CAS Number 1093851-61-6[1]
IUPAC Name ethyl (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate[1]
Synonyms Oseltamivir D3, Tamiflu-d3[2]
Physical State White to off-white solid powder[3]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3]
Chemical Structure

The chemical structure of this compound is identical to that of Oseltamivir, with the exception of the three deuterium atoms on the acetyl group.

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Mechanism of Action

Oseltamivir is a prodrug that is hydrolyzed in the liver to its active metabolite, oseltamivir carboxylate. Oseltamivir carboxylate acts as a competitive inhibitor of the viral neuraminidase enzyme. This enzyme is crucial for the release of newly formed virus particles from infected cells. By blocking this enzyme, oseltamivir carboxylate prevents the spread of the virus to other cells.

Oseltamivir Mechanism of Action cluster_host_cell Infected Host Cell cluster_virion_release Virion Release Viral Replication Viral Replication New Virions New Virions Viral Replication->New Virions Budding Virions Budding Virions New Virions->Budding Virions Neuraminidase Neuraminidase Inhibition Inhibition Released Virions Released Virions Budding Virions->Released Virions Neuraminidase Action (Cleavage of Sialic Acid) Oseltamivir (Prodrug) Oseltamivir (Prodrug) Oseltamivir Carboxylate (Active) Oseltamivir Carboxylate (Active) Oseltamivir (Prodrug)->Oseltamivir Carboxylate (Active) Hepatic Hydrolysis Oseltamivir Carboxylate (Active)->Neuraminidase Inhibition Inhibition->Budding Virions Blocks Release

Mechanism of action of Oseltamivir.

Synthesis of this compound

The common industrial synthesis of Oseltamivir starts from (-)-shikimic acid.[4] The synthesis involves several steps to construct the cyclohexene ring with the correct stereochemistry, followed by the introduction of the amino and pentyl ether side chains. The final step in the formation of Oseltamivir is the acetylation of the primary amine. To produce this compound, this step would be modified as follows:

(Final Acetylation Step - Conceptual)

  • Reactant: (3R,4R,5S)-5-amino-4-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid ethyl ester (or a similar precursor with a free amino group).

  • Reagent: Acetic anhydride-d6 or Acetyl-d3 chloride.

  • Solvent: A suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Base: A non-nucleophilic base like triethylamine or pyridine to neutralize the acid byproduct.

  • Procedure: The amino precursor would be dissolved in the solvent, and the base would be added. The deuterated acetylating agent would then be added dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction would be stirred until completion, monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: The reaction mixture would be quenched, extracted, and the organic layer washed and dried. The crude product would then be purified by column chromatography or recrystallization to yield pure this compound.

Experimental Protocols: Analysis of this compound

This compound is primarily used as an internal standard in the quantitative analysis of Oseltamivir and its active metabolite, Oseltamivir carboxylate, in biological matrices. The most common analytical technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 2: Typical LC-MS/MS Parameters for Oseltamivir Analysis using this compound as Internal Standard
ParameterOseltamivirThis compound (Internal Standard)Oseltamivir Carboxylate
Precursor Ion (m/z) 313.2316.2285.2
Product Ion (m/z) 225.1228.1138.1
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Detailed Experimental Protocol: Quantification of Oseltamivir in Human Plasma by LC-MS/MS

This protocol is a representative example and may require optimization for specific instrumentation and applications.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma sample, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: Gradient to 90% B

    • 2.5-3.0 min: Hold at 90% B

    • 3.0-3.1 min: Gradient back to 10% B

    • 3.1-5.0 min: Re-equilibration at 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Spray Voltage: 5500 V.

  • Curtain Gas: 30 psi.

  • Collision Gas: Nitrogen.

  • Gas 1 (Nebulizer Gas): 50 psi.

  • Gas 2 (Heater Gas): 50 psi.

  • Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP) should be optimized for each analyte and the specific mass spectrometer used.

LC-MS/MS Workflow for Oseltamivir Analysis Plasma Sample Plasma Sample Add this compound (IS) Add this compound (IS) Plasma Sample->Add this compound (IS) Protein Precipitation (Acetonitrile) Protein Precipitation (Acetonitrile) Add this compound (IS)->Protein Precipitation (Acetonitrile) Vortex & Centrifuge Vortex & Centrifuge Protein Precipitation (Acetonitrile)->Vortex & Centrifuge Supernatant Evaporation Supernatant Evaporation Vortex & Centrifuge->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Workflow for Oseltamivir analysis.

Conclusion

This compound is an indispensable tool in the research and development of the antiviral drug Oseltamivir. Its stable isotopic label allows for precise and accurate quantification in complex biological matrices, which is fundamental for understanding the pharmacokinetics and efficacy of Oseltamivir. This guide has provided a comprehensive overview of its chemical properties, structure, and the analytical methodologies that are crucial for its application in a professional research setting.

References

A Technical Guide to the Application of Oseltamivir-d3 in Bioanalytical Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the primary research application of Oseltamivir-d3, a deuterated isotopologue of the antiviral drug Oseltamivir. Its principal role is as an internal standard (IS) for the accurate quantification of Oseltamivir and its active metabolite, Oseltamivir Carboxylate (OSC), in biological matrices. The predominant analytical technique for this purpose is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a method essential for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[1][2][3][4][5]

The Role of this compound as an Internal Standard

In quantitative bioanalysis, an internal standard is a compound added in a known, constant amount to all calibration standards, quality control samples, and study samples before processing. The ideal IS behaves identically to the analyte of interest during sample extraction, chromatography, and ionization, but is distinguishable by the detector.

This compound is chemically identical to Oseltamivir, except that three of its hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling results in a higher mass-to-charge ratio (m/z) without significantly altering its physicochemical properties. Consequently, this compound co-elutes with Oseltamivir during liquid chromatography and experiences similar extraction recovery and ionization efficiency. However, the mass spectrometer can differentiate between the two compounds based on their mass difference, allowing the ratio of the analyte's signal to the IS's signal to be used for precise quantification. This process corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.[2]

Experimental Protocols: Quantification of Oseltamivir and its Metabolite

The following sections detail a representative methodology for the simultaneous quantification of Oseltamivir and Oseltamivir Carboxylate in human plasma using this compound and its corresponding metabolite isotopologue (Oseltamivir Carboxylate-d3) as internal standards.

2.1 Sample Preparation

Accurate quantification requires the extraction of analytes from the biological matrix (e.g., plasma, blood) while removing interfering substances like proteins and phospholipids. Two common methods are Solid Phase Extraction (SPE) and Protein Precipitation (PPT).

  • Solid Phase Extraction (SPE): This technique offers cleaner extracts compared to PPT. A typical SPE protocol involves:

    • Conditioning an SPE cartridge (e.g., Oasis HLB) with methanol and then water.[4]

    • Loading a 200-500 µL plasma sample, which has been pre-treated and spiked with the internal standards (this compound and OSC-d3).[1][3]

    • Washing the cartridge with a weak organic solvent to remove interferences.

    • Eluting the analytes and internal standards with a stronger solvent like methanol or acetonitrile.

    • The resulting eluate is then ready for injection into the LC-MS/MS system.[1][3]

  • Protein Precipitation (PPT): This is a faster but generally less clean method.

    • A small volume of plasma (e.g., 30-50 µL) is mixed with a larger volume of cold organic solvent, such as methanol or acetonitrile, containing the internal standards.[2][5]

    • The mixture is vortexed and then centrifuged at high speed (e.g., 16,000 x g) to pellet the precipitated proteins.[2]

    • An aliquot of the resulting supernatant is directly injected into the LC-MS/MS system.[2]

2.2 Liquid Chromatography (LC)

Chromatographic separation is crucial to resolve the analytes from other matrix components. Reversed-phase chromatography is typically employed.

ParameterTypical Conditions
Column Reversed Phase C18 (e.g., Symmetry C18, Zorbax SB-C18)[1][6][7]
Mobile Phase A Aqueous buffer (e.g., 10 mM Ammonium Formate or 0.1% Formic Acid in water)[1][4]
Mobile Phase B Organic Solvent (e.g., Acetonitrile or Methanol)[1][2]
Flow Rate 0.25 - 1.0 mL/min[5][6]
Gradient Isocratic or gradient elution depending on the method's needs.[1][6]
Run Time Typically short, often between 2.0 to 4.0 minutes.[1][8]

2.3 Tandem Mass Spectrometry (MS/MS)

Detection is performed using a triple quadrupole mass spectrometer, typically operating in positive electrospray ionization (ESI+) mode. Quantification is achieved via Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference(s)
Oseltamivir (Analyte)313.4225.1[2]
This compound (IS) 316.4 228.0 [2]
Oseltamivir Carboxylate (Analyte)285.3138.0[2]
Oseltamivir Carboxylate-d3 (IS)288.3200.0[2]

Quantitative Data & Method Performance

Validated bioanalytical methods must meet stringent criteria for linearity, accuracy, and precision as per regulatory guidelines.

ParameterOseltamivirOseltamivir CarboxylateReference(s)
Linearity Range (LLOQ-ULOQ) 0.34 - 1000 ng/mL0.34 - 1000 ng/mL[2]
0.5 - 200 ng/mL2.0 - 800 ng/mL[1][3]
3 - 300 ng/mL10 - 10,000 ng/mL[5]
Accuracy (% of nominal) 91% - 102%88% - 109%[6]
Precision (% RSD/CV) < 13.7%< 8.2%[6]
Mean Extraction Recovery ~94.4%~92.7%[1][3]

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; RSD: Relative Standard Deviation; CV: Coefficient of Variation.

Visualizations: Workflows and Relationships

4.1 Bioanalytical Workflow Diagram

The following diagram illustrates the complete workflow for quantifying Oseltamivir in a plasma sample using this compound as an internal standard.

G cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Collect Plasma Sample B Spike with This compound (IS) A->B C Protein Precipitation or Solid Phase Extraction B->C D Isolate Supernatant or Eluate C->D E Inject into LC System D->E F Chromatographic Separation (C18) E->F G Ionization (ESI+) F->G H Mass Detection (MRM) G->H I Integrate Peak Areas (Analyte & IS) H->I J Calculate Peak Area Ratio I->J K Quantify Concentration via Calibration Curve J->K L Pharmacokinetic Data Analysis K->L Final Result

Bioanalytical workflow for Oseltamivir quantification.

4.2 Analyte-Internal Standard Relationship in LC-MS/MS

This diagram explains the logical relationship between Oseltamivir (analyte) and this compound (IS) during the analytical process.

Analyte vs. Internal Standard differentiation in MS/MS.

References

The Critical Role of Oseltamivir-d3 as an Internal Standard in LC-MS Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Oseltamivir-d3 as an internal standard for the accurate quantification of the antiviral drug oseltamivir and its active metabolite, oseltamivir carboxylate, in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is paramount for achieving reliable and reproducible results in pharmacokinetic and bioequivalence studies.

Introduction to Oseltamivir and the Necessity of an Internal Standard

Oseltamivir is an antiviral prodrug used for the treatment and prophylaxis of influenza A and B virus infections. Following oral administration, it is rapidly metabolized in the liver to its active form, oseltamivir carboxylate, which inhibits the viral neuraminidase enzyme. Accurate measurement of both oseltamivir and oseltamivir carboxylate concentrations in biological fluids is crucial for assessing the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

LC-MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. However, the accuracy of LC-MS quantification can be affected by various factors, including matrix effects, instrument variability, and sample preparation inconsistencies. To compensate for these potential sources of error, a suitable internal standard (IS) is employed. An ideal internal standard should have physicochemical properties very similar to the analyte but be distinguishable by the mass spectrometer. This compound, a deuterated analog of oseltamivir, perfectly fits this requirement, co-eluting with the analyte and experiencing similar ionization and matrix effects, thereby ensuring accurate quantification.[1][2]

Physicochemical Properties and Rationale for Use

This compound is a stable isotope-labeled version of oseltamivir where three hydrogen atoms have been replaced by deuterium atoms. This mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard while maintaining nearly identical chromatographic behavior and extraction recovery. The use of deuterated analogs like this compound and Oseltamivir Carboxylate-d3 as internal standards is a widely accepted practice in bioanalytical method development and validation.[2][3]

cluster_MS Mass Spectrometry Oseltamivir Oseltamivir (Analyte) Chromatography Similar Chromatographic Retention Oseltamivir->Chromatography Extraction Similar Extraction Recovery Oseltamivir->Extraction Ionization Similar Ionization Efficiency Oseltamivir->Ionization MS Distinct m/z (Mass-to-Charge Ratio) Oseltamivir->MS Oseltamivir_d3 This compound (Internal Standard) Oseltamivir_d3->Chromatography Oseltamivir_d3->Extraction Oseltamivir_d3->Ionization Oseltamivir_d3->MS

Figure 1: Logical relationship of using this compound as an internal standard.

Experimental Protocols for LC-MS Analysis

The following sections detail a typical experimental workflow for the quantification of oseltamivir and oseltamivir carboxylate in human plasma using their respective deuterated internal standards.

Sample Preparation

Two common methods for extracting oseltamivir and its metabolite from plasma are Solid Phase Extraction (SPE) and Protein Precipitation (PP).

1. Solid Phase Extraction (SPE)

SPE is a robust technique that provides cleaner extracts compared to protein precipitation.

start Start: 200 µL Human Plasma add_is Add Oseltamivir-d5 (IS-1) and Oseltamivir Carboxylate-C13-d3 (IS-2) start->add_is vortex Vortex add_is->vortex spe Load onto pre-conditioned Symmetry C18 SPE cartridge vortex->spe wash Wash Cartridge spe->wash elute Elute with Mobile Phase wash->elute inject Inject into LC-MS/MS elute->inject

Figure 2: Solid Phase Extraction (SPE) workflow for Oseltamivir analysis.

  • Procedure:

    • To 200 µL of human plasma, add the internal standard solution containing Oseltamivir-d5 and Oseltamivir carboxylate-C13-d3.[1]

    • Vortex the sample to ensure thorough mixing.

    • Load the sample onto a pre-conditioned solid-phase extraction cartridge (e.g., Symmetry C18).[1]

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes and internal standards with an appropriate solvent, often the mobile phase itself.[1]

    • The eluate is then directly injected into the LC-MS/MS system.[1]

2. Protein Precipitation (PP)

Protein precipitation is a simpler and faster method, suitable for high-throughput analysis.

start Start: 30 µL Human Plasma add_is Add 100 µL Methanol containing This compound and Oseltamivir Carboxylate-d3 start->add_is centrifuge Centrifuge at 16,000 x g for 8.0 min add_is->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject 10 µL of Supernatant into LC-MS/MS supernatant->inject

Figure 3: Protein Precipitation (PP) workflow for Oseltamivir analysis.

  • Procedure:

    • To 30 µL of human plasma (collected with sodium fluoride to inhibit esterases), add 100 µL of methanol containing this compound and Oseltamivir Carboxylate-d3.[3]

    • Vortex the mixture to precipitate plasma proteins.

    • Centrifuge the sample at high speed (e.g., 16,000 x g) for approximately 8 minutes.[3]

    • Transfer the resulting supernatant to a clean vial.

    • Inject an aliquot (e.g., 10 µL) of the supernatant into the LC-MS/MS system.[3]

Liquid Chromatography Conditions

The chromatographic separation is typically achieved using a C18 reversed-phase column.

ParameterCondition 1[1]Condition 2[2]
Column Symmetry C18 (100 mm x 4.6 mm, 5 µm)Zorbax SB-C18 (50 x 4.6mm, 3.5μm)
Mobile Phase 10 mM Ammonium formate and Acetonitrile (30:70, v/v)Methanol and 0.1% Formic acid (60:40, v/v)
Flow Rate Not Specified0.7 mL/min
Run Time 2.0 minNot Specified
Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in the positive ionization mode with Multiple Reaction Monitoring (MRM) is commonly used for detection and quantification.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Oseltamivir (OST)313.1166.2[1]
Oseltamivir-d5 (IS-1)318.1171.2[1]
Oseltamivir Carboxylate (OSTC)285.1138.1[1]
Oseltamivir Carboxylate-C13-d3 (IS-2)289.2138.3[1]
This compound (OS-d3)316.4228.0[3]
Oseltamivir Carboxylate-d3 (OSC-d3)288.3200.0[3]

Method Validation and Performance Characteristics

A robust LC-MS/MS method for the quantification of oseltamivir must be fully validated according to regulatory guidelines (e.g., US FDA). Key validation parameters include linearity, accuracy, precision, and recovery.

Quantitative Data Summary

The following tables summarize the performance characteristics of validated LC-MS/MS methods for oseltamivir and its active metabolite.

Table 1: Linearity

AnalyteLinear Range (ng/mL)Reference
Oseltamivir0.5 - 200[1]
Oseltamivir Carboxylate2.0 - 800[1]
Oseltamivir0.52 - 207.00[2]
Oseltamivir Carboxylate4.08 - 1200.00[2]
Oseltamivir2.08 - 241.12[4]
Oseltamivir Carboxylic Acid10.8 - 1251.8[4]

Table 2: Accuracy and Precision

AnalyteAccuracy (%)Precision (% CV)Reference
Oseltamivir91 - 1020.9 - 13.7[2]
Oseltamivir Carboxylate88 - 1090.5 - 8.2[2]

Table 3: Recovery

AnalyteMean Extraction Recovery (%)Reference
Oseltamivir94.4[1]
Oseltamivir Carboxylate92.7[1]

Conclusion

The use of this compound and its corresponding carboxylate metabolite as internal standards is indispensable for the accurate and reliable quantification of oseltamivir and oseltamivir carboxylate in biological matrices by LC-MS/MS. The methodologies outlined in this guide, supported by robust validation data, provide a solid foundation for researchers and drug development professionals engaged in pharmacokinetic, bioequivalence, and other clinical studies involving oseltamivir. The high purity of the internal standard is crucial for the accuracy of these analytical methods.[4] The detailed experimental protocols and performance characteristics presented herein demonstrate the effectiveness of this approach in achieving high-quality bioanalytical data.

References

Synthesis and Characterization of Deuterated Oseltamivir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Oseltamivir. Given its critical role as an internal standard in pharmacokinetic and bioequivalence studies, a thorough understanding of its preparation and analytical profile is essential for accurate drug development and clinical monitoring. This document outlines a proposed synthetic pathway based on established Oseltamivir syntheses and details the mass spectrometric characterization of deuterated Oseltamivir and its active metabolite.

Proposed Synthesis of Deuterated Oseltamivir

While specific, detailed experimental protocols for the synthesis of deuterated Oseltamivir are not extensively published, a plausible synthetic route can be conceptualized by adapting well-established total syntheses of Oseltamivir. The most common commercial synthesis of Oseltamivir begins with (-)-shikimic acid.[1][2][3] Therefore, a logical approach to introduce deuterium atoms would be to start with a deuterated version of this precursor or introduce deuterium at a later stage using appropriate reagents.

A proposed pathway could involve the use of deuterated reagents during the reduction or alkylation steps of the synthesis. For instance, deuterium atoms could be introduced via deuterated reducing agents or through exchange reactions under specific catalytic conditions. One common method for producing deuterium-labeled standards involves hydrogen/deuterium exchange on the parent molecule under acidic, basic, or metal-catalyzed conditions using a deuterated solvent.[4] Another approach is the chemical synthesis using isotope-containing building blocks.[4]

For Oseltamivir, deuteration on the ethyl or pentyl side chains, or on the acetyl group, would be common strategies to produce a stable-labeled internal standard. For example, Oseltamivir-d5 and its metabolite Oseltamivir Carboxylate-d3 are commonly used.[5]

Deuterated Oseltamivir Synthesis Pathway Deuterated\n(-)-Shikimic Acid Deuterated (-)-Shikimic Acid Intermediate 1 Intermediate 1 Deuterated\n(-)-Shikimic Acid->Intermediate 1 Multi-step synthesis Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Introduction of Deuterated Moiety Deuterated\nOseltamivir Deuterated Oseltamivir Intermediate 2->Deuterated\nOseltamivir Final modifications

Caption: Proposed Synthesis of Deuterated Oseltamivir.

Characterization of Deuterated Oseltamivir

The primary method for the characterization and quantification of deuterated Oseltamivir is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Deuterated Oseltamivir is widely used as an internal standard for the accurate quantification of Oseltamivir and its active metabolite, Oseltamivir Carboxylate, in biological matrices such as human plasma.[6][7]

Mass Spectrometry Data

In positive ionization mode, Oseltamivir and its deuterated analogs are protonated to form [M+H]⁺ ions. The following table summarizes the mass-to-charge ratios (m/z) for the precursor and product ions of Oseltamivir, Oseltamivir Carboxylate, and their commonly used deuterated internal standards.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Oseltamivir (OST)313.1166.2[6]
Oseltamivir Carboxylate (OSTC)285.1138.1[6]
Deuterated Oseltamivir (IS-1)318.1171.2[6]
Deuterated Oseltamivir Carboxylate (IS-2)289.2138.4[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

The following sections detail a typical experimental workflow for the analysis of Oseltamivir using a deuterated internal standard, based on methodologies reported in the literature.[6][7]

Sample Preparation (Solid Phase Extraction)
  • To 200 µL of human plasma, add 50 µL of a mixed internal standard solution (containing deuterated Oseltamivir and deuterated Oseltamivir Carboxylate).

  • Vortex the sample for 15 seconds.

  • Add 500 µL of 1.0% formic acid in water and vortex for another 15 seconds.

  • Centrifuge the samples at 3204 x g for 2 minutes at 10 °C.

  • Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Orochem DVB-LP, 1 cc, 30 mg).

  • Wash the cartridge twice with 1% formic acid in water.

  • Elute the analytes with an appropriate solvent.

Sample Preparation Workflow Plasma_Sample 200 µL Plasma Sample Add_IS Add 50 µL Deuterated Internal Standard Plasma_Sample->Add_IS Vortex1 Vortex 15s Add_IS->Vortex1 Add_Acid Add 500 µL 1% Formic Acid Vortex1->Add_Acid Vortex2 Vortex 15s Add_Acid->Vortex2 Centrifuge Centrifuge at 3204g Vortex2->Centrifuge SPE_Loading Load onto SPE Cartridge Centrifuge->SPE_Loading SPE_Wash Wash Cartridge SPE_Loading->SPE_Wash Elution Elute Analytes SPE_Wash->Elution LC_MS_Analysis LC-MS/MS Analysis Elution->LC_MS_Analysis

Caption: Sample Preparation Workflow for LC-MS/MS Analysis.

LC-MS/MS Analysis

The following is an example of LC-MS/MS conditions that can be used for the analysis of Oseltamivir and its deuterated internal standard.

Liquid Chromatography:

ParameterValue
Column Symmetry C18 (100 mm × 4.6 mm, 5 µm)[6]
Mobile Phase 10 mM ammonium formate and acetonitrile (30:70, v/v)[6]
Flow Rate Not specified, but typically around 0.5-1.0 mL/min
Run Time 2.0 min[6]

Mass Spectrometry:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[6]
Detection Mode Multiple Reaction Monitoring (MRM)[6]
Collision Energy 25 eV[8]

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of deuterated Oseltamivir. While a detailed, publicly available synthesis protocol remains elusive, a logical synthetic pathway can be inferred from existing literature on Oseltamivir synthesis. The characterization of deuterated Oseltamivir is well-documented, particularly its application as an internal standard in LC-MS/MS methods for pharmacokinetic studies. The data and protocols presented herein offer a valuable resource for researchers and professionals involved in the development and analysis of Oseltamivir.

References

Oseltamivir-d3: A Technical Guide to its Certificate of Analysis and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical quality attributes of Oseltamivir-d3, a deuterated isotopologue of the antiviral medication Oseltamivir. This document outlines the typical specifications found on a Certificate of Analysis (CoA) and details the experimental methodologies used to verify its identity, purity, and isotopic enrichment. This guide is intended to assist researchers and drug development professionals in understanding and evaluating the quality of this compound for its use in various applications, including as an internal standard in pharmacokinetic and bioequivalence studies.

Certificate of Analysis: this compound

A Certificate of Analysis is a formal document that confirms that a product meets its predetermined specifications. For this compound, the CoA is a critical component of quality assurance, providing essential data on its chemical and physical properties. The following table summarizes the key quantitative data typically presented in a CoA for this compound.

ParameterSpecificationTypical Value
Identification
Chemical NameThis compound(3R,4R,5S)-4-(acetyl-d3-amino)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid ethyl ester
CAS Number1093851-61-6Conforms
Molecular FormulaC₁₆H₂₅D₃N₂O₄Conforms
Molecular Weight315.43 g/mol Conforms
Purity
Purity (by HPLC)≥95%>95%
Isotopic Enrichment
Deuterium Incorporation≥95%>95%
Physical Properties
AppearanceWhite to off-white solidConforms
Storage
Recommended Storage-20°CConforms

Experimental Protocols for Quality Control

Rigorous analytical testing is essential to ensure the quality and reliability of this compound. The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is typically determined using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Principle: This method separates this compound from any non-deuterated Oseltamivir and other potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The concentration of this compound is quantified by measuring its absorbance at a specific wavelength.

Instrumentation:

  • HPLC system equipped with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable buffer components

Procedure:

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.04 M formic acid, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile) in a 50:50 (v/v) ratio.[1] The mobile phase should be filtered and degassed before use.

  • Standard Solution Preparation: A standard solution of this compound of a known concentration is prepared in a suitable diluent (e.g., the mobile phase).

  • Sample Solution Preparation: A sample of the this compound batch to be tested is accurately weighed and dissolved in the diluent to a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.2 mL/min[1]

    • Injection Volume: 20 µL[1]

    • Column Temperature: Ambient

    • Detection Wavelength: 226 nm[1]

  • Analysis: The standard and sample solutions are injected into the HPLC system. The retention time and peak area of this compound are recorded.

  • Calculation: The purity of the sample is calculated by comparing the peak area of the analyte in the sample solution to the peak area of the standard solution.

Identity and Isotopic Enrichment Confirmation

Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the identity and determining the isotopic enrichment of this compound.

Mass Spectrometry (MS):

  • Principle: MS is used to confirm the molecular weight of this compound. The presence of the deuterated isotope results in a higher molecular weight compared to the non-deuterated analogue. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

  • Methodology: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. For this compound, the expected molecular ion peak will be shifted by approximately 3 Da compared to unlabeled Oseltamivir.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: ¹H NMR (Proton NMR) is used to confirm the chemical structure of the molecule. In this compound, the signal corresponding to the protons on the deuterated acetyl group will be absent or significantly reduced. ²H NMR (Deuterium NMR) can be used to directly observe the deuterium atoms, confirming their location and providing a quantitative measure of isotopic enrichment.

  • Methodology: A solution of the this compound sample is prepared in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) and analyzed using an NMR spectrometer. The chemical shifts, splitting patterns, and integration of the signals in the resulting spectrum are compared with a reference spectrum of Oseltamivir to confirm the structure and the position of deuteration.

Mandatory Visualizations

The following diagrams illustrate the analytical workflow for this compound and the logical relationship of its quality control documentation.

This compound Analytical Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Receipt Sample Receipt Weighing & Dissolution Weighing & Dissolution Sample Receipt->Weighing & Dissolution HPLC Analysis (Purity) HPLC Analysis (Purity) Weighing & Dissolution->HPLC Analysis (Purity) MS Analysis (Identity) MS Analysis (Identity) Weighing & Dissolution->MS Analysis (Identity) NMR Analysis (Isotopic Enrichment) NMR Analysis (Isotopic Enrichment) Weighing & Dissolution->NMR Analysis (Isotopic Enrichment) Data Review Data Review HPLC Analysis (Purity)->Data Review MS Analysis (Identity)->Data Review NMR Analysis (Isotopic Enrichment)->Data Review Specification Comparison Specification Comparison Data Review->Specification Comparison Certificate of Analysis Generation Certificate of Analysis Generation Specification Comparison->Certificate of Analysis Generation

Caption: Workflow for the analysis of this compound.

Quality Control Documentation Relationship Certificate of Analysis Certificate of Analysis Batch Production Record Batch Production Record Batch Production Record->Certificate of Analysis Raw Material Specifications Raw Material Specifications Raw Material Specifications->Batch Production Record Analytical Method Validation Reports Analytical Method Validation Reports Purity Test Results (HPLC) Purity Test Results (HPLC) Analytical Method Validation Reports->Purity Test Results (HPLC) Identity Test Results (MS) Identity Test Results (MS) Analytical Method Validation Reports->Identity Test Results (MS) Isotopic Enrichment Results (NMR) Isotopic Enrichment Results (NMR) Analytical Method Validation Reports->Isotopic Enrichment Results (NMR) Purity Test Results (HPLC)->Certificate of Analysis Identity Test Results (MS)->Certificate of Analysis Isotopic Enrichment Results (NMR)->Certificate of Analysis

Caption: Relationship between quality control documents.

Conclusion

The rigorous quality control of this compound, as documented in its Certificate of Analysis, is paramount for its reliable use in research and development. A thorough understanding of the analytical methodologies employed to determine its purity, identity, and isotopic enrichment enables scientists to have confidence in their experimental results. The combination of chromatographic and spectroscopic techniques provides a comprehensive characterization of this important analytical standard, ensuring its suitability for its intended applications.

References

A Technical Guide to Oseltamivir-d3 and Oseltamivir acid-d3: Properties, Analysis, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Oseltamivir-d3 and its active metabolite, Oseltamivir acid-d3. It covers their core chemical and physical properties, metabolic pathway, and their primary application as internal standards in pharmacokinetic and bioequivalence studies. Detailed experimental protocols for their quantification in biological matrices are also presented.

Introduction

Oseltamivir is an antiviral medication used for the treatment and prevention of influenza A and B virus infections.[1][2][3][4] Administered as the prodrug oseltamivir phosphate, it is rapidly absorbed and extensively hydrolyzed by hepatic carboxylesterases to its active metabolite, oseltamivir carboxylate (oseltamivir acid).[1][4][5][6][7][8] This active form is a potent and selective inhibitor of the viral neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected cells.[1][3][4][5]

Deuterated analogs of oseltamivir and oseltamivir acid, specifically this compound and Oseltamivir acid-d3, are critical tools in drug development and clinical research. Their primary use is as internal standards in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of the parent drug and its active metabolite in biological samples.[9][10]

Chemical and Physical Properties

The key chemical and physical properties of this compound and Oseltamivir acid-d3 are summarized in the table below, providing a direct comparison of these isotopically labeled compounds.

PropertyThis compoundOseltamivir acid-d3
IUPAC Name ethyl (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate[11](3R,4R,5S)-4-(Acetylamino-d3)-5-amino-3-(1-ethylpropoxy)-1-cyclohexence-1-carboxylic Acid[12]
Synonyms Oseltamivir D3, Ro 64-0796/002-d3, Tamiflu-d3[13]GS 4071 D3, Oseltamivir carboxylate-d3[14][15]
Molecular Formula C₁₆H₂₅D₃N₂O₄[11]C₁₄H₂₁D₃N₂O₄[12][14]
Molecular Weight 315.42 g/mol [11]287.37 g/mol [12][14][15][16][17]
CAS Number 1093851-61-6[11]1242184-43-5[12][14][15][16][17]

Metabolism and Mechanism of Action

Oseltamivir is a prodrug that undergoes extensive first-pass metabolism. The metabolic conversion and the subsequent mechanism of action are depicted below.

Oseltamivir Oseltamivir (Prodrug) HepaticEsterases Hepatic Carboxylesterases Oseltamivir->HepaticEsterases OseltamivirAcid Oseltamivir Acid (Active Metabolite) HepaticEsterases->OseltamivirAcid Hydrolysis Neuraminidase Influenza Neuraminidase OseltamivirAcid->Neuraminidase Inhibition OseltamivirAcid->Inhibition ViralRelease Viral Release Neuraminidase->ViralRelease

Metabolic activation of Oseltamivir and its mechanism of action.

Following oral administration, oseltamivir is readily absorbed from the gastrointestinal tract and rapidly converted by hepatic esterases into its active form, oseltamivir acid (oseltamivir carboxylate).[1][7] This active metabolite is a selective inhibitor of the neuraminidase enzyme of influenza viruses.[1][5] By blocking this enzyme, oseltamivir acid prevents the release of new viral particles from infected host cells, thereby halting the spread of the infection.[4][5]

Experimental Protocols

The accurate quantification of oseltamivir and oseltamivir acid in biological matrices is essential for pharmacokinetic and bioequivalence studies. The use of deuterated internal standards, this compound and Oseltamivir acid-d3, is a standard practice to ensure accuracy and precision.

Quantification of Oseltamivir and Oseltamivir Carboxylate in Human Plasma by LC-MS/MS

This protocol describes a common method for the simultaneous determination of oseltamivir and its active metabolite in human plasma.

4.1.1. Sample Preparation

  • To a 30 µL aliquot of human plasma, add 100 µL of methanol containing this compound and Oseltamivir acid-d3 as internal standards (e.g., at a concentration of 100 ng/mL each).[9]

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the sample at 16,000 x g for 8 minutes to pellet the precipitated proteins.[9]

  • Transfer the supernatant for analysis.

4.1.2. Liquid Chromatography Conditions

  • Column: A C18 reverse-phase column (e.g., Symmetry C18, 100 mm x 4.6 mm, 5 µm) is commonly used.[6]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate or 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[6][18]

  • Flow Rate: Typically around 0.7 to 1.0 mL/min.[18]

  • Injection Volume: 2-10 µL.[9][18]

4.1.3. Mass Spectrometry Conditions

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Oseltamivir: m/z 313.4 → 225.1[9]

    • This compound: m/z 316.4 → 228.0[9]

    • Oseltamivir acid: m/z 285.3 → 138.0[9]

    • Oseltamivir acid-d3: m/z 288.3 → 200.0[9]

The workflow for this analytical method is illustrated in the following diagram.

Plasma Plasma Sample (30 µL) IS Add Internal Standards (this compound, Oseltamivir acid-d3) in Methanol Plasma->IS Precipitation Protein Precipitation IS->Precipitation Centrifugation Centrifugation (16,000 x g, 8 min) Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Workflow for plasma sample preparation and analysis.

Pharmacokinetic Data

The use of this compound and Oseltamivir acid-d3 as internal standards allows for the accurate determination of the pharmacokinetic parameters of oseltamivir and its active metabolite.

ParameterOseltamivir (Prodrug)Oseltamivir Acid (Active Metabolite)
Bioavailability ~80%[5][7]-
Time to Peak Plasma Concentration (Tmax) ~3-4 hours[7]~3-4 hours[7]
Plasma Half-life (t½) 1-3 hours[3]6-10 hours[3][5]
Plasma Protein Binding 42%[5]3%[3]
Elimination Primarily metabolized to Oseltamivir Acid>99% via renal excretion[5]

Synthesis Overview

The commercial synthesis of oseltamivir typically starts from shikimic acid, a natural product extracted from Chinese star anise.[19] Various synthetic strategies have been developed to improve the efficiency and safety of the manufacturing process, including routes that avoid the use of potentially explosive azide reagents.[19][20] The synthesis of the deuterated analogs, this compound and Oseltamivir acid-d3, involves the incorporation of deuterium atoms at a specific position, typically in the acetyl group, through the use of deuterated reagents during the synthesis.

The logical relationship for the synthesis and metabolic pathway is outlined below.

Shikimic_Acid Shikimic Acid Synthesis Chemical Synthesis Shikimic_Acid->Synthesis Oseltamivir_P Oseltamivir Phosphate Synthesis->Oseltamivir_P Metabolism Metabolism (in vivo) Oseltamivir_P->Metabolism Oseltamivir_A Oseltamivir Acid Metabolism->Oseltamivir_A

From natural product to active drug.

Conclusion

This compound and Oseltamivir acid-d3 are indispensable tools for the accurate bioanalysis of oseltamivir and its active metabolite. Their use as internal standards in LC-MS/MS methods allows for reliable pharmacokinetic and bioequivalence studies, which are crucial for the clinical development and monitoring of this important antiviral drug. This guide has provided a comprehensive overview of their properties, analytical methodologies, and applications, serving as a valuable resource for professionals in the field of drug development and pharmaceutical sciences.

References

Isotopic Labeling of Oseltamivir: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of Oseltamivir, the active ingredient in the antiviral medication Tamiflu®. Isotopic labeling is a critical technique in drug development, enabling detailed investigation into a compound's metabolic fate, pharmacokinetic profile, and for use as an internal standard in quantitative bioanalysis. This document outlines the synthetic strategies for introducing isotopic labels, such as Carbon-13 (¹³C), Carbon-14 (¹⁴C), and Deuterium (²H or D), into the Oseltamivir molecule, and details the analytical applications of these labeled compounds.

Introduction to Isotopic Labeling of Oseltamivir

Isotopically labeled Oseltamivir serves as an invaluable tool in pharmaceutical research. The introduction of heavier isotopes, which does not significantly alter the chemical properties of the molecule, allows for its differentiation from the naturally abundant, unlabeled drug in biological matrices. This is particularly crucial for:

  • Pharmacokinetic (PK) Studies: To accurately quantify the absorption, distribution, metabolism, and excretion (ADME) of Oseltamivir and its active metabolite, Oseltamivir Carboxylate.

  • Metabolite Identification: Tracing the metabolic pathways of Oseltamivir in vivo and in vitro.

  • Quantitative Bioanalysis: Serving as internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) assays to ensure high accuracy and precision in determining drug concentrations in plasma and other biological fluids.[1]

Commercially available isotopically labeled standards, such as Oseltamivir-d5 and its carboxylate metabolite Oseltamivir acid-d3, are commonly used for these purposes.[1]

Synthetic Strategies for Isotopic Labeling

A plausible strategy for introducing a ¹³C or ¹⁴C label would involve using a labeled acetylating agent, such as [¹³C₂]-acetyl chloride or [¹⁴C₂]-acetyl chloride, in the final stages of the synthesis to introduce the label into the acetamido group at the C4 position of the cyclohexene ring.

For deuteration, labeled reagents can be used in various steps. For example, deuterated solvents or reducing agents could introduce deuterium at specific positions. A common approach for creating internal standards is to introduce multiple deuterium atoms in a part of the molecule that is not susceptible to metabolic exchange, such as an ethyl or pentyl group.

Below is a generalized synthetic scheme for Oseltamivir, highlighting a potential step for isotopic labeling.

oseltamivir_synthesis Shikimic_Acid (-)-Shikimic Acid Intermediate_1 Multi-step Conversion Shikimic_Acid->Intermediate_1 Amino_Alcohol Key Amino Alcohol Intermediate Intermediate_1->Amino_Alcohol Labeled_Acetylation Isotopic Acetylation (e.g., [13C2]-Acetyl Chloride) Amino_Alcohol->Labeled_Acetylation Oseltamivir Isotopically Labeled Oseltamivir Labeled_Acetylation->Oseltamivir

A generalized synthetic pathway for isotopically labeled Oseltamivir.

Experimental Protocols

As previously noted, specific, publicly available, detailed experimental protocols for the synthesis of isotopically labeled Oseltamivir are scarce. However, the following sections detail the well-documented analytical methods that utilize these labeled compounds as internal standards.

Protocol for Quantitative Analysis of Oseltamivir and Oseltamivir Carboxylate in Human Plasma using LC-MS/MS

This method is essential for pharmacokinetic and bioequivalence studies.

1. Sample Preparation:

  • To 200 µL of human plasma, add a known concentration of the isotopically labeled internal standards (e.g., Oseltamivir-d5 and Oseltamivir Carboxylate-d3).[1]

  • Perform a solid-phase extraction (SPE) to isolate the analytes and internal standards from plasma proteins and other interfering substances.[1]

  • Elute the analytes from the SPE cartridge.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column (e.g., Symmetry C18, 100 mm x 4.6 mm, 5 µm) is typically used.[1]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile).[1]

    • Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.

    • Injection Volume: 10 µL.[1]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The mass transitions monitored are specific for the parent and fragment ions of Oseltamivir, Oseltamivir Carboxylate, and their respective labeled internal standards.

analytical_workflow Plasma_Sample Human Plasma Sample Add_IS Spike with Isotopically Labeled Internal Standards Plasma_Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Elution Elution of Analytes SPE->Elution LC_Separation Liquid Chromatography (LC Separation) Elution->LC_Separation MS_Detection Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Workflow for the quantitative analysis of Oseltamivir using labeled standards.

Data Presentation

The use of isotopically labeled internal standards allows for the generation of highly reliable quantitative data. The following tables summarize typical parameters from a validated LC-MS/MS method for the quantification of Oseltamivir and its active metabolite.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Mean Extraction Recovery (%)
Oseltamivir0.5 - 2000.594.4
Oseltamivir Carboxylate2.0 - 8002.092.7

Table 1: Linearity, Lower Limit of Quantification (LLOQ), and Extraction Recovery for Oseltamivir and Oseltamivir Carboxylate in a validated LC-MS/MS assay.[1]

AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
Oseltamivir≤ 8.5≤ 9.295.8 - 104.297.5 - 102.8
Oseltamivir Carboxylate≤ 7.9≤ 8.896.3 - 103.598.1 - 101.9

Table 2: Precision and Accuracy of a validated LC-MS/MS assay for Oseltamivir and Oseltamivir Carboxylate.[1]

Metabolic Studies

The primary metabolic pathway of Oseltamivir is the hydrolysis of the ethyl ester prodrug to its active carboxylic acid metabolite, Oseltamivir Carboxylate. This conversion is rapid and extensive, with at least 75% of an oral dose reaching systemic circulation as the active metabolite.[2] This hydrolysis is primarily mediated by hepatic carboxylesterases.[3]

The use of ¹⁴C-labeled Oseltamivir would be the standard approach to conduct comprehensive mass balance studies, which aim to account for the total administered radioactivity in excreta (urine and feces). Such studies would definitively identify all major and minor metabolites and their excretion routes. While specific studies detailing the use of radiolabeled Oseltamivir for this purpose are not prevalent in recent literature, it remains the gold-standard methodology for drug metabolism research.

metabolism_pathway Oseltamivir Oseltamivir (Prodrug) Hydrolysis Hydrolysis (Hepatic Carboxylesterases) Oseltamivir->Hydrolysis Oseltamivir_Carboxylate Oseltamivir Carboxylate (Active Metabolite) Hydrolysis->Oseltamivir_Carboxylate Excretion Renal Excretion Oseltamivir_Carboxylate->Excretion

References

Oseltamivir-d3 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides comprehensive information on Oseltamivir-d3, a deuterated analog of the antiviral medication Oseltamivir. It is intended for researchers, scientists, and drug development professionals. This document outlines suppliers, purchasing details, and detailed experimental protocols for its use as an internal standard in analytical methods.

This compound and its Analogs: Supplier and Purchasing Information

This compound and its related deuterated compounds, such as this compound Phosphate and this compound Acid, are available from several reputable suppliers of research chemicals and pharmaceutical standards. These compounds are primarily used in research and development and are not intended for human or veterinary use.[1] The following tables summarize the available information on suppliers, product variations, and purchasing details.

Table 1: this compound and its Analogs - Supplier Information

SupplierAvailable FormsWebsite
MedchemExpressThis compound, Oseltamivir acid-d3medchemexpress.com
ClinivexOseltamivir-13C-d3, this compound Phosphate, this compound Acidclinivex.com
Simson Pharma LimitedThis compound Carboxylic Acidsimsonpharma.com
Santa Cruz BiotechnologyThis compound Acidscbt.com
Sussex Research Laboratories Inc.This compound Acidsussex-research.com
A2B ChemOseltamivir Acid-d3a2bchem.com
PharmaffiliatesThis compound, this compound Acid, this compound Phosphatepharmaffiliates.com
LGC StandardsOseltamivir acid N-acetyl-d3lgcstandards.com

Table 2: this compound and its Analogs - Purchasing Details

ProductSupplierCAS NumberMolecular FormulaPurityPack Size(s)Price (USD)
This compoundMedchemExpress1093851-61-6C₁₆H₂₅D₃N₂O₄-1mg, 5mg, 10mgRequest Quote
This compoundPharmaffiliates1093851-61-6C₁₆H₂₅D₃N₂O₄-EnquireRequest Quote
This compound PhosphateClinivexN/A--EnquireRequest Quote
This compound PhosphatePharmaffiliatesN/AC₁₆H₂₈D₃N₂O₈P-EnquireRequest Quote
This compound AcidMedchemExpress1242184-43-5C₁₄H₂₁D₃N₂O₄-1mg, 5mg, 10mg, 25mg, 50mg, 100mgRequest Quote
This compound AcidClinivex1242184-43-5--EnquireRequest Quote
This compound Carboxylic AcidSimson Pharma LimitedN/A--EnquireRequest Quote
This compound AcidSanta Cruz Biotechnology1242184-43-5C₁₄H₂₁D₃N₂O₄-EnquireRequest Quote
This compound AcidSussex Research Laboratories Inc.1242184-43-5C₁₄H₂₁D₃N₂O₄>95% (HPLC)2mg, 5mg, 10mg$1,250.00 (for 10mg)
Oseltamivir Acid-d3A2B Chem1242184-43-5C₁₄H₂₁D₃N₂O₄98%EnquireRequest Quote
This compound AcidPharmaffiliates1242184-43-5C₁₄H₂₁D₃N₂O₄-EnquireRequest Quote
Oseltamivir acid N-acetyl-d3LGC Standards1242184-43-5C₁₄²H₃H₂₁N₂O₄>95% (HPLC)1mg, 25mgRequest Quote

Experimental Protocol: Quantification of Oseltamivir in Human Plasma using LC-MS/MS with this compound as an Internal Standard

The following is a representative protocol synthesized from established methodologies for the quantitative analysis of Oseltamivir and its active metabolite, Oseltamivir Carboxylate, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4] this compound is employed as an internal standard (IS) to ensure accuracy and precision.

Materials and Reagents
  • Oseltamivir reference standard

  • Oseltamivir Carboxylate reference standard

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (deionized, 18 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation plates

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Oseltamivir, Oseltamivir Carboxylate, and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Oseltamivir and Oseltamivir Carboxylate stock solutions with a 50:50 methanol:water mixture to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.[5]

Sample Preparation

Two common methods for sample preparation are Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).

  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 200 µL of plasma sample, add 50 µL of the this compound internal standard working solution and vortex. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

  • To 50 µL of plasma sample, add 150 µL of the this compound internal standard working solution (in acetonitrile or methanol).[5]

  • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Oseltamivir: Q1 313.2 -> Q3 285.2

      • Oseltamivir Carboxylate: Q1 285.2 -> Q3 138.1[3]

      • This compound: Q1 316.2 -> Q3 288.2 (adjust based on specific deuteration pattern)

Data Analysis

Quantify Oseltamivir and Oseltamivir Carboxylate by calculating the peak area ratio of the analyte to the internal standard (this compound). Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. Determine the concentration of the analytes in the unknown samples by interpolation from the calibration curve.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the quantification of Oseltamivir in a biological sample using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample mix Vortex Mix plasma->mix is This compound (Internal Standard) is->mix spe Solid-Phase Extraction or Protein Precipitation mix->spe extract Analyte Extract spe->extract lcms LC-MS/MS System extract->lcms Inject data Data Acquisition (MRM Mode) lcms->data peak_integration Peak Integration data->peak_integration Process ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio calibration Calibration Curve ratio->calibration quantification Quantification ratio->quantification calibration->quantification

Caption: Workflow for Oseltamivir quantification using this compound.

Signaling Pathway (Illustrative)

While this compound itself is not involved in a signaling pathway (it serves as an analytical standard), the parent compound, Oseltamivir (as its active metabolite Oseltamivir Carboxylate), acts by inhibiting the neuraminidase enzyme of the influenza virus. This inhibition prevents the release of new viral particles from infected host cells, thereby halting the spread of the infection.

neuraminidase_inhibition cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Inhibition virus_entry Virus Entry & Replication new_virions New Virions Assembled virus_entry->new_virions budding Virion Budding new_virions->budding release Virion Release budding->release neuraminidase Neuraminidase Enzyme budding->neuraminidase Required for cleavage of sialic acid oseltamivir Oseltamivir Carboxylate oseltamivir->neuraminidase Inhibits neuraminidase->release

Caption: Inhibition of influenza neuraminidase by Oseltamivir Carboxylate.

References

An In-depth Technical Guide to Oseltamivir-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Oseltamivir-d3, a deuterated isotopologue of the antiviral drug Oseltamivir. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical methods, and mechanism of action.

Chemical Identity and Properties

Oseltamivir is a prodrug that is hydrolyzed in the body to its active form, Oseltamivir Carboxylate. Both the prodrug and its active metabolite can be synthesized with deuterium labels for use in various research applications, such as pharmacokinetic studies. The CAS numbers for the d3-labeled versions are distinct.

This compound refers to the deuterated form of the ethyl ester prodrug. The deuterium atoms are typically located on the acetyl group.

  • CAS Number: 1093851-61-6[1][2]

  • Synonyms: Oseltamivir D3, Tamiflu-d3[1][3]

This compound Acid (or this compound Carboxylate) is the active metabolite of this compound.

  • CAS Number: 1242184-43-5[4]

  • Synonyms: GS 4071-d3, Ro 64-0802-d3, Oseltamivir carboxylate-d3[4]

The physical and chemical properties of these compounds are summarized in the table below.

PropertyThis compound (Prodrug)This compound Acid (Active Metabolite)
Molecular Formula C₁₆H₂₅D₃N₂O₄C₁₄H₂₁D₃N₂O₄
Molecular Weight 315.42 g/mol [1]287.37 g/mol [4]
Appearance SolidWhite to off-white solid powder[4]
IUPAC Name ethyl (3R,4R,5S)-5-amino-3-(pentan-3-yloxy)-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate[1]4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid

Pharmacokinetics and Pharmacodynamics

Oseltamivir is readily absorbed after oral administration and is extensively converted by hepatic esterases to its active metabolite, Oseltamivir Carboxylate.[5][6] Deuterium labeling is a common strategy to investigate the pharmacokinetics of a drug without altering its fundamental biological activity. The data for the non-deuterated form is considered representative.

ParameterOseltamivir (Prodrug)Oseltamivir Carboxylate (Active Metabolite)
Bioavailability >80%[7]-
Protein Binding 42%[6][7]3%[6][7]
Metabolism Hepatic esterases[5][7]Not further metabolized[5]
Elimination Half-life 1–3 hours[6][7]6–10 hours[6][7]
Excretion >90% as active metabolite in urine[7]>99% renal excretion[6]
Volume of Distribution (Vd) -23–26 liters[7]
IC₅₀ (Influenza A/H1N1) -2.5 nM[4]
IC₅₀ (Influenza A/H3N2) -0.96 nM[4]
IC₅₀ (Influenza B) -60 nM[4]

Mechanism of Action

Oseltamivir is a potent and selective inhibitor of the neuraminidase enzyme of influenza viruses A and B.[5][7][8] This enzyme is crucial for the release of newly formed virus particles from infected cells. By blocking neuraminidase, Oseltamivir Carboxylate prevents the spread of the virus in the body.[8]

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_drug_action Oseltamivir Action Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Entry Budding Viral Budding HostCell->Budding Replication Release Viral Release Budding->Release Neuraminidase Action Spread Spread of Infection Release->Spread Oseltamivir Oseltamivir (Prodrug) Metabolism Hepatic Esterases Oseltamivir->Metabolism Oseltamivir_C Oseltamivir Carboxylate (Active Metabolite) Metabolism->Oseltamivir_C Inhibition Neuraminidase Inhibition Oseltamivir_C->Inhibition Inhibition->Release Blocks

Mechanism of action of Oseltamivir.

Experimental Protocols

Synthesis of this compound

The total synthesis of Oseltamivir has been achieved through various routes, commonly starting from shikimic acid or D-mannitol.[9][10][11] To obtain this compound, a deuterated reagent is introduced at the appropriate step. A common approach is the use of deuterated acetic anhydride for the final acetylation step.

General Synthetic Strategy (Illustrative):

  • Starting Material: The synthesis often begins with (-)-shikimic acid, a biomolecule extracted from Chinese star anise.[9]

  • Formation of Key Intermediates: Through a series of reactions including esterification, ketalization, and mesylation, key epoxide or aziridine intermediates are formed.[9]

  • Introduction of the Amino and Ether Groups: The core structure of Oseltamivir is constructed by opening the epoxide or aziridine ring and introducing the 3-pentyloxy and amino groups.

  • Deuterated Acetylation: The final step to introduce the d3-label involves the acetylation of the amino group. This is achieved by using deuterated acetic anhydride ((CD₃CO)₂O) in the presence of a suitable base.

  • Purification: The final product, this compound, is purified using chromatographic techniques.

Note: This is a generalized outline. For detailed, step-by-step protocols, it is recommended to consult the primary literature on Oseltamivir synthesis.[9][10][11][12]

Analytical Method: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the analysis of Oseltamivir in bulk drug and pharmaceutical formulations.[13][14]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer (e.g., phosphate buffer or bicarbonate buffer)[13][14]

  • This compound reference standard

Chromatographic Conditions (Example):

ParameterValue
Mobile Phase Acetonitrile and buffer solution (e.g., 30:70 v/v)[14]
Flow Rate 1.0 mL/min[13][14]
Column Temperature 30°C[14]
Detection Wavelength 220 nm or 237 nm[13]
Injection Volume 2-20 µL[14]
Retention Time Approximately 2-4 minutes[14]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., water or mobile phase). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: For capsule formulations, dissolve the contents in a known volume of solvent, shake vigorously, and filter through a 0.45 µm filter.[14]

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a pharmaceutical sample using HPLC.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Pharmaceutical Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC Inject into HPLC System (C18 Column, UV Detection) Filter->HPLC Standard Prepare Reference Standards Standard->HPLC Calibration Generate Calibration Curve Chromatogram Obtain Chromatograms HPLC->Chromatogram PeakArea Integrate Peak Areas Chromatogram->PeakArea PeakArea->Calibration Quantify Quantify this compound Calibration->Quantify

Workflow for HPLC analysis of this compound.

References

Technical Guide: Molecular Weight and Analytical Applications of Oseltamivir-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular properties of Oseltamivir-d3, a deuterated isotopologue of the antiviral drug Oseltamivir. It details the experimental protocols for molecular weight determination and explores its application as an internal standard in pharmacokinetic studies.

Core Compound Data

Oseltamivir is a widely used antiviral medication for the treatment and prevention of influenza A and B virus infections. This compound is its stable isotope-labeled counterpart, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling is crucial for its use in quantitative bioanalytical methods.

Molecular Weight and Formula

The incorporation of three deuterium atoms results in a predictable mass shift between the unlabeled and labeled compounds. This mass difference is fundamental to its application in mass spectrometry-based assays.

CompoundChemical FormulaMolecular Weight ( g/mol )
OseltamivirC₁₆H₂₈N₂O₄312.40[1][2]
This compoundC₁₆H₂₅D₃N₂O₄315.42[3]

Experimental Protocols

The precise determination of molecular weight is critical for the characterization of pharmaceutical compounds. Mass spectrometry is the primary technique employed for this purpose.

Molecular Weight Determination by Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines a general procedure for determining the molecular weight of a small organic molecule like this compound using ESI-MS.

Objective: To obtain an accurate mass measurement of the molecule to confirm its identity.

Materials:

  • This compound sample

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Volatile acid (e.g., formic acid) for promoting ionization

  • Electrospray Ionization Mass Spectrometer

Procedure:

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent, typically in the micromolar concentration range. A small amount of formic acid (e.g., 0.1%) is often added to the solution to facilitate the protonation of the analyte, forming [M+H]⁺ ions.

  • Instrument Calibration: The mass spectrometer is calibrated using a standard compound with a known mass-to-charge ratio (m/z) to ensure high mass accuracy.

  • Infusion and Ionization: The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the capillary tip, creating a fine spray of charged droplets.

  • Desolvation: The charged droplets evaporate, reducing in size and increasing the charge density on the surface. This leads to the ejection of gaseous ions from the droplets.

  • Mass Analysis: The gaseous ions are guided into the mass analyzer, which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Interpretation: The peak corresponding to the protonated molecule ([M+H]⁺) is identified. The molecular weight (M) is calculated by subtracting the mass of a proton (approximately 1.007 Da) from the measured m/z of this peak. For this compound, the expected [M+H]⁺ ion would have an m/z of approximately 316.43.

Application in Pharmacokinetic Studies

Deuterated compounds like this compound are invaluable in pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug. This compound is commonly used as an internal standard in quantitative bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of Oseltamivir in biological matrices like plasma.

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification.

Generalized LC-MS/MS Workflow for Pharmacokinetic Analysis

The following workflow describes a typical procedure for quantifying Oseltamivir in plasma samples from a clinical study, using this compound as an internal standard.

  • Sample Collection and Preparation:

    • Blood samples are collected from subjects at various time points after drug administration.

    • Plasma is separated from the blood samples by centrifugation.

    • A known concentration of the internal standard (this compound) is added to each plasma sample.

    • The analytes (Oseltamivir and this compound) are extracted from the plasma matrix, typically through protein precipitation or solid-phase extraction.

  • Chromatographic Separation:

    • The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • The analytes are separated from other components in the extract on a chromatographic column. Oseltamivir and this compound, being chemically similar, will have nearly identical retention times.

  • Mass Spectrometric Detection:

    • The eluent from the chromatography column is introduced into the mass spectrometer.

    • The parent ions of Oseltamivir and this compound are selectively fragmented.

    • Specific product ions for each compound are monitored.

  • Quantification:

    • The peak areas of the analyte (Oseltamivir) and the internal standard (this compound) are measured.

    • A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards.

    • The concentration of Oseltamivir in the study samples is determined from this calibration curve.

Visualizations

Relationship between Oseltamivir and this compound

Structural Relationship of Oseltamivir and this compound Oseltamivir Oseltamivir C16H28N2O4 MW: 312.40 g/mol Oseltamivir_d3 This compound C16H25D3N2O4 MW: 315.42 g/mol Oseltamivir->Oseltamivir_d3 Isotopic Labeling (3H -> 3D) LC-MS/MS Workflow for Pharmacokinetic Analysis cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Measurement cluster_DataAnalysis Data Processing Plasma Plasma Sample Spike Spike with This compound (Internal Standard) Plasma->Spike Extraction Protein Precipitation or Solid-Phase Extraction Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC Inject Extract MS Tandem Mass Spectrometry (Detection) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Generate Mass Spectra PK Pharmacokinetic Parameter Calculation Quant->PK

References

Methodological & Application

Application Note: Quantitative Analysis of Oseltamivir in Human Plasma Using Oseltamivir-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Oseltamivir in human plasma using a stable isotope-labeled internal standard, Oseltamivir-d3. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for selective and accurate quantification. The protocol described herein is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring of Oseltamivir.

Introduction

Oseltamivir is an antiviral prodrug used for the treatment and prophylaxis of influenza A and B virus infections.[1] Following oral administration, it is rapidly converted by hepatic esterases to its active metabolite, Oseltamivir Carboxylate.[1][2] Accurate quantification of Oseltamivir in biological matrices is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it compensates for variability in sample preparation and matrix effects.[3] This document provides a detailed protocol for the extraction and quantification of Oseltamivir from human plasma.

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (e.g., 30-300 µL) Add_IS Add this compound Internal Standard Sample->Add_IS Precipitation Protein Precipitation (e.g., with Methanol) Add_IS->Precipitation SPE Solid-Phase Extraction (SPE) (Alternative to Precipitation) Add_IS->SPE Centrifuge Centrifugation Precipitation->Centrifuge Inject Inject into LC-MS/MS SPE->Inject Supernatant Collect Supernatant Centrifuge->Supernatant Supernatant->Inject LC Liquid Chromatography (e.g., C18 column) Inject->LC MS Tandem Mass Spectrometry (Positive ESI, MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation (Analyte/IS Ratio vs. Concentration) Integration->Calibration Quantification Quantification of Oseltamivir Calibration->Quantification

Caption: Experimental workflow for the quantitative analysis of Oseltamivir.

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of Oseltamivir.

Table 1: Linearity and Sensitivity

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Oseltamivir0.34 - 1000[3]0.34[3]>0.99[3]
Oseltamivir0.5 - 200[1][4]0.5[1]>0.99[1]
Oseltamivir0.3 - 200[5][6]0.3[5][6]0.9937[6]
Oseltamivir2.08 - 241.12[2]2.08[2]High[2]
Oseltamivir0.52 - 207.00[7]0.52[7]Not Specified

Table 2: Accuracy and Precision

AnalyteConcentration LevelWithin-Run Precision (%CV)Between-Run Precision (%CV)Accuracy (%)
OseltamivirLLOQ, LQC, MQC, HQC2.2 - 11.0[3]1.8 - 9.9[3]95 - 110[3]
OseltamivirLLOQ, LQC, MQC, HQC<10[6]<10[6]97 - 105[6]
OseltamivirLLOQ, LQC, MQC, HQC0.9 - 13.7[7]Not Specified91 - 102[7]

Table 3: Recovery

AnalyteExtraction MethodMean Recovery (%)
OseltamivirSolid-Phase Extraction94.4[1][8]
OseltamivirLiquid-Liquid Extraction≥89[5][6]

Experimental Protocols

Materials and Reagents
  • Oseltamivir reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (with anticoagulant, e.g., sodium fluoride to inhibit esterases[3])

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation plates

Stock and Working Solutions Preparation
  • Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve Oseltamivir and this compound in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the Oseltamivir stock solution in a suitable solvent (e.g., methanol/water) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) for spiking into plasma samples.

Sample Preparation

Method 1: Protein Precipitation [3]

  • Aliquot 30 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 100 µL of methanol containing the this compound internal standard (e.g., at 100 ng/mL).

  • Vortex mix for 1 minute.

  • Centrifuge at 16,000 x g for 8 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

Method 2: Solid-Phase Extraction (SPE) [1][4]

  • Aliquot 200-300 µL of plasma sample.[1][4]

  • Add the internal standard solution.

  • Precondition the SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge to remove interferences (e.g., with 1% formic acid in water).[1]

  • Elute the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile-based solution).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

LC-MS/MS Conditions

Liquid Chromatography

  • Column: A C18 analytical column (e.g., Zorbax SB-C18, 50 x 4.6 mm, 3.5 µm) is commonly used.[4]

  • Mobile Phase A: 0.1% Formic acid in water or 2.5 mM formic acid in water.[3][4]

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[4]

  • Flow Rate: 0.5 - 0.7 mL/min.[4][9]

  • Gradient: A gradient elution is typically employed to separate Oseltamivir from endogenous plasma components.

  • Injection Volume: 10 µL.[3]

Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Oseltamivir: m/z 313.4 → 225.1[3]

    • This compound: m/z 316.4 → 228.0[3]

Table 4: Mass Spectrometry Parameters

ParameterOseltamivirThis compound
Precursor Ion (m/z)313.4316.4
Product Ion (m/z)225.1228.0

Data Analysis and Quantification

The concentration of Oseltamivir in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Oseltamivir in the unknown samples is then interpolated from this calibration curve using a weighted linear regression model.

Conclusion

The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantitative determination of Oseltamivir in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. This protocol is suitable for high-throughput analysis in pharmacokinetic and clinical research settings.

References

Application Note: High-Recovery Solid-Phase Extraction Protocol for the Simultaneous Quantification of Oseltamivir and Oseltamivir Carboxylate in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the simultaneous extraction of the antiviral drug oseltamivir and its active metabolite, oseltamivir carboxylate, from human plasma. The described method utilizes a divinylbenzene-based SPE cartridge and is optimized for high recovery and reproducibility, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for sensitive and accurate quantification.

Introduction

Oseltamivir is an ethyl ester prodrug that is rapidly metabolized in the body to its active form, oseltamivir carboxylate.[1] Oseltamivir carboxylate is a potent inhibitor of the neuraminidase enzyme of influenza A and B viruses, preventing the release of new viral particles from infected cells. Accurate measurement of both oseltamivir and oseltamivir carboxylate in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[1][2] Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological samples prior to chromatographic analysis. This application note provides a detailed protocol for an efficient SPE method for oseltamivir and its metabolite from human plasma.

Experimental Protocol

This protocol is intended for the extraction of oseltamivir and oseltamivir carboxylate from human plasma samples.

Materials and Reagents:

  • Oseltamivir and Oseltamivir Carboxylate analytical standards

  • Deuterated internal standards (e.g., oseltamivir-d5 and oseltamivir carboxylate-d3)

  • Human plasma (K3EDTA)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (≥98%)

  • Orochem DVB-LP (1 cc, 30 mg) SPE cartridges or equivalent

  • Centrifuge

  • Vortex mixer

  • SPE manifold

Sample Preparation:

  • Thaw frozen human plasma samples in an ice bath.

  • To a 200 µL aliquot of plasma, add 50 µL of a mixed internal standard solution (containing oseltamivir-d5 and oseltamivir carboxylate-d3 at an appropriate concentration).

  • Vortex the sample for 15 seconds.

  • Add 500 µL of 1.0% formic acid in water to the sample.

  • Vortex for another 15 seconds.

  • Centrifuge the sample at 3204 x g for 2 minutes at 10 °C.[1]

Solid-Phase Extraction Procedure:

  • Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.[1]

  • Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge twice with 1 mL of 1% formic acid in water.[1]

  • Elution: Elute the analytes with an appropriate elution solvent. While the referenced protocol did not explicitly state the elution solvent for the DVB-LP cartridge, a common elution strategy for such reverse-phase cartridges would be a mixture of an organic solvent and a weak acid. A starting point could be a mixture of methanol or acetonitrile with a small percentage of formic or acetic acid. For example, one study using a different SPE cartridge eluted with a mixture of methanol and 0.1% formic acid (60:40, v/v).[3][4]

Post-Extraction:

The eluate can be directly injected into an LC-MS/MS system for analysis.

Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma 200 µL Human Plasma add_is Add 50 µL Internal Standard plasma->add_is vortex1 Vortex (15s) add_is->vortex1 add_acid Add 500 µL 1% Formic Acid vortex1->add_acid vortex2 Vortex (15s) add_acid->vortex2 centrifuge Centrifuge (3204 x g, 2 min, 10°C) vortex2->centrifuge condition Condition Cartridge (1 mL Methanol, then 1 mL Water) load Load Supernatant centrifuge->load Transfer Supernatant wash Wash Cartridge (2 x 1 mL 1% Formic Acid) load->wash elute Elute Analytes wash->elute analysis LC-MS/MS Analysis elute->analysis Inject Eluate

Caption: Solid-Phase Extraction Workflow for Oseltamivir and its Metabolite.

Quantitative Data Summary

The following table summarizes the performance of the described SPE method coupled with LC-MS/MS analysis.

AnalyteLinearity Range (ng/mL)Mean Extraction Recovery (%)
Oseltamivir0.5 - 20094.4%
Oseltamivir Carboxylate2.0 - 80092.7%

Table 1: Linearity and extraction recovery for oseltamivir and oseltamivir carboxylate from human plasma. Data sourced from[1][2].

Discussion

The presented solid-phase extraction protocol provides excellent recovery for both oseltamivir and its active metabolite, oseltamivir carboxylate, from human plasma.[1][2] The use of a divinylbenzene-based sorbent allows for effective retention of the analytes, while the acidic wash steps help to remove endogenous interferences. This method is straightforward and can be easily implemented in a research or clinical laboratory setting for the routine analysis of these compounds. The high reproducibility of this method makes it well-suited for supporting bioequivalence and pharmacokinetic studies.[1][2]

Logical Relationship Diagram

Logical_Relationship cluster_process Analytical Process cluster_outcome Outcome Oseltamivir Oseltamivir (Prodrug) Plasma Human Plasma Metabolite Oseltamivir Carboxylate (Active Metabolite) SPE Solid-Phase Extraction Plasma->SPE Sample Input LCMS LC-MS/MS SPE->LCMS Cleaned & Concentrated Sample Quantification Accurate Quantification LCMS->Quantification

Caption: Relationship between Analytes, Matrix, Process, and Outcome.

References

Application Notes and Protocols for Oseltamivir-d3 Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Oseltamivir-d3 solutions and a comprehensive overview of their stability. This compound, the deuterated analog of Oseltamivir Carboxylate (the active metabolite of Oseltamivir), is a critical internal standard for pharmacokinetic and bioanalytical studies using liquid chromatography-mass spectrometry (LC-MS). Ensuring the accuracy of its concentration and stability is paramount for reliable analytical results.

This compound Solution Preparation

This compound is typically used as an internal standard in LC-MS/MS assays to quantify Oseltamivir and Oseltamivir Carboxylate in biological matrices.[1][2] The following protocols outline the preparation of stock and working solutions.

Materials and Equipment
  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Reagent-grade water (e.g., Milli-Q or equivalent)

  • Formic acid (optional, for pH adjustment of mobile phase)

  • Ammonium formate (optional, for mobile phase buffer)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator

  • Amber glass vials for storage

Protocol for Preparation of this compound Stock Solution (e.g., 100 µg/mL)
  • Weighing: Accurately weigh a suitable amount of this compound reference standard (e.g., 1 mg) using a calibrated analytical balance.

  • Dissolution: Transfer the weighed this compound to a clean, dry volumetric flask (e.g., 10 mL for a 100 µg/mL solution).

  • Solvent Addition: Add a portion of the chosen solvent (typically methanol) to the volumetric flask, approximately half of the final volume.

  • Mixing: Vortex and sonicate the flask for a few minutes to ensure complete dissolution of the this compound.

  • Dilution to Volume: Once dissolved, bring the solution to the final volume with the solvent.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution into amber glass vials and store at the recommended temperature (see Section 2 for stability details).

Protocol for Preparation of this compound Working Solutions

Working solutions are prepared by diluting the stock solution to the desired concentration for spiking into analytical samples.

  • Select Concentration: Determine the required final concentration of the this compound internal standard in the analytical samples. This is typically in the ng/mL range.

  • Dilution: Perform serial dilutions of the stock solution using the appropriate solvent (often a mixture of methanol and water or the mobile phase). For example, to prepare a 1 µg/mL working solution from a 100 µg/mL stock, pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to volume with the chosen solvent.

  • Homogenization: Vortex the working solution thoroughly.

  • Storage: Store the working solution in amber glass vials under appropriate conditions. It is recommended to prepare fresh working solutions regularly.

G Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve dilute_stock Dilute to Final Volume dissolve->dilute_stock store_stock Store Stock Solution dilute_stock->store_stock dilute_working Dilute Stock Solution store_stock->dilute_working Use for Dilution homogenize Homogenize dilute_working->homogenize store_working Store Working Solution homogenize->store_working

This compound Solution Preparation Workflow

Stability of this compound Solutions

The stability of this compound solutions is critical for ensuring the accuracy of quantitative analyses. The stability of deuterated compounds is generally comparable to their non-deuterated counterparts. Therefore, stability data for Oseltamivir can be largely extrapolated to this compound.

Storage Conditions and Long-Term Stability

Proper storage is essential to maintain the integrity of this compound solutions.

Solution TypeStorage TemperatureDurationReference
Stock Solution-20°CAt least 191 days[3]
Stock Solution5°C (refrigerated)Minimum of 60 days[4]
Spiked Plasma Samples-20°C and -70°CLong-term stability demonstrated[5]
Oral Solution (15 mg/mL)Refrigerated84 days[5][6]
Oral Solution (15 mg/mL)25°C46 days[5][6]

Note: For optimal stability, solutions should be stored in amber glass vials to protect from light.

Short-Term Stability

Short-term stability is important for handling solutions during experimental procedures.

ConditionDurationStabilityReference
Room Temperature (Bench Top)Up to 29 hoursStable[4]
Autosampler (4°C)At least 12 hoursStable[7]
Freeze-Thaw Stability

Oseltamivir has been shown to be stable through multiple freeze-thaw cycles in plasma, which is a good indicator for the stability of this compound under similar conditions.[7]

Stability of the Deuterium Label and Potential for H/D Exchange

A key consideration for deuterated standards is the stability of the deuterium labels and the potential for hydrogen-deuterium (H/D) exchange.[8][9]

  • Label Position: The deuterium atoms in this compound are typically located on carbon atoms that are not readily exchangeable under normal analytical conditions. Protons attached to heteroatoms (like oxygen or nitrogen) are more susceptible to exchange with protons from the solvent.

  • pH Effects: The rate of H/D exchange can be influenced by pH.[9] While minimum exchange for amide protons in proteins is observed around pH 2.6, the stability of the C-D bond in this compound is expected to be high across a wide pH range typically used in LC-MS analysis. However, it is good practice to avoid prolonged exposure to strongly acidic or basic conditions.

  • Solvent: The use of protic solvents like water and methanol can potentially facilitate H/D exchange if there are labile protons in the molecule. However, for this compound, this risk is considered low.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of an analytical method. While specific data for this compound is limited, the degradation pathways are expected to be the same as for Oseltamivir.

Experimental Protocols for Forced Degradation

The following are typical stress conditions used for forced degradation studies of Oseltamivir.[10]

  • Acidic Hydrolysis: Treat the Oseltamivir solution with 1.0 N HCl at 80°C for 30 minutes.

  • Alkaline Hydrolysis: Treat the Oseltamivir solution with 0.1 N NaOH at 80°C for 10 minutes.

  • Oxidative Degradation: Treat the Oseltamivir solution with 3% H₂O₂ at 80°C for 2 hours.

  • Thermal Degradation: Expose the solid Oseltamivir or a solution to dry heat (e.g., 60°C) for a specified period.

  • Photolytic Degradation: Expose the Oseltamivir solution to UV light (e.g., in a photostability chamber).

Summary of Oseltamivir Degradation

The following table summarizes the observed degradation of Oseltamivir under various stress conditions.

Stress ConditionReagent/TemperatureDurationDegradation (%)Reference
Acidic Hydrolysis1.0 N HCl / 80°C30 min74%[10]
Alkaline Hydrolysis0.1 N NaOH / 80°C10 min85.2%[10]
Oxidative Degradation3% H₂O₂ / 80°C2 hours96.96%[10]
Photolytic DegradationUV light-~1.1%[10]
Neutral HydrolysisWater / 40°C168 hours~2%[9]

Oseltamivir is found to be most susceptible to degradation under oxidative and alkaline conditions, and least stable in acidic conditions.[10] It is relatively stable under neutral and photolytic conditions.[9][10]

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start This compound Solution acid Acidic Hydrolysis start->acid base Alkaline Hydrolysis start->base oxidation Oxidative Degradation start->oxidation thermal Thermal Degradation start->thermal photo Photolytic Degradation start->photo analyze Analyze by Stability-Indicating LC-MS/MS Method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze assess Assess Degradation and Peak Purity analyze->assess

Forced Degradation Workflow

Analytical Methodology

A validated stability-indicating analytical method is crucial for assessing the stability of this compound solutions. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.

LC-MS/MS Parameters
ParameterTypical Conditions
Chromatographic Column C18 reverse-phase column (e.g., Symmetry C18, Zorbax SB-C18)[1][2]
Mobile Phase A mixture of acetonitrile or methanol and an aqueous buffer (e.g., 10 mM ammonium formate or 0.1% formic acid)[1][2]
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Monitor the specific precursor to product ion transitions for this compound (and Oseltamivir/Oseltamivir Carboxylate if analyzing degradation)

Example MRM Transitions: [11]

  • Oseltamivir: m/z 313.1 → 166.2

  • Oseltamivir-d5 (IS): m/z 318.1 → 171.2

  • Oseltamivir Carboxylate: m/z 285.1 → 138.1

  • Oseltamivir Carboxylate-C13-d3 (IS): m/z 289.2 → 138.3

Conclusion

The preparation and handling of this compound solutions require careful attention to detail to ensure their accuracy and stability for use as internal standards in quantitative bioanalysis. By following the detailed protocols for preparation and adhering to the recommended storage conditions, researchers can be confident in the integrity of their this compound solutions. The stability of this compound is comparable to that of Oseltamivir, with good stability under refrigerated and frozen conditions. While forced degradation studies on the non-deuterated form provide valuable insights, it is crucial to employ a validated stability-indicating LC-MS/MS method to monitor the purity and concentration of this compound solutions over time.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Oseltamivir-d3 for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the mass spectrometric analysis of Oseltamivir-d3 (OS-d3), a deuterated internal standard for the quantification of the antiviral drug Oseltamivir. The fragmentation pattern of OS-d3 is elucidated, and key multiple reaction monitoring (MRM) transitions are provided for robust and sensitive quantification in biological matrices. This guide includes comprehensive experimental protocols for sample preparation, liquid chromatography, and mass spectrometry, along with a visual representation of the proposed fragmentation pathway.

Introduction

Oseltamivir is a potent neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B virus infections. Accurate quantification of Oseltamivir in biological samples is crucial for pharmacokinetic and bioequivalence studies. Stable isotope-labeled internal standards, such as this compound, are essential for reliable quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as they compensate for matrix effects and variations in sample processing. Understanding the fragmentation pattern of the internal standard is critical for developing sensitive and specific quantitative methods. This application note details the characteristic fragmentation of this compound and provides the necessary protocols for its implementation in a research setting.

Quantitative Data

The following table summarizes the key mass spectrometry parameters for the analysis of this compound and its non-deuterated analog, Oseltamivir. These parameters are essential for setting up a quantitative LC-MS/MS method using the multiple reaction monitoring (MRM) mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
This compound316.4228.0Not specifiedDeuterated internal standard with deuterium on the acetyl group.[1]
Oseltamivir313.1 - 313.4225.1Not specifiedNon-deuterated Oseltamivir.[1]
Oseltamivir313.1166.225Alternative product ion for Oseltamivir.[2]
Oseltamivir-d5318.1171.225Alternative deuterated internal standard.[2]

Mass Spectrometry Fragmentation Pattern of this compound

This compound, with the deuterium atoms located on the acetyl group, exhibits a characteristic fragmentation pattern under collision-induced dissociation (CID) in positive ion mode. The protonated molecule [M+H]⁺ has an m/z of 316.4. The primary fragmentation pathway involves the neutral loss of the 1-ethylpropoxy group (pentan-3-ol).

The proposed fragmentation pathway is as follows:

  • Precursor Ion Formation: this compound is ionized in the mass spectrometer source, typically by electrospray ionization (ESI), to form the protonated molecule [M+H]⁺ at m/z 316.4.

  • Neutral Loss of Pentan-3-ol: Upon collisional activation, the protonated molecule undergoes a neutral loss of the 1-ethylpropoxy group (C₅H₁₂O, molecular weight 88.15 g/mol ). This results in the formation of the major product ion at m/z 228.0.

The chemical structure of this compound indicates the three deuterium atoms are on the methyl group of the acetyl moiety. This substitution increases the mass of the precursor ion by 3 Da compared to the non-deuterated Oseltamivir (m/z 313.4). The major fragmentation involves a part of the molecule that does not contain the deuterium labels, thus the resulting product ion also shows a 3 Da shift compared to the corresponding fragment of the non-deuterated Oseltamivir (m/z 225.1).

G Proposed Fragmentation Pathway of this compound cluster_precursor Precursor Ion cluster_fragment Product Ion Oseltamivir-d3_precursor This compound [M+H]⁺ m/z = 316.4 Oseltamivir-d3_fragment Fragment Ion m/z = 228.0 Oseltamivir-d3_precursor->Oseltamivir-d3_fragment Neutral Loss of Pentan-3-ol (C₅H₁₂O)

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific instrumentation and matrices.

Sample Preparation (Plasma)

This protocol is adapted from a method for the extraction of Oseltamivir from human plasma.

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of methanol containing the this compound internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Liquid Chromatography
ParameterCondition
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientStart with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate0.3 mL/min
Column Temperature40°C
Mass Spectrometry
ParameterCondition
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Desolvation Temperature350°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM TransitionsSee Quantitative Data table

Experimental Workflow

G LC-MS/MS Workflow for this compound Analysis Sample_Collection Plasma Sample Collection Internal_Standard Spike with this compound Sample_Collection->Internal_Standard Protein_Precipitation Protein Precipitation (Methanol) Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection LC-MS/MS Analysis Reconstitution->LC_Injection Data_Analysis Data Analysis and Quantification LC_Injection->Data_Analysis

Caption: General workflow for sample preparation and analysis.

Conclusion

This application note provides a comprehensive overview of the mass spectrometric fragmentation of this compound and its application as an internal standard for the quantitative analysis of Oseltamivir. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of drug development and bioanalysis, enabling the development of robust and reliable analytical methods.

References

Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Quantification of Oseltamivir in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the sensitive and selective quantification of oseltamivir in human plasma. Oseltamivir, an antiviral prodrug, is the active component in medications used for the treatment and prophylaxis of influenza A and B virus infections. This method is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method has been validated following FDA guidelines and demonstrates excellent linearity, accuracy, precision, and sensitivity over a clinically relevant concentration range.

Introduction

Oseltamivir is an ethyl ester prodrug that is rapidly hydrolyzed in vivo by hepatic carboxylesterases to its active metabolite, oseltamivir carboxylate.[1] Oseltamivir carboxylate is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses, which is essential for the release of new virus particles from infected cells. Accurate quantification of oseltamivir in biological matrices is fundamental for evaluating its pharmacokinetic profile, ensuring therapeutic efficacy, and establishing bioequivalence of generic formulations. UPLC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques, making it the gold standard for bioanalytical assays. This application note provides a comprehensive protocol for the quantification of oseltamivir in human plasma, suitable for researchers, scientists, and drug development professionals.

Experimental Protocols

Materials and Reagents
  • Oseltamivir Phosphate reference standard

  • Oseltamivir-d5 (Internal Standard, IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (K2EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

Instrumentation
  • UPLC System (e.g., Waters ACQUITY UPLC or equivalent)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000 or equivalent) equipped with an electrospray ionization (ESI) source

  • Analytical column: C18, 1.7 µm, 2.1 x 100 mm (or equivalent)[2]

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of oseltamivir and oseltamivir-d5 (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the oseltamivir stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and QC samples.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards ranging from 0.5 ng/mL to 200 ng/mL and QC samples at low, medium, and high concentrations (e.g., 1.5, 75, and 150 ng/mL).

  • Internal Standard Working Solution: Prepare a working solution of oseltamivir-d5 at a concentration of 100 ng/mL in a 50:50 methanol and water mixture.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Thaw plasma samples, calibration standards, and QC samples on ice.

  • To 200 µL of plasma in a polypropylene tube, add 50 µL of the internal standard working solution (100 ng/mL oseltamivir-d5).

  • Vortex mix for 10 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Method

UPLC Conditions

ParameterValue
Column C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 3.0 min, hold for 1 min, return to 5% B in 0.1 min, equilibrate for 0.9 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp 10°C
Run Time 5.0 min

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 20 psi
Collision Gas 8 psi
IonSpray Voltage 5500 V
Temperature 500°C
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Oseltamivir313.2224.225
Oseltamivir-d5 (IS)318.2229.225

Method Validation Summary

The method was validated according to the FDA's Bioanalytical Method Validation guidance. The results are summarized below.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
Oseltamivir0.5 - 200> 0.9950.5

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ QC0.5≤ 10.1≤ 10.190-11090-110
Low QC1.5< 15< 1585-11585-115
Medium QC75< 15< 1585-11585-115
High QC150< 15< 1585-11585-115

Data presented are representative. Actual results may vary. The intra- and inter-day precision and accuracy of the quality control samples were within 10.1%.[3]

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Oseltamivir> 85< 15
Oseltamivir-d5 (IS)> 85< 15

The recovery was determined to be 68.72% for Oseltamivir Phosphate.[3] Other studies have shown satisfactory extraction recovery of at least 89%.[4][5]

Experimental Workflow and Signaling Pathways

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) Add_IS Add Internal Standard (Oseltamivir-d5) Plasma->Add_IS Pretreat Pre-treatment (0.1% Formic Acid) Add_IS->Pretreat SPE_Load Load Sample Pretreat->SPE_Load SPE_Condition SPE Cartridge Conditioning SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analytes SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute UPLC UPLC Separation (C18 Column) Reconstitute->UPLC MSMS MS/MS Detection (ESI+, MRM) UPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve (Peak Area Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Oseltamivir Calibration->Quantification

Caption: Experimental workflow for the UPLC-MS/MS quantification of oseltamivir.

Conclusion

The UPLC-MS/MS method described in this application note provides a reliable, sensitive, and robust approach for the quantification of oseltamivir in human plasma. The simple SPE sample preparation, rapid chromatographic separation, and highly selective MS/MS detection make this method well-suited for high-throughput analysis in clinical and research settings. The validation data demonstrates that the method meets the stringent requirements for bioanalytical assays, ensuring accurate and precise results for pharmacokinetic and other related studies.

References

Application Notes and Protocols for Pharmacokinetic Study Design Using Oseltamivir-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir, an ethyl ester prodrug, is a cornerstone in the treatment and prophylaxis of influenza A and B virus infections. Following oral administration, it is readily absorbed and extensively metabolized by hepatic esterases to its active form, oseltamivir carboxylate (OC).[1][2][3] Oseltamivir carboxylate is a potent and selective inhibitor of the viral neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected cells, thereby preventing the spread of infection.[4][5]

Accurate characterization of the pharmacokinetic (PK) profile of oseltamivir and its active metabolite is paramount for optimizing dosing regimens in various patient populations.[1][3] The use of stable isotope-labeled internal standards, such as Oseltamivir-d3, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] The co-elution of the stable isotope-labeled internal standard with the analyte of interest allows for precise and accurate quantification by correcting for variability in sample processing and matrix effects.[6][8]

These application notes provide a comprehensive overview and detailed protocols for conducting a pharmacokinetic study of oseltamivir using this compound as an internal standard.

Pharmacokinetic Profile of Oseltamivir

Oseltamivir exhibits a predictable and linear pharmacokinetic profile.[1][3] Key pharmacokinetic parameters for oseltamivir and its active metabolite, oseltamivir carboxylate, are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Oseltamivir (Prodrug)

ParameterValueReference
Bioavailability~80% (as oseltamivir carboxylate)[2]
Time to Peak Plasma Concentration (Tmax)0.5 - 1 hour[1]
Plasma Protein Binding42%[2][5]
Elimination Half-Life (t1/2)1 - 3 hours[2]
MetabolismExtensively converted to oseltamivir carboxylate by hepatic esterases.[2][4][2][4]
ExcretionPrimarily via metabolism to oseltamivir carboxylate.[4]

Table 2: Pharmacokinetic Parameters of Oseltamivir Carboxylate (Active Metabolite)

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)3 - 4 hours[1][5]
Plasma Protein Binding~3%[5]
Volume of Distribution (Vd)23 - 26 Liters[2]
Elimination Half-Life (t1/2)6 - 10 hours[2]
Excretion>99% via renal excretion through glomerular filtration and tubular secretion.[2]

Experimental Design and Protocols

A robust pharmacokinetic study design is critical for generating high-quality data. The following sections outline a typical experimental workflow and a detailed bioanalytical method for the quantification of oseltamivir and oseltamivir carboxylate in human plasma.

Experimental Workflow

The general workflow for a pharmacokinetic study of oseltamivir is depicted below. This involves volunteer screening, drug administration, serial blood sampling, plasma processing, bioanalysis using LC-MS/MS with this compound as an internal standard, and subsequent pharmacokinetic data analysis.

G cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase volunteer_screening Volunteer Screening and Enrollment informed_consent Informed Consent volunteer_screening->informed_consent drug_administration Oseltamivir Administration informed_consent->drug_administration blood_sampling Serial Blood Sampling drug_administration->blood_sampling plasma_separation Plasma Separation and Storage blood_sampling->plasma_separation sample_preparation Plasma Sample Preparation (SPE or Protein Precipitation) plasma_separation->sample_preparation lc_ms_analysis LC-MS/MS Analysis with This compound Internal Standard sample_preparation->lc_ms_analysis data_acquisition Data Acquisition lc_ms_analysis->data_acquisition data_processing Data Processing and Quantification data_acquisition->data_processing pk_analysis Pharmacokinetic Analysis data_processing->pk_analysis reporting Reporting pk_analysis->reporting G cluster_liver Liver cluster_elimination Elimination Oseltamivir Oseltamivir (Prodrug) Esterases Hepatic Esterases Oseltamivir->Esterases OC Oseltamivir Carboxylate (Active Metabolite) Renal_Excretion Renal Excretion (>99%) OC->Renal_Excretion Esterases->OC Hydrolysis

References

Application Note and Protocol for Oseltamivir Analysis Using an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir is an antiviral prodrug used for the treatment and prophylaxis of influenza A and B virus infections. After oral administration, it is rapidly metabolized to its active form, oseltamivir carboxylate. Accurate quantification of oseltamivir and its metabolite in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a detailed application note and protocol for the analysis of oseltamivir using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a focus on the appropriate use and concentration of an internal standard.

Principle of the Assay

The method described herein utilizes High-Performance Liquid Chromatography (HPLC) coupled with a tandem mass spectrometer (MS/MS) for the sensitive and selective quantification of oseltamivir in plasma samples. An internal standard (IS) is employed to ensure the accuracy and precision of the results by compensating for variations in sample preparation and instrument response. Deuterated analogs of oseltamivir and oseltamivir carboxylate are the preferred internal standards due to their similar chemical and physical properties to the analytes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated LC-MS/MS methods for oseltamivir analysis.

Table 1: Internal Standards and Their Concentrations

Internal Standard (IS)Analyte(s)IS Concentration in Working SolutionMatrixReference
Oseltamivir-d5 & Oseltamivir Carboxylate-C13-d3Oseltamivir & Oseltamivir CarboxylateNot explicitly statedHuman Plasma[1]
AcyclovirOseltamivir & AzithromycinNot explicitly statedDried Blood Spot[2]
VenlafaxineOseltamivirNot explicitly statedHuman Plasma[3][4][5]
Oseltamivir-d3 & Oseltamivir Carboxylate-d3Oseltamivir & Oseltamivir Carboxylate100 ng/mLHuman Plasma[6]
Sotalol hydrochlorideOseltamivir PhosphateNot explicitly statedPharmaceutical Preparations[7]
Daclatasvir dihydrochlorideOseltamivir Phosphate, Dexamethasone, Remdesivir2.5 µg/mLHuman Plasma[8]

Table 2: Method Validation Parameters for Oseltamivir Quantification

ParameterOseltamivirOseltamivir CarboxylateReference
Linearity Range (ng/mL) 0.5 - 2002.0 - 800[1]
0.3 - 200-[3][4][5]
0.34 - 10000.34 - 1000[6]
0.52 - 2074.08 - 1200[9]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.52.0[1]
25.37-[2]
0.30-[3][4][5]
0.340.34[6]
Mean Extraction Recovery (%) 94.492.7[1]
≥89-[3][4][5]
Precision (%RSD) <10-[3][4][5]
2.2 - 11.02.2 - 11.0[6]
Accuracy (%) 97 - 105-[3][4][5]
95 - 11095 - 110[6]

Experimental Protocols

This section details a representative protocol for the quantification of oseltamivir and oseltamivir carboxylate in human plasma using deuterated internal standards and LC-MS/MS.

Materials and Reagents
  • Oseltamivir reference standard

  • Oseltamivir Carboxylate reference standard

  • Oseltamivir-d5 (IS for Oseltamivir)

  • Oseltamivir Carboxylate-d3 (IS for Oseltamivir Carboxylate)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (with anticoagulant, e.g., NaF/potassium oxalate to inhibit esterase activity)[6]

Preparation of Standard and Internal Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of oseltamivir, oseltamivir carboxylate, and their respective deuterated internal standards in methanol to obtain individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the oseltamivir and oseltamivir carboxylate stock solutions in a mixture of methanol and water (1:1, v/v) to create working solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Prepare a mixed internal standard working solution of this compound and oseltamivir carboxylate-d3 at a concentration of 100 ng/mL in methanol.[6]

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples and vortex to ensure homogeneity.

  • To a 30 µL aliquot of plasma sample, calibration standard, or QC sample, add 100 µL of the internal standard working solution (100 ng/mL in methanol).[6]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 16,000 x g for 8 minutes.[6]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 column (e.g., Symmetry C18, 100 mm x 4.6 mm, 5 µm) is suitable for separation.[1]

    • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of:

      • Solvent A: 10 mM Ammonium formate in water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.2 - 0.7 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Oseltamivir: m/z 313.1 → 208.1

      • Oseltamivir-d5: m/z 318.1 → (product ion to be determined)

      • Oseltamivir Carboxylate: m/z 285.1 → 138.1

      • Oseltamivir Carboxylate-d3: m/z 288.1 → 138.1

    • Optimize MS parameters (e.g., collision energy, declustering potential) by infusing individual standard solutions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample/ Calibration Standard/ QC Sample (30 µL) vortex1 Vortex (30 seconds) plasma->vortex1 is_solution Internal Standard Solution (100 ng/mL in Methanol) (100 µL) is_solution->vortex1 centrifuge Centrifuge (16,000 x g, 8 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS System supernatant->lcms Transfer data_acq Data Acquisition (MRM Mode) lcms->data_acq data_proc Data Processing & Quantification data_acq->data_proc

Caption: Workflow for Oseltamivir analysis in plasma.

Rationale for Internal Standard Use

internal_standard_logic cluster_process Analytical Process cluster_variability Sources of Variability sample_prep Sample Preparation (e.g., Extraction) injection LC Injection sample_prep->injection ionization MS Ionization injection->ionization accurate_quant Accurate & Precise Quantification ionization->accurate_quant Ratio of Analyte/IS Response prep_var Extraction Inconsistency prep_var->sample_prep inj_var Injection Volume Fluctuation inj_var->injection ion_var Matrix Effects & Ion Suppression ion_var->ionization is Internal Standard (IS) is->sample_prep analyte Analyte (Oseltamivir) analyte->sample_prep

Caption: Role of the Internal Standard in mitigating analytical variability.

References

Troubleshooting & Optimization

minimizing matrix effects in Oseltamivir LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in Oseltamivir LC-MS/MS analysis.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, providing practical solutions and explanations.

Q1: I am observing significant ion suppression/enhancement in my Oseltamivir analysis. What are the common causes and how can I mitigate this?

A1: Ion suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS/MS analysis of biological samples. They occur when co-eluting endogenous components from the matrix interfere with the ionization of the target analyte, Oseltamivir, leading to inaccurate quantification.[1][2][3][4]

Common Causes:

  • Phospholipids: These are major contributors to matrix effects in plasma and tissue samples.[5]

  • Salts and Buffers: High concentrations of non-volatile salts from sample collection tubes or buffers can contaminate the ion source.[1]

  • Co-eluting Metabolites: Endogenous metabolites with similar properties to Oseltamivir can interfere with its ionization.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to minimize matrix effects is to remove interfering components before analysis.[5][6][7]

    • Liquid-Liquid Extraction (LLE): LLE with solvents like ethyl acetate has been shown to provide high extraction recovery (≥89%) and minimize matrix effects for Oseltamivir.[8][9]

    • Solid-Phase Extraction (SPE): SPE is another effective technique for cleaning up complex samples and has been successfully used for Oseltamivir analysis, resulting in clean extracts.[10][11]

    • Protein Precipitation (PPT): While simpler, PPT is often less clean than LLE or SPE and may result in more significant matrix effects.

  • Improve Chromatographic Separation: Modifying your LC method can separate Oseltamivir from interfering matrix components.[2][7]

    • Gradient Elution: Employ a gradient elution program to effectively separate analytes from the matrix.

    • Column Chemistry: Using a different column, such as a Hydrosphere C18, can alter selectivity and improve separation from interfering compounds.[12]

    • Divert Valve: Use a divert valve to direct the initial, unretained portion of the chromatogram (which often contains highly polar, interfering compounds) to waste, preventing contamination of the mass spectrometer's ion source.[6]

  • Adjust Mass Spectrometer Settings:

    • Ionization Mode: While positive electrospray ionization (ESI) is commonly used for Oseltamivir, switching to negative mode can sometimes reduce matrix effects as fewer matrix components ionize in this mode.[3][6]

  • Use an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for Oseltamivir is the preferred choice to compensate for matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[5] If a SIL-IS is unavailable, a structural analog can be used, but its elution profile must be closely monitored.

Q2: My results are not reproducible. Could this be related to matrix effects?

A2: Yes, poor reproducibility is a classic sign of uncompensated matrix effects.[6] If the concentration of interfering components varies between your samples (e.g., blank plasma from different donors), the degree of ion suppression or enhancement will also vary, leading to inconsistent results.

To confirm if matrix effects are the cause, you can perform a post-column infusion experiment.[2][10] This involves infusing a constant flow of Oseltamivir solution into the MS while injecting an extracted blank matrix sample onto the LC column. A dip or rise in the baseline signal at the retention time of Oseltamivir indicates the presence of ion suppression or enhancement, respectively.

Q3: How do I quantitatively assess the matrix effect in my assay?

A3: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF).[10][11] This is typically done at low, medium, and high quality control (QC) concentrations. The calculation is as follows:

MF = (Peak Area of Analyte in Spiked Blank Matrix Extract) / (Peak Area of Analyte in Pure Solution)

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

For a validated method, the precision of the matrix factor across different lots of matrix should be within an acceptable range, typically ≤15% CV.

Q4: Can sample dilution help in minimizing matrix effects?

A4: Yes, diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of Oseltamivir.[6][7] However, this approach is only feasible if the concentration of Oseltamivir in your samples is high enough to remain above the lower limit of quantification (LLOQ) after dilution.

Quantitative Data Summary

The following table summarizes key parameters from validated LC-MS/MS methods for Oseltamivir analysis, highlighting the successful minimization of matrix effects.

ParameterMethod 1Method 2
Sample Preparation Liquid-Liquid Extraction (LLE) with ethyl acetate[8][9]Solid-Phase Extraction (SPE)[10][11]
Internal Standard Venlafaxine[8][9]Deuterated Oseltamivir[10][11]
Extraction Recovery ≥89%[8][9]Oseltamivir: 94.4%, Oseltamivir Carboxylate: 92.7%[10][11]
Matrix Effect No significant matrix effects reported[8][9]Internal standard normalized matrix factor assessed and found acceptable[10]
LLOQ 0.30 ng/mL[8][9]Oseltamivir: 0.5 ng/mL, Oseltamivir Carboxylate: 2.0 ng/mL[10][11]

Experimental Protocols

Below are detailed methodologies for key experiments related to Oseltamivir LC-MS/MS analysis.

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is based on a method shown to have minimal matrix effects.[8][9]

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., Venlafaxine).

  • Vortex briefly to mix.

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex to dissolve the residue.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects

This protocol helps visualize regions of ion suppression or enhancement in your chromatogram.[2][10]

  • Prepare a solution of Oseltamivir at a concentration that gives a stable and moderate signal (e.g., mid-QC level).

  • Set up a T-connector between the LC column outlet and the mass spectrometer's ion source.

  • Infuse the Oseltamivir solution continuously into the mobile phase stream via the T-connector using a syringe pump at a low flow rate (e.g., 10 µL/min).

  • Establish a stable baseline signal for the infused Oseltamivir.

  • Inject a prepared blank matrix sample (extracted using your standard sample preparation protocol) onto the LC column.

  • Monitor the baseline of the infused Oseltamivir's mass transition. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively.

Visualizations

Oseltamivir Analysis Workflow

Start Poor Reproducibility or Inaccurate Results Check_ME Suspect Matrix Effects? Start->Check_ME Optimize_SP Optimize Sample Prep (LLE, SPE) Check_ME->Optimize_SP Yes Other_Issues Investigate Other Issues Check_ME->Other_Issues No Revalidate Re-evaluate Matrix Effects Optimize_SP->Revalidate Improve_Chroma Improve Chromatography Improve_Chroma->Revalidate Use_SIL_IS Use Stable Isotope Labeled IS Use_SIL_IS->Revalidate Dilute_Sample Dilute Sample Dilute_Sample->Revalidate Revalidate->Improve_Chroma Still Present End Method Optimized Revalidate->End Acceptable

References

Technical Support Center: Oseltamivir and Oseltamivir-d3 Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues during the bioanalysis of Oseltamivir and its deuterated internal standard, Oseltamivir-d3, using liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guide: Addressing Ion Suppression

Ion suppression is a common challenge in LC-MS bioanalysis, where components of the sample matrix interfere with the ionization of the target analytes, leading to reduced sensitivity and inaccurate quantification.[1][2] This guide provides a systematic approach to identifying and mitigating ion suppression for Oseltamivir and this compound.

Problem: Low signal intensity, poor peak shape, or high variability in results for Oseltamivir and/or this compound.

This is often a primary indicator of ion suppression. The following steps can help diagnose and resolve the issue.

Step 1: Identify the Source of Ion Suppression

The first step is to confirm that ion suppression is indeed the cause of the analytical issues. The post-column infusion technique is a definitive method for this.[3]

  • Experimental Protocol: Post-Column Infusion Analysis

    • Infuse a standard solution of Oseltamivir and this compound at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer's ion source.

    • Inject a blank, extracted matrix sample (e.g., plasma) onto the LC column.

    • Monitor the signal of the infused analytes. A drop in the signal intensity at specific retention times indicates the elution of interfering matrix components that are causing ion suppression.

Step 2: Optimize Sample Preparation to Remove Matrix Interferences

Inadequate sample cleanup is a major contributor to ion suppression.[1][4] The goal is to remove interfering endogenous components like phospholipids and proteins from the biological matrix.[4][5]

  • Recommended Sample Preparation Techniques:

    • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex biological samples and minimizing matrix effects.[1][4] A mixed-mode SPE (combining reversed-phase and ion exchange) can be particularly effective at removing a broad range of interferences.[6]

    • Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts, though analyte recovery may be lower for more polar compounds.[4][6]

    • Protein Precipitation (PPT): While simple, PPT is generally the least effective technique for removing matrix components and often results in significant ion suppression.[6]

Step 3: Refine Chromatographic Conditions to Separate Analytes from Interferences

If ion suppression persists after optimizing sample preparation, further adjustments to the liquid chromatography method are necessary. The aim is to chromatographically separate Oseltamivir and this compound from the co-eluting matrix components identified in Step 1.

  • Strategies for Chromatographic Optimization:

    • Modify Mobile Phase Composition: Adjusting the organic solvent, aqueous phase pH, and buffer type can alter the retention times of both the analytes and interfering compounds. For Oseltamivir, using a mobile phase with a low concentration of a modifier like formic acid can improve ionization efficiency.[7]

    • Change the Analytical Column: Using a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl) can change the elution profile and resolve the analytes from interferences.

    • Implement a Gradient Elution: A well-designed gradient can help to separate early-eluting interferences from the analytes of interest.

    • Consider UPLC/UHPLC: Ultra-high-performance liquid chromatography can provide significantly better resolution than traditional HPLC, which can help to separate analytes from matrix components more effectively.[8]

Step 4: Optimize Mass Spectrometer Source Conditions

Adjusting the ion source parameters can sometimes help to minimize the impact of ion suppression.

  • Key Parameters to Optimize:

    • Ionization Mode: While electrospray ionization (ESI) is commonly used, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects for certain compounds.[2][9]

    • Source Temperature and Gas Flows: Optimizing these parameters can improve the desolvation process and enhance the signal of the target analytes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of ion suppression for Oseltamivir and this compound in plasma samples?

A1: The most common causes are co-eluting endogenous matrix components from plasma, primarily phospholipids and proteins.[4] These molecules can compete with Oseltamivir and this compound for ionization in the MS source, leading to a suppressed signal. Inefficient sample preparation is often the root cause of these interferences remaining in the final extract.[1]

Q2: My deuterated internal standard (this compound) is also showing suppression. How can I correct for this?

A2: It is expected that a stable isotope-labeled internal standard like this compound will experience similar ion suppression to the unlabeled analyte, as they co-elute and have nearly identical physicochemical properties.[10] This is advantageous because the internal standard can compensate for the variability in signal suppression, leading to more accurate quantification. However, if the suppression is severe, it can still compromise the overall sensitivity of the assay. In such cases, the troubleshooting steps outlined above should be followed to reduce the overall matrix effect.

Q3: Can I just dilute my sample to reduce ion suppression?

A3: Diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[11][12] However, this also dilutes the analyte of interest, which may not be feasible for samples with low concentrations of Oseltamivir, as it could lead to results below the lower limit of quantification (LLOQ). This approach is only practical when the assay has very high sensitivity.[12]

Q4: What is a "matrix factor" and how do I interpret it?

A4: The matrix factor (MF) is a quantitative measure of the extent of ion suppression or enhancement. It is calculated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution.

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

Ideally, the internal standard normalized matrix factor (analyte MF / internal standard MF) should be close to 1, indicating that the internal standard is effectively compensating for the matrix effect.[13]

Quantitative Data Summary

The following tables summarize key data from a successful LC-MS/MS method for Oseltamivir that effectively minimized ion suppression.

Table 1: Extraction Recovery of Oseltamivir and its Metabolite [13]

AnalyteConcentration LevelMean Recovery (%)
OseltamivirHQC (160 ng/mL)94.8
MQC (80 ng/mL)93.5
LQC (1.5 ng/mL)94.9
Oseltamivir CarboxylateHQC (640 ng/mL)92.1
MQC (320 ng/mL)93.2
LQC (6.0 ng/mL)92.8

Table 2: Internal Standard Normalized Matrix Factor [13]

AnalyteConcentration LevelMatrix Factor
OseltamivirHQC1.02
MQC0.99
LQC1.01
Oseltamivir CarboxylateHQC0.98
MQC0.99
LQC0.99

Experimental Protocols

Detailed Methodology for a Validated LC-MS/MS Assay with Minimal Ion Suppression [13]

  • Sample Preparation: Solid-Phase Extraction (SPE)

    • To 200 µL of human plasma, add the internal standard solution.

    • Perform SPE on DVB-LP extraction cartridges under acidic conditions to remove plasma proteins and other interfering substances.

    • Elute the analytes using a solution of dichlorvos in acetonitrile:water (70:30, v/v). This method avoids the need for drying and reconstitution steps.

  • Liquid Chromatography

    • Column: Symmetry C18 (100 mm × 4.6 mm, 5 µm)

    • Mobile Phase: 10 mM ammonium formate and acetonitrile (30:70, v/v) under isocratic conditions.

    • Flow Rate: Not specified, but achieved a run time of 2.0 minutes.

    • Column Temperature: Not specified.

  • Mass Spectrometry

    • Instrument: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive electrospray ionization (ESI)

    • Detection: Multiple Reaction Monitoring (MRM)

      • Oseltamivir: m/z 313.1 → 166.2

      • Oseltamivir-d5 (IS): m/z 318.1 → 171.2

      • Oseltamivir Carboxylate: m/z 285.1 → 138.1

      • Oseltamivir acid-C13-d3 (IS): m/z 289.2 → 138.3

Visualizations

IonSuppressionTroubleshooting start Start: Low Signal / High Variability step1 Step 1: Diagnose Issue Post-Column Infusion start->step1 decision1 Ion Suppression Detected? step1->decision1 step2 Step 2: Optimize Sample Prep (SPE, LLE) decision1->step2 Yes end_other Re-evaluate Method: Consider Other Issues decision1->end_other No step3 Step 3: Refine Chromatography (Mobile Phase, Column) step2->step3 step4 Step 4: Optimize MS Source (Ionization Mode, Temp) step3->step4 end_ok Problem Resolved: Robust Assay step4->end_ok

Caption: Troubleshooting workflow for addressing ion suppression.

SamplePrepWorkflow plasma Human Plasma Sample (200 µL) add_is Add Internal Standard (this compound) plasma->add_is spe Solid-Phase Extraction (SPE) on DVB-LP Cartridge add_is->spe elute Elute Analytes spe->elute analysis LC-MS/MS Analysis elute->analysis

Caption: Recommended sample preparation workflow.

References

preventing in-vitro conversion of Oseltamivir to carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the in-vitro conversion of Oseltamivir to its active metabolite, Oseltamivir Carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Oseltamivir conversion to Oseltamivir Carboxylate in in-vitro samples?

A1: The primary cause of in-vitro conversion is the enzymatic hydrolysis of the Oseltamivir ethyl ester prodrug by esterases present in biological matrices, particularly plasma.[1][2] This conversion can lead to an overestimation of the active metabolite and an underestimation of the parent drug concentration.[2]

Q2: How significant is the in-vitro conversion of Oseltamivir?

A2: The ex-vivo conversion can be substantial, with studies showing that up to 31.8% of Oseltamivir can be converted to Oseltamivir Carboxylate in plasma within 4 hours.[1][2] The rate of conversion can vary significantly between individuals.[2]

Q3: What are the most effective methods to prevent this conversion?

A3: The most effective methods involve the inhibition of esterase activity and control of sample handling conditions. This includes the use of chemical inhibitors, maintaining a cold chain, and controlling the pH of the sample environment.

Q4: Can keeping samples on ice completely prevent the conversion?

A4: While keeping samples on ice can slow down the rate of hydrolysis, it may not completely stop the enzymatic activity of plasma esterases.[2][3] Therefore, it is recommended to use it in conjunction with other methods like esterase inhibitors for maximal stability.

Troubleshooting Guide

Issue: Inconsistent or inaccurate measurements of Oseltamivir and Oseltamivir Carboxylate concentrations.

This is often characterized by lower than expected Oseltamivir levels and higher than expected Oseltamivir Carboxylate levels.

Potential Cause 1: Uninhibited Esterase Activity in Plasma Samples.

  • Troubleshooting Steps:

    • Utilize Esterase Inhibitors: Add an esterase inhibitor directly to blood collection tubes. Dichlorvos is a commonly used and effective inhibitor.[1][2][3]

    • Alternative Anticoagulants/Stabilizers: Consider using collection tubes containing sodium fluoride with potassium oxalate, which has been shown to stabilize Oseltamivir.[4]

    • Benzoic Acid for Extracts: For aqueous acetonitrile solutions of the analyte, the addition of benzoic acid has been shown to prevent oxidative degradation.[5][6]

Potential Cause 2: Suboptimal Sample Handling and Storage.

  • Troubleshooting Steps:

    • Maintain Cold Chain: Process blood samples immediately after collection. If immediate processing is not possible, place samples on ice and ensure they are centrifuged at refrigerated temperatures.[3]

    • Prompt Plasma Separation: Separate plasma from whole blood as quickly as possible.

    • Low-Temperature Storage: Store plasma samples at -20°C or, for long-term storage, at -70°C or lower.[3]

Potential Cause 3: Inappropriate pH of the Sample Matrix.

  • Troubleshooting Steps:

    • pH Adjustment: Oseltamivir exhibits maximal stability in aqueous solutions at pH 4.0.[7] If preparing solutions or standards, consider buffering the pH to this level.

    • Use of Citric Acid: The addition of citric acid can help maintain an acidic pH and improve the stability of Oseltamivir in aqueous solutions.[8]

Data Presentation

Table 1: Efficacy of Different Methods in Preventing Oseltamivir Conversion

MethodEfficacyReference
Addition of Dichlorvos Removes the source of error from plasma esterase conversion.[1][2][1][2]
Sodium Fluoride/Potassium Oxalate Used as an anticoagulant that aids in stabilizing Oseltamivir.[4][4]
Keeping Samples on Ice Slows down but does not completely stop degradation.[2][3][2][3]
pH Control (pH 4.0) Provides maximal stability for Oseltamivir in aqueous solutions.[7][7]

Table 2: Stability of Oseltamivir Under Various Storage Conditions

Storage ConditionDuration of StabilityReference
Whole blood in EDTA fluoride tubes at 37°C Up to 8 hours[5]
Whole blood in EDTA fluoride tubes at 2-8°C Up to 24 hours[5]
Oseltamivir in Cherry Syrup at 5°C Up to 35 days[7]
Oseltamivir in Cherry Syrup at 25°C Up to 5 days[7]
Oseltamivir in Ora-Sweet SF at 5°C or 25°C Up to 35 days[7]
Plasma samples with benzoic acid (in aqueous MeCN) stored for 1 month Stable[6]
Plasma samples stored at room temperature Stable for 4 hours[6]
Plasma samples stored at -80°C Stable for 31 days[6]
Plasma samples after three freeze-thaw cycles Stable[6]

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for Oseltamivir Analysis

  • Materials:

    • Blood collection tubes containing an esterase inhibitor (e.g., Dichlorvos) or sodium fluoride/potassium oxalate.

    • Refrigerated centrifuge.

    • Cryogenic vials for plasma storage.

    • Ice bath.

  • Procedure:

    • Collect whole blood directly into the prepared collection tubes.

    • Immediately after collection, gently invert the tubes several times to ensure proper mixing of the blood with the inhibitor/anticoagulant.

    • Place the tubes in an ice bath until centrifugation.

    • Centrifuge the blood samples at a low temperature (e.g., 4°C) to separate the plasma.

    • Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.

    • Transfer the plasma into labeled cryogenic vials.

    • Store the plasma samples at -70°C or below until analysis.

Protocol 2: Quantification of Oseltamivir and Oseltamivir Carboxylate by LC-MS/MS

This is a generalized protocol based on common methodologies. Specific parameters may need to be optimized for your instrument and application.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Thaw plasma samples on ice.

    • To 200 µL of plasma, add an internal standard solution (e.g., deuterated Oseltamivir and Oseltamivir Carboxylate).

    • Precondition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute Oseltamivir and Oseltamivir Carboxylate with an appropriate elution solvent (e.g., acetonitrile).

    • The eluate can then be directly injected or evaporated and reconstituted in the mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: A C18 reversed-phase column is commonly used.[3]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 10 mM ammonium formate) and an organic phase (e.g., acetonitrile).[3]

    • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

    • Injection Volume: 5 - 20 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ionization mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for Oseltamivir, Oseltamivir Carboxylate, and their respective internal standards.

Visualizations

G cluster_pathway In-Vitro Conversion Pathway of Oseltamivir Oseltamivir Oseltamivir (Prodrug) Oseltamivir_Carboxylate Oseltamivir Carboxylate (Active Metabolite) Oseltamivir->Oseltamivir_Carboxylate Plasma Esterases (Hydrolysis)

Caption: Enzymatic conversion of Oseltamivir.

G cluster_workflow Recommended Experimental Workflow start Blood Sample Collection inhibit Add Esterase Inhibitor (e.g., Dichlorvos) start->inhibit chill Place on Ice inhibit->chill centrifuge Refrigerated Centrifugation chill->centrifuge separate Plasma Separation centrifuge->separate store Store at -70°C separate->store analyze LC-MS/MS Analysis store->analyze

Caption: Sample handling workflow to prevent conversion.

G cluster_troubleshooting Troubleshooting Logic issue Inaccurate Oseltamivir/ Oseltamivir Carboxylate Ratio check_inhibitor Was an esterase inhibitor used? issue->check_inhibitor Start check_temp Was the sample kept on ice and processed cold? check_inhibitor->check_temp Yes solution_inhibitor Add esterase inhibitor (e.g., Dichlorvos) check_inhibitor->solution_inhibitor No check_ph Was the pH of aqueous solutions controlled? check_temp->check_ph Yes solution_temp Maintain strict cold chain check_temp->solution_temp No solution_ph Buffer to pH 4.0 check_ph->solution_ph No

Caption: Troubleshooting decision tree.

References

Technical Support Center: Oseltamivir SPE Recovery Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Solid-Phase Extraction (SPE) recovery of Oseltamivir and its active metabolite, Oseltamivir Carboxylate, from tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low Oseltamivir recovery from tissue samples during SPE?

A1: Low recovery of Oseltamivir from tissue samples can stem from several factors:

  • Incomplete Tissue Homogenization: Inadequate disruption of the tissue matrix can prevent the complete release of the analyte, making it unavailable for extraction.

  • Suboptimal pH: The pH of the sample and solutions used during SPE is critical for the retention and elution of Oseltamivir and its carboxylate metabolite.

  • Improper Sorbent Selection: The choice of SPE sorbent (e.g., polymeric, silica-based, mixed-mode) greatly influences the recovery.

  • Matrix Effects: Co-extracted endogenous components from the tissue matrix can interfere with the analytical method, leading to ion suppression or enhancement in LC-MS/MS analysis.[1]

  • Analyte Breakthrough: This can occur if the sample is loaded onto the SPE cartridge too quickly or if the sorbent capacity is exceeded.

  • Incomplete Elution: The elution solvent may not be strong enough to completely desorb the analyte from the SPE sorbent.

Q2: How can I minimize matrix effects when analyzing Oseltamivir in tissue samples?

A2: Minimizing matrix effects is crucial for accurate quantification.[1] Strategies include:

  • Optimizing the Wash Step: A more stringent wash step during SPE can help remove interfering endogenous compounds.

  • Using a More Selective SPE Sorbent: Mixed-mode or other highly selective sorbents can provide cleaner extracts.

  • Chromatographic Separation: Modifying the LC gradient and mobile phase composition can help separate Oseltamivir from co-eluting matrix components.

  • Sample Dilution: Diluting the final extract can reduce the concentration of interfering substances, though this may impact sensitivity.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank tissue matrix extract can help to compensate for matrix effects.

Q3: Which type of SPE cartridge is recommended for Oseltamivir extraction from tissues?

A3: The choice of SPE cartridge depends on the specific properties of Oseltamivir and the tissue matrix. Polymeric sorbents and mixed-mode cation exchange cartridges have been successfully used for the extraction of Oseltamivir and its metabolite from biological samples. Mixed-mode SPE, in particular, can offer enhanced selectivity and cleaner extracts.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery of Oseltamivir Incomplete tissue homogenization.Ensure the tissue is thoroughly homogenized to a uniform consistency. Consider using a more powerful homogenizer or adding a sonication step.
Suboptimal pH during sample loading.Adjust the pH of the tissue homogenate to ensure Oseltamivir is in the appropriate ionization state for retention on the SPE sorbent.
Inappropriate wash solvent.The wash solvent may be too strong, leading to premature elution of the analyte. Try a weaker wash solvent.
Incomplete elution.The elution solvent may not be strong enough. Increase the organic content or change the pH of the elution solvent to facilitate complete desorption.
High Variability in Recovery Inconsistent sample processing.Ensure all samples are processed identically. Pay close attention to volumes, incubation times, and mixing steps.
Channeling in the SPE cartridge.Ensure the sorbent bed is properly conditioned and does not run dry before sample loading. Apply the sample and solvents at a consistent, slow flow rate.
Poor Peak Shape in LC-MS/MS Matrix effects from co-eluting compounds.Optimize the SPE wash step to remove more interferences. Consider a different SPE sorbent or modify the LC method.
Incompatibility of elution solvent with mobile phase.Evaporate the elution solvent to dryness and reconstitute the sample in the initial mobile phase.
High Background Noise Insufficient cleanup during SPE.Increase the volume or strength of the wash solvent. A more selective SPE sorbent may be necessary.

Data Presentation

Table 1: Matrix Effect (ME) and Recovery (RE) Data for Oseltamivir in Rat Tissue Homogenates[1]
Nominal Concentration (ng/mL)Matrix Effect (ME) %Recovery (RE) %
Placenta
2.565.4 ± 4.285.1 ± 3.7
2568.9 ± 3.887.3 ± 2.9
25072.1 ± 5.189.5 ± 4.1
Fetus
2.578.3 ± 3.590.2 ± 2.8
2581.5 ± 4.192.4 ± 3.6
25084.7 ± 2.994.6 ± 4.5
Table 2: Matrix Effect (ME) and Recovery (RE) Data for Oseltamivir Carboxylate in Rat Tissue Homogenates
Nominal Concentration (ng/mL)Matrix Effect (ME) %Recovery (RE) %
Placenta
2.570.2 ± 3.988.3 ± 4.1
2573.6 ± 4.590.1 ± 3.3
25076.8 ± 3.791.7 ± 2.9
Fetus
2.582.1 ± 4.293.5 ± 3.1
2585.4 ± 3.895.7 ± 2.7
25088.9 ± 3.197.2 ± 3.8

Experimental Protocols

Protocol 1: Tissue Homogenization
  • Weigh the frozen tissue sample (e.g., 0.5 g).

  • Add the tissue to a homogenization tube containing 2 mL of ice-cold homogenization buffer (e.g., phosphate-buffered saline).

  • Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for SPE.

Protocol 2: Solid-Phase Extraction (SPE) using a Mixed-Mode Cation Exchange Cartridge

This protocol is a general guideline and may require optimization for specific tissue types.

  • Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of an appropriate buffer at a pH that ensures the analyte is charged (e.g., pH 6).

  • Sample Loading: Load the tissue homogenate supernatant onto the SPE cartridge at a slow and steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of the equilibration buffer to remove unbound matrix components.

    • Wash the cartridge with a stronger, non-eluting solvent (e.g., 1 M acetic acid, followed by methanol) to remove more strongly bound interferences.

  • Elution: Elute the Oseltamivir and Oseltamivir Carboxylate with 1 mL of a solvent that neutralizes the charge on the analyte, allowing it to be desorbed from the ion-exchange sorbent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

SPE_Workflow Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Centrifugation->Supernatant SPE_Load Sample Loading Supernatant->SPE_Load SPE_Condition SPE Conditioning (Methanol, Water) SPE_Equilibrate SPE Equilibration (Buffer pH 6) SPE_Condition->SPE_Equilibrate SPE_Equilibrate->SPE_Load SPE_Wash Washing (Buffer, Acetic Acid, Methanol) SPE_Load->SPE_Wash Waste2 Waste SPE_Load->Waste2 Unbound Matrix SPE_Elute Elution (5% NH4OH in Methanol) SPE_Wash->SPE_Elute Waste1 Waste SPE_Wash->Waste1 Interferences Evaporation Evaporation SPE_Elute->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Final_Extract Final Extract Reconstitution->Final_Extract LCMS LC-MS/MS Analysis Final_Extract->LCMS

Caption: Oseltamivir Extraction Workflow from Tissue.

Troubleshooting_Logic Start Low Recovery? Check_Homogenization Is Homogenization Complete? Start->Check_Homogenization Yes End Recovery Optimized Start->End No Improve_Homogenization Optimize Homogenization (e.g., sonication) Check_Homogenization->Improve_Homogenization No Check_pH Is Sample pH Correct? Check_Homogenization->Check_pH Yes Improve_Homogenization->Check_pH Adjust_pH Adjust Sample pH Check_pH->Adjust_pH No Check_Wash Is Wash Solvent Too Strong? Check_pH->Check_Wash Yes Adjust_pH->Check_Wash Weaken_Wash Use Weaker Wash Solvent Check_Wash->Weaken_Wash Yes Check_Elution Is Elution Complete? Check_Wash->Check_Elution No Weaken_Wash->Check_Elution Strengthen_Elution Use Stronger Elution Solvent Check_Elution->Strengthen_Elution No Check_Elution->End Yes Strengthen_Elution->End

Caption: Troubleshooting Logic for Low SPE Recovery.

References

troubleshooting poor peak shape in Oseltamivir chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape and other common issues encountered during the chromatographic analysis of Oseltamivir.

Frequently Asked Questions (FAQs)

Q1: What are the typical causes of poor peak shape (tailing, fronting, or splitting) in Oseltamivir chromatography?

Poor peak shape in Oseltamivir chromatography can stem from several factors, including:

  • Inappropriate Mobile Phase pH: Oseltamivir is a basic compound with a pKa of approximately 7.75.[1] Operating the mobile phase at a pH close to the pKa can lead to inconsistent ionization and result in peak tailing.[2]

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of Oseltamivir, causing peak tailing.[2][3]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak broadening and tailing.[2][4]

  • Inadequate Column Chemistry: The choice of stationary phase is crucial. A mismatch between the analyte's polarity and the column's chemistry can result in poor peak shape.[5]

  • Extra-Column Effects: Issues such as long tubing, large detector cell volume, or loose fittings can contribute to band broadening and peak distortion.[6][7]

  • Improper Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[5]

  • Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and poor peak shape.[6]

Q2: How can I prevent peak tailing when analyzing Oseltamivir?

To mitigate peak tailing, consider the following strategies:

  • Adjust Mobile Phase pH: Maintain the mobile phase pH at least 2 units away from the pKa of Oseltamivir. For this basic compound, a higher pH (e.g., pH 10) can produce a good symmetrical peak shape.[1] Alternatively, a lower pH (e.g., 2-3) can protonate the silanol groups and reduce unwanted interactions.[6]

  • Use a Suitable Buffer: Incorporating a buffer in the mobile phase helps maintain a stable pH and can mask residual silanol interactions.[2][3]

  • Select an Appropriate Column: Consider using a column with a stationary phase designed to minimize silanol interactions, such as an end-capped C18 column or a polar-embedded column.[6]

  • Optimize Sample Concentration and Injection Volume: To avoid column overload, you can dilute the sample or reduce the injection volume.[2][4]

  • Use Mobile Phase as Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase to ensure compatibility.[8]

Q3: My Oseltamivir peak is fronting. What could be the cause and how do I fix it?

Peak fronting is less common than tailing but can be caused by:

  • Sample Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting. Try reducing the sample concentration.[9]

  • Injection Volume Issues: Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can cause fronting.[9]

  • Improper Mobile Phase Composition: An unsuitable mobile phase composition can sometimes lead to peak fronting.[9]

To resolve fronting, try reducing the injection volume and ensuring your sample is dissolved in a solvent compatible with, or weaker than, the mobile phase.

Q4: I am observing split peaks for Oseltamivir. What are the potential reasons?

Split peaks can be indicative of several issues:

  • Column Contamination or Void: The column inlet may be contaminated or a void may have formed in the packing material.[8]

  • Partially Blocked Frit: The inlet frit of the column might be partially blocked.

  • Injector Problems: The injector could be malfunctioning, leading to improper sample introduction.[8]

  • Sample Degradation: Oseltamivir may be degrading under the analytical conditions.[10]

To troubleshoot split peaks, start by inspecting and cleaning the column. If the problem persists, consider replacing the column or investigating the injector's performance.

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

This guide provides a systematic approach to troubleshooting and resolving peak tailing for Oseltamivir.

Symptoms: The peak has a broad, drawn-out tail on the right side. The tailing factor is significantly greater than 1.2.[6]

Troubleshooting Workflow:

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH 2 units from pKa (7.75)? start->check_ph adjust_ph Adjust pH to < 5.75 or > 9.75 check_ph->adjust_ph No check_buffer Is a buffer used? check_ph->check_buffer Yes adjust_ph->check_buffer add_buffer Add a suitable buffer (e.g., phosphate, bicarbonate) check_buffer->add_buffer No check_overload Is column overload suspected? check_buffer->check_overload Yes add_buffer->check_overload reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes check_column Is the column appropriate and in good condition? check_overload->check_column No reduce_load->check_column replace_column Consider a new or different type of column check_column->replace_column No solution Symmetrical Peak check_column->solution Yes replace_column->solution

Caption: Troubleshooting workflow for Oseltamivir peak tailing.

Guide 2: Investigating Peak Splitting

This guide outlines steps to diagnose and resolve split peaks in Oseltamivir analysis.

Symptoms: The main peak is divided into two or more smaller peaks.

Troubleshooting Workflow:

Troubleshooting_Peak_Splitting start Split Peak Observed check_column_inlet Inspect Column Inlet for contamination or voids start->check_column_inlet clean_column Clean or reverse flush the column check_column_inlet->clean_column Contamination/Void Found check_frit Check for a blocked inlet frit check_column_inlet->check_frit No Issues clean_column->check_frit replace_frit Replace the inlet frit check_frit->replace_frit Blocked check_injector Inspect Injector for malfunction check_frit->check_injector Clear replace_frit->check_injector service_injector Service or repair the injector check_injector->service_injector Malfunction check_stability Is sample degradation a possibility? check_injector->check_stability OK service_injector->check_stability prepare_fresh Prepare fresh sample and analyze immediately check_stability->prepare_fresh Yes solution Single, Sharp Peak check_stability->solution No prepare_fresh->solution

Caption: Troubleshooting workflow for Oseltamivir peak splitting.

Data Presentation

The following tables summarize key parameters from successful Oseltamivir HPLC methods that can help in troubleshooting and method development.

Table 1: Mobile Phase Composition and its Effect on Peak Shape

Mobile Phase CompositionpHExpected Peak ShapeReference
0.1% Octa-sulfonic acid: Acetonitrile (30:70 v/v)Not SpecifiedSharp peak
0.05 M Bicarbonate buffer: Acetonitrile (70:30 v/v)10Symmetrical peak[1]
20 mM Potassium dihydrogen phosphate: Acetonitrile (60:40 v/v)Not SpecifiedSymmetrical peak[11]
Acetonitrile, Methanol, and Potassium dihydrogen orthophosphate (20:40:40% w/v)Not SpecifiedNot Specified[12]
Acetonitrile and TriethylamineNot SpecifiedGood peak purity[13][14]
Buffer (pH 2.5): Methanol (55:45 v/v) with 1% orthophosphoric acid2.5Good separation and peak shape[10]

Table 2: Recommended Column and Operating Parameters

Column TypeDimensionsParticle SizeFlow Rate (mL/min)Detection Wavelength (nm)Reference
X terra C18150 mm x 4.6 mmNot Specified1.0237
C18 (designed for basic pH)Not SpecifiedNot Specified1.0220, 254[1]
Agilent Extend C18250 mm x 4.6 mm5.0 µm1.2215[11]
Kromasil C18250 mm x 4.6 mm5 µm1.0215[13][14]
Inertsil® ODS-2250 mm x 4.6 mm5 µ1.0215[10]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Symmetrical Peaks (pH 10)

This protocol is based on a method that yields symmetrical peaks for Oseltamivir by maintaining a high pH.[1]

Objective: To prepare a mobile phase that minimizes peak tailing for Oseltamivir.

Materials:

  • Sodium Bicarbonate

  • Acetonitrile (HPLC Grade)

  • Deionized Water

  • pH meter

Procedure:

  • Prepare 0.05 M Bicarbonate Buffer:

    • Weigh out the appropriate amount of sodium bicarbonate to prepare a 0.05 M solution.

    • Dissolve in deionized water.

    • Adjust the pH of the buffer to 10 using a suitable base (e.g., 1 M NaOH).

  • Mobile Phase Composition:

    • Mix 700 mL of the 0.05 M bicarbonate buffer (pH 10) with 300 mL of acetonitrile.

  • Degassing:

    • Degas the mobile phase using a suitable method such as sonication or vacuum filtration.

Protocol 2: Column Flushing and Cleaning

This protocol provides a general procedure for cleaning a C18 column to address issues like contamination and peak splitting.

Objective: To remove contaminants from the column that may be causing poor peak shape.

Materials:

  • HPLC Grade Water

  • HPLC Grade Acetonitrile

  • HPLC Grade Isopropanol

Procedure:

  • Disconnect the column from the detector.

  • Flush the column with the following solvents in order, at a low flow rate (e.g., 0.5 mL/min), for at least 30 minutes each:

    • HPLC Grade Water (to remove salts and buffers)

    • HPLC Grade Acetonitrile (to remove moderately polar compounds)

    • HPLC Grade Isopropanol (to remove non-polar compounds)

  • Reverse the flushing sequence, ending with the mobile phase you intend to use for your analysis.

  • Reconnect the column to the detector and allow the system to equilibrate before injecting your sample.

References

improving sensitivity for low concentration Oseltamivir samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with low-concentration Oseltamivir samples.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not detecting my low-concentration Oseltamivir sample. What are the most common reasons for a complete lack of signal?

A complete lack of signal can be due to several factors, ranging from sample stability to instrument settings. Here are some key areas to investigate:

  • Sample Degradation: Oseltamivir is a prodrug and can be unstable, particularly in biological matrices like plasma where esterases can convert it to its active metabolite, Oseltamivir Carboxylate.[1][2] To prevent this, blood samples should be collected in tubes containing sodium fluoride, an esterase inhibitor.[1][3][4]

  • Suboptimal Ionization in Mass Spectrometry: The choice and concentration of mobile phase modifier are critical for effective ionization in LC-MS/MS. Using a very low concentration of formic acid (e.g., 0.5 mM) in the mobile phase can significantly improve the ionization efficiency for Oseltamivir and its metabolite.[1][3][4]

  • Incorrect Instrument Parameters: For mass spectrometry, ensure you are using the correct precursor-product ion pairs for Multiple Reaction Monitoring (MRM). For Oseltamivir, a common transition is m/z 313.4 → 225.1.[1] For UV detection, confirm that the detection wavelength is appropriate; 220 nm generally offers higher sensitivity than 254 nm.[5][6]

  • Inefficient Extraction: If your sample preparation method has poor recovery, the final concentration of Oseltamivir in your injected sample may be below the detection limit of your instrument.

Q2: My signal-to-noise ratio is very low, making quantification unreliable. How can I improve the sensitivity of my assay?

Improving the signal-to-noise ratio is crucial for accurate quantification at low concentrations. Here are several strategies:

  • Optimize Sample Preparation:

    • Protein Precipitation: For plasma samples, a simple one-step protein precipitation with methanol can be effective and is a quick method for sample clean-up.[1][3][4]

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner sample extract compared to protein precipitation, which can reduce matrix effects and improve sensitivity.[2][7]

    • Liquid-Liquid Extraction (LLE): LLE with a solvent like ethyl acetate is another effective method for sample clean-up and concentration.[8]

  • Enhance Chromatographic Performance:

    • A fast LC gradient can help to narrow the chromatographic peak width (e.g., 6–9 seconds), which increases the peak height and thus the sensitivity.[1][3][4]

    • Ensure that the mobile phase pH is suitable for the analyte and column. For Oseltamivir, which has a pKa of 7.75, using a mobile phase with a pH of 10 can result in good peak shape on a C18 column designed for high pH conditions.[5]

  • Refine Mass Spectrometry Parameters:

    • Mobile Phase Modifier: As mentioned, optimizing the concentration of formic acid in the mobile phase can dramatically increase signal intensity.[1]

    • Instrument Settings: Fine-tuning MS/MS parameters like collision energy and dwell time can maximize the signal for your specific analyte.

Q3: I'm observing significant matrix effects in my plasma samples. What can I do to minimize them?

Matrix effects, where co-eluting substances from the sample matrix suppress or enhance the ionization of the analyte, are a common challenge in bioanalysis.

  • Improve Sample Cleanup: Switching from a simple protein precipitation to a more rigorous sample preparation method like SPE or LLE can remove many of the interfering matrix components.[2]

  • Optimize Chromatography: Adjusting the chromatographic gradient to better separate Oseltamivir from interfering compounds can be very effective. A fast gradient that retains the analytes while washing away polar matrix components can be beneficial.[1]

  • Use a Stable Isotope-Labeled Internal Standard: Using a deuterated internal standard for Oseltamivir (e.g., Oseltamivir-d3) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[1]

  • Mobile Phase Composition: The presence of a low concentration of formic acid in the mobile phase has been shown to dramatically decrease interference from matrix effects.[1]

Quantitative Data Summary

The sensitivity of an assay is typically defined by its Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD). The table below summarizes the reported LLOQ and LOD values for Oseltamivir in human plasma using different analytical methodologies.

Analytical MethodSample PreparationLLOQ (ng/mL)LOD (ng/mL)Reference
LC-MS/MSProtein Precipitation0.34Not Reported[1][3][4]
LC-MS/MSLiquid-Liquid Extraction0.300.08[8]
LC-MS/MSSolid-Phase Extraction0.5Not Reported[2]
LC-MS/MSSolid-Phase Extraction0.92Not Reported[7]
HPLC-UV (220 nm)Not Applicable (Pharmaceuticals)Not Reported2.2 (as phosphate)[5]

Experimental Protocols

Protocol 1: High-Sensitivity Oseltamivir Quantification in Human Plasma via LC-MS/MS

This protocol is based on a method demonstrated to achieve a low LLOQ of 0.34 ng/mL.[1][3][4]

1. Sample Collection and Stabilization:

  • Collect blood samples in tubes containing sodium fluoride and potassium oxalate to inhibit esterase activity and prevent coagulation.

  • Centrifuge the blood to separate the plasma.

  • Store plasma samples at -70°C until analysis.

2. Sample Preparation (Protein Precipitation):

  • To a 30 µL aliquot of plasma, add 100 µL of methanol containing the deuterated internal standards (e.g., this compound).

  • Vortex the mixture to precipitate proteins.

  • Centrifuge at 16,000 x g for 8 minutes.

  • Transfer the supernatant to a new vial for injection.

3. LC-MS/MS Analysis:

  • LC Column: Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 5.0 µm).[1]

  • Mobile Phase A: Methanol/water (1:99, v/v) with 2.5 mM formic acid.[1]

  • Mobile Phase B: Methanol/water (99:1, v/v) with 2.5 mM formic acid.[1]

  • Gradient: A fast-pulse gradient designed to rapidly elute the analyte after an initial wash of polar components.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Oseltamivir: m/z 313.4 → 225.1

    • Oseltamivir Carboxylate: m/z 285.3 → 138.0

    • This compound (IS): m/z 316.4 → 228.0

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (NaF/Oxalate tubes) PlasmaSeparation 2. Plasma Separation (Centrifugation) SampleCollection->PlasmaSeparation ProteinPrecipitation 3. Protein Precipitation (Methanol + IS) PlasmaSeparation->ProteinPrecipitation Centrifugation2 4. Centrifugation ProteinPrecipitation->Centrifugation2 SupernatantTransfer 5. Supernatant Transfer Centrifugation2->SupernatantTransfer LC_Injection 6. LC Injection SupernatantTransfer->LC_Injection Chromatography 7. Chromatographic Separation LC_Injection->Chromatography ESI 8. Electrospray Ionization Chromatography->ESI MSMS_Detection 9. MS/MS Detection (MRM) ESI->MSMS_Detection DataAcquisition 10. Data Acquisition MSMS_Detection->DataAcquisition Quantification 11. Quantification DataAcquisition->Quantification

Caption: High-level experimental workflow for Oseltamivir analysis.

Troubleshooting_Workflow Start Low or No Signal for Low Concentration Oseltamivir CheckSample Is Sample Integrity Ensured? (e.g., NaF used) Start->CheckSample CheckExtraction Is Sample Prep Method Optimized for Recovery? CheckSample->CheckExtraction Yes SolutionSample Action: Use Esterase Inhibitor (Sodium Fluoride) during collection. CheckSample->SolutionSample No CheckLC Is Chromatography Optimized? (e.g., fast gradient) CheckExtraction->CheckLC Yes SolutionExtraction Action: Evaluate alternative cleanup (SPE, LLE) or use stable isotope IS. CheckExtraction->SolutionExtraction No CheckMS Are MS Parameters Optimized? (e.g., mobile phase modifier) CheckLC->CheckMS Yes SolutionLC Action: Implement fast gradient. Optimize mobile phase pH. CheckLC->SolutionLC No SolutionMS Action: Optimize formic acid concentration (0.5-2.5mM). Verify MRM transitions. CheckMS->SolutionMS No End Signal Improved CheckMS->End Yes SolutionSample->CheckExtraction SolutionExtraction->CheckLC SolutionLC->CheckMS SolutionMS->End

Caption: Troubleshooting decision tree for low sensitivity issues.

References

stability of Oseltamivir-d3 in different biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Oseltamivir-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in bioanalysis?

This compound is a deuterium-labeled version of Oseltamivir acid (Oseltamivir carboxylate), the active metabolite of the antiviral drug Oseltamivir phosphate. Its primary use is as a stable isotope-labeled internal standard (IS) for the quantitative analysis of Oseltamivir and its active metabolite in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Using a stable isotope-labeled IS is best practice as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.

Q2: Why is the stability of this compound a concern in biological samples?

The non-deuterated parent drug, Oseltamivir, is an ethyl ester prodrug that is susceptible to rapid ex vivo hydrolysis to its active metabolite, Oseltamivir carboxylate, by esterases present in blood and plasma.[3][4] This can lead to an overestimation of the active metabolite and an underestimation of the prodrug. While this compound is the labeled form of the active metabolite and not the prodrug, ensuring its own stability, as well as preventing the ex vivo conversion of the target analyte (Oseltamivir), is critical for accurate quantification.

Q3: How can I prevent the ex vivo degradation of Oseltamivir in my samples?

To prevent the enzymatic conversion of Oseltamivir to Oseltamivir carboxylate, it is crucial to inhibit esterase activity immediately upon sample collection. There are two primary methods:

  • Use of Esterase Inhibitors: Adding an esterase inhibitor like dichlorvos to the blood collection tube is an effective method.[3] A common practice is to transfer plasma into a tube containing a dichlorvos stock solution (e.g., a plasma to 4 mg/mL dichlorvos solution ratio of 95:5, v/v).[5]

  • Use of Specialized Collection Tubes: Commercially available fluoride-oxalate tubes can also effectively inhibit this conversion and are a safer alternative to organophosphate inhibitors like dichlorvos.[6]

Q4: What are the recommended storage conditions for stock solutions of this compound?

For stock solutions of this compound dissolved in a solvent like DMSO, the following storage conditions are recommended:

  • -80°C for up to 6 months.[1][7]

  • -20°C for up to 1 month.[1][7]

For the powder form, storage at -20°C is recommended for up to 3 years.[1][7]

Q5: What are the validated storage conditions for Oseltamivir and its metabolites in human plasma?

Extensive stability studies have shown that Oseltamivir and its active metabolite are stable in human plasma under various conditions when appropriate collection methods are used:

  • Room Temperature (Bench-top): Stable for at least 4 hours.[8][9]

  • Freeze-Thaw Cycles: Stable for at least three freeze-thaw cycles, where samples are frozen at -80°C and thawed to room temperature.[8][9]

  • Long-Term Storage: Stable for at least 31 days when stored at -80°C.[8][9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in Oseltamivir/Oseltamivir Carboxylate ratio across replicates. Ex vivo conversion of Oseltamivir prodrug to its active metabolite due to plasma esterase activity.1. Ensure blood collection tubes contain an esterase inhibitor (e.g., fluoride-oxalate or dichlorvos).[3][6] 2. Process samples on ice and minimize time at room temperature before freezing.[3]
Low recovery of this compound or analyte. 1. Inefficient extraction from the biological matrix. 2. Degradation during sample processing.1. Optimize the extraction method. Solid-phase extraction (SPE) often provides cleaner extracts and good recovery (typically >90%). 2. Ensure pH of the mobile phase is appropriate. Oseltamivir can be unstable under strong acidic or alkaline conditions.[10]
Signal suppression or enhancement in LC-MS/MS analysis (Matrix Effect). Co-eluting endogenous components from the biological matrix are affecting the ionization of the analyte and internal standard.1. Use a stable isotope-labeled internal standard like this compound, which co-elutes and experiences similar matrix effects, providing effective normalization.[1] 2. Improve sample clean-up using techniques like SPE.[8] 3. Optimize chromatographic conditions to separate the analyte from interfering matrix components.
Inconsistent results in incurred sample reanalysis (ISR). This could be due to issues with analyte stability, sample processing variability, or matrix effects.1. Review all stability data (freeze-thaw, bench-top, long-term) to ensure experiments were conducted within validated stability windows. 2. Verify that the sample processing protocol was followed consistently. 3. Investigate potential matrix effects from different patient populations if applicable.

Stability Data Summary

The following tables summarize stability data for Oseltamivir and its active metabolite, Oseltamivir Carboxylate, in various biological matrices. The stability of this compound is considered equivalent to Oseltamivir Carboxylate under these conditions, as validated in numerous LC-MS/MS methods.[11]

Table 1: Stability in Human Plasma

ConditionTemperatureDurationStability Outcome
Short-Term (Bench-top) Room Temperature4 hoursStable[8][9]
Freeze-Thaw -80°C to Room Temp.3 cyclesStable[8][9]
Long-Term Storage -80°C31 daysStable[8][9]
Autosampler (Wet Extract) 15°C24 hoursStable[9]

Table 2: Stability in Dried Blood Spots (DBS)

ConditionTemperatureDurationStability Outcome
On-Card Storage Room Temperature7 daysStable[12]
On-Card Storage 4°C7 daysStable[12]
Simulated Shipment -20°C24 hoursStable[12]
Simulated Shipment +40°C24 hoursStable[12]

Experimental Protocols

Protocol: Quantification of Oseltamivir and Oseltamivir Carboxylate in Human Plasma using LC-MS/MS with this compound as Internal Standard

This protocol is a synthesized example based on common methodologies.[9]

1. Sample Collection and Handling:

  • Collect whole blood in K3EDTA-vacutainers containing an esterase inhibitor (e.g., fluoride-oxalate).[6]

  • Place samples immediately in an ice bath.

  • Separate plasma via centrifugation at 4°C.

  • If an inhibitor was not in the collection tube, transfer plasma to polypropylene tubes containing dichlorvos solution.[5]

  • Store plasma samples frozen at -70°C or -80°C until analysis.[5][9]

2. Preparation of Standards and Quality Controls (QCs):

  • Prepare stock solutions of Oseltamivir, Oseltamivir Carboxylate, and this compound (as IS) in a suitable solvent (e.g., methanol).

  • Prepare working solutions by diluting the stock solutions.

  • Spike blank human plasma with working solutions to create calibration standards and QC samples at low, medium, and high concentrations.

3. Sample Extraction (Solid-Phase Extraction - SPE):

  • Thaw plasma samples, calibration standards, and QCs on ice.

  • To 200 µL of plasma, add the this compound internal standard solution.

  • Pre-treat the sample (e.g., by adding an acid like 0.1% formic acid).

  • Condition an appropriate SPE cartridge (e.g., a C18 cartridge).

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge to remove interferences (e.g., with a low-organic-content buffer).

  • Elute the analytes and IS with an appropriate elution solvent (e.g., methanol or acetonitrile mixture).

  • The eluate can often be directly injected for analysis without evaporation and reconstitution steps.[5]

4. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase column such as a C18 (e.g., Zorbax SB-C18, 50x4.6mm, 3.5µm).[2]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 10 mM ammonium formate or 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for Oseltamivir, Oseltamivir Carboxylate, and this compound.

5. Data Analysis:

  • Integrate the peak areas for each analyte and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of the analytes in the QC and unknown samples from the calibration curve.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_collection Sample Collection cluster_prep Sample Preparation (SPE) cluster_analysis Analysis Collect 1. Collect Blood (Fluoride-Oxalate Tube) Centrifuge 2. Centrifuge at 4°C Collect->Centrifuge Store 3. Store Plasma at -80°C Centrifuge->Store Thaw 4. Thaw Plasma & Spike IS (this compound) Store->Thaw Load 5. Load on Conditioned SPE Plate Thaw->Load Wash 6. Wash Plate Load->Wash Elute 7. Elute Analytes Wash->Elute Inject 8. Inject into LC-MS/MS Elute->Inject Acquire 9. Acquire Data (MRM) Inject->Acquire Quantify 10. Quantify vs. Calibration Curve Acquire->Quantify Troubleshooting_Tree Start Inconsistent/Inaccurate Results CheckRatio Is Oseltamivir/Metabolite ratio highly variable? Start->CheckRatio CheckRecovery Is recovery low for both analyte and IS? CheckRatio->CheckRecovery No Sol_Esterase Potential ex vivo degradation. Review sample collection protocol. Use esterase inhibitor tubes. CheckRatio->Sol_Esterase Yes CheckMatrix Is there evidence of matrix effects (ion suppression)? CheckRecovery->CheckMatrix No Sol_Extraction Extraction is inefficient. Optimize SPE method (sorbent, wash, elution). CheckRecovery->Sol_Extraction Yes Sol_Matrix Improve sample cleanup. Adjust chromatography to better separate from interferences. CheckMatrix->Sol_Matrix Yes Sol_OK Review other parameters: Instrument performance, standard preparation. CheckMatrix->Sol_OK No

References

Technical Support Center: Managing Carryover in Oseltamivir UPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to effectively manage analyte carryover during the Ultra-Performance Liquid Chromatography (UPLC) analysis of Oseltamivir.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is analyte carryover and how do I recognize it in my Oseltamivir UPLC chromatogram?

A: Analyte carryover is a specific type of contamination where residual material from a sample appears in subsequent injections. In the context of Oseltamivir analysis, you would typically observe a peak corresponding to Oseltamivir in a blank injection that was run immediately after a high-concentration sample or standard.[1][2] This can compromise quantification, especially for low-level samples.

Q2: What are the most common sources of carryover in a UPLC system?

A: Carryover can originate from multiple components within the UPLC system. The most common source is the autosampler, where the analyte can adsorb to the exterior of the sample needle, the needle seat, or internal surfaces of the injection valve, such as the rotor seal.[3][4] Other significant sources include the analytical column, where the analyte may be strongly retained and elute slowly, and any "dead volumes" in system plumbing, such as poorly seated tubing connections.[5]

Q3: Is Oseltamivir particularly prone to carryover?

A: Yes, Oseltamivir can be prone to carryover. As a basic compound with a pKa of approximately 7.75, it can exhibit strong ionic interactions with active sites (e.g., free silanol groups) on column packing materials and other surfaces within the flow path, leading to adsorption and subsequent carryover.[1][6] Method conditions, such as mobile phase pH, can significantly influence these interactions.

Q4: What is considered an acceptable level of carryover in a validated bioanalytical method?

A: According to regulatory guidelines for bioanalytical method validation, the carryover observed in a blank sample following the highest concentration calibrant should not be greater than 20% of the response of the lower limit of quantitation (LLOQ) sample.[7] For methods spanning several orders of magnitude, this requirement may become even more stringent, potentially needing to be below 0.002%.

Section 2: Troubleshooting Guides

Issue 1: I see an Oseltamivir peak in my blank injection immediately following a high-concentration standard. What is the first step?

A: The first step is to classify the carryover and systematically isolate its source.

  • Confirm and Classify: Inject a sequence of multiple blank samples after the high-concentration standard.

    • Classic Carryover: If the peak area for Oseltamivir decreases with each subsequent blank injection, it is likely classic carryover from the system.[2]

    • Constant Contamination: If the peak area remains relatively constant across all blank injections, the issue may be contamination of your blank solvent, mobile phase, or vials, rather than true carryover.[2][8]

  • Isolate the Source: Use a process of elimination to determine if the carryover is from the autosampler or the column. A simple diagnostic test is to replace the analytical column with a zero-dead-volume union and re-inject the high-concentration sample followed by a blank. If the carryover peak persists, the source is likely the autosampler. If it disappears, the column is the primary contributor.[4]

Issue 2: My troubleshooting points to the autosampler. How can I reduce injector-related carryover for Oseltamivir?

A: Autosampler carryover is the most common cause and can be managed by optimizing the needle wash procedure and performing routine maintenance.[3]

  • Optimize Needle Wash Solvent: The wash solvent must be able to effectively solubilize Oseltamivir.[3] Since Oseltamivir is a basic compound, modifying the pH of the wash solvent can be highly effective.

  • Increase Wash Volume and Duration: For sticky compounds like Oseltamivir, increasing the volume of the wash solvent and the duration of the pre- and post-injection wash cycles can significantly improve cleaning.[9]

  • Perform Injector Maintenance: Worn injector parts, especially the rotor seal in the injection valve, are a frequent cause of carryover.[7] Regularly inspect and replace these components as part of your system's preventive maintenance schedule.

Issue 3: I've optimized the needle wash, but carryover persists. Could the analytical column be the problem?

A: Yes, if the autosampler has been ruled out, the column is the next most likely source. Oseltamivir may be strongly retained on the column and "bleed" off in subsequent runs.[5]

  • Implement a Column Wash: After your analytical gradient, add a high-strength column wash step. This wash should use a solvent that is stronger than your mobile phase B. For reversed-phase analysis of Oseltamivir, this could be a high percentage of isopropanol or a "Magic Mix" of Acetonitrile, Methanol, Isopropanol, and Water.[4][7]

  • Modify Mobile Phase: Adjusting the mobile phase pH can reduce strong secondary interactions. For Oseltamivir (pKa ~7.75), using an alkaline mobile phase (e.g., pH 10) can neutralize the compound, improving peak shape and potentially reducing strong retention that leads to carryover.[1]

  • Perform a Double Gradient: To confirm column carryover, run a blank injection with two identical back-to-back gradients. If a carryover peak appears in the second gradient segment, it confirms that the compound is being retained and slowly eluting from the column.

Section 3: Experimental Protocols

Protocol 1: Systematic Carryover Source Identification

This protocol uses an "isolation and elimination" approach to pinpoint the source of carryover.[8]

  • Establish a Baseline: Run the following injection sequence:

    • Blank (Mobile Phase or Matrix)

    • High-Concentration Oseltamivir Standard (near the Upper Limit of Quantitation)

    • Three consecutive Blank injections

  • Analyze Baseline Results: Quantify the Oseltamivir peak in all blank injections to determine the initial carryover percentage.

  • Isolate the Injector:

    • Carefully disconnect the analytical column.

    • Connect the injector outlet directly to the detector inlet using a zero-dead-volume union.

    • Caution: Reduce the flow rate to avoid over-pressurizing the detector flow cell.

    • Repeat the injection sequence from Step 1.

  • Interpret Results:

    • Carryover Persists: The autosampler (needle, valve, loop) is the primary source of carryover. Proceed to Protocol 2.

    • Carryover is Eliminated/Reduced: The analytical column is the primary source. Focus on developing a more effective column wash method or modifying the mobile phase.

Protocol 2: Developing an Effective Needle Wash Method for Oseltamivir

This protocol details a systematic approach to optimizing the autosampler wash to minimize carryover.

  • Select Initial Wash Solvents: Begin with a wash solvent composition similar to the strong solvent in your mobile phase gradient (e.g., 90:10 Acetonitrile:Water).[3]

  • Test Solvent Strength and Composition: If the initial wash is insufficient, test more aggressive organic solvents. A common approach is to use a dual-solvent wash.[9] Refer to the Needle Wash Solvent Selection Guide table below for suggestions.

  • Evaluate pH Modification: Since Oseltamivir is basic, adding a pH modifier can drastically improve wash efficiency.

    • Acidic Wash: Add 0.1-0.5% formic acid to the wash solvent.

    • Basic Wash: Add 0.1-0.5% ammonium hydroxide to the wash solvent. This is often very effective for basic analytes.

  • Optimize Wash Parameters:

    • Increase the wash volume in increments (e.g., from 200 µL to 500 µL, then to 1000 µL).[9]

    • Increase the duration of the wash cycle or implement multiple wash cycles.[9]

  • Verify Effectiveness: After each modification, repeat the baseline carryover test (Protocol 1, Step 1) to quantify the improvement.

Section 4: Data Presentation

Table 1: Needle Wash Solvent Selection Guide for Oseltamivir Analysis
Solvent CompositionPrinciple of ActionBest For...Notes for Oseltamivir
Mobile Phase B (e.g., 90:10 ACN:Water)Solubilizes analyte under gradient conditions.General purpose, good starting point.A reasonable first choice, but may be insufficient for significant carryover.[3]
100% Acetonitrile or 100% MethanolStronger organic solvent to remove non-polar residues.Analytes that are highly soluble in pure organic solvent.May be more effective than aqueous mixtures.
25:25:25:25 ACN:MeOH:IPA:Water + 0.2% Formic AcidA very strong, broad-spectrum wash solvent (often called "Magic Mix").Stubborn, unknown, or difficult-to-remove residues.An aggressive option for persistent carryover. The acid helps to protonate Oseltamivir, potentially altering its solubility and interaction with surfaces.[4]
90:10 ACN:Water + 0.1% Ammonium HydroxideBasic pH deprotonates acidic silanols on surfaces and neutralizes the basic analyte.Basic analytes like Oseltamivir that may interact with acidic surfaces.Highly recommended for testing with Oseltamivir. Raising the pH can disrupt the ionic interactions that are a primary cause of adsorption-based carryover.
50% DMSO / 50% MethanolDMSO is a powerful solvent capable of disrupting strong intermolecular forces.Highly adsorbed compounds or when other solvents fail.An advanced option for very severe carryover issues. Ensure system compatibility with DMSO.[4]

Section 5: Visualizations

G start Start: Carryover Suspected inject_seq Inject Sequence: High-Conc. Standard -> Blank(s) start->inject_seq observe_peak Oseltamivir peak in Blank? inject_seq->observe_peak no_carryover No Significant Carryover. Monitor System. observe_peak->no_carryover No isolate_source Isolate Source: Replace Column with Union observe_peak->isolate_source Yes check_contamination Check for Contamination: - Prepare fresh blank/solvents - Use new vials observe_peak->check_contamination If peak is constant in multiple blanks reinject_seq Re-run Injection Sequence isolate_source->reinject_seq observe_again Carryover still present? reinject_seq->observe_again source_injector Source is Autosampler observe_again->source_injector Yes source_column Source is Column observe_again->source_column No action_injector Action: 1. Optimize Needle Wash (Solvent, Volume) 2. Check/Replace Injector Rotor Seal source_injector->action_injector action_column Action: 1. Add Strong Post-Gradient Column Wash 2. Modify Mobile Phase (e.g., pH) source_column->action_column

Figure 1. Systematic workflow for troubleshooting Oseltamivir carryover.

UPLC_Carryover cluster_Autosampler Autosampler cluster_LC LC Flow Path Vial Sample Vial Needle Sample Needle Vial->Needle 1. Sample Aspiration Valve Injection Valve (Rotor/Stator) Needle->Valve 2. Needle Insertion Loop Sample Loop Valve->Loop 3. Loop Fill Fittings Tubing/Fittings Loop->Fittings 4. Injection Column UPLC Column Detector Detector Column->Detector Fittings->Column c1 Needle Exterior c1->Needle c2 Rotor Seal Scratches c2->Valve c3 Poorly Seated Fitting (Dead Volume) c3->Fittings c4 Column Head Adsorption c4->Column

Figure 2. Common sources of analyte carryover in a UPLC system flow path.

References

selecting the right column for Oseltamivir and metabolite separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of oseltamivir and its active metabolite, oseltamivir carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of column used for oseltamivir and oseltamivir carboxylate separation?

A1: Reversed-phase C18 columns are the most frequently utilized stationary phases for the simultaneous analysis of oseltamivir and its more polar metabolite, oseltamivir carboxylate.[1][2] These columns provide a good balance of retention for both compounds, allowing for their effective separation.

Q2: Why is the separation of oseltamivir and oseltamivir carboxylate challenging?

A2: The primary challenge lies in the polarity difference between the two compounds. Oseltamivir is a prodrug and is less polar than its active metabolite, oseltamivir carboxylate. This difference can lead to poor retention of the highly polar oseltamivir carboxylate on traditional reversed-phase columns if the mobile phase is not optimized correctly.

Q3: Can I use a mobile phase without a buffer?

A3: It is highly recommended to use a buffered mobile phase. The peak shape and retention time of both oseltamivir and oseltamivir carboxylate are sensitive to the pH of the mobile phase. Buffers such as ammonium formate or formic acid are commonly used to ensure reproducible and symmetrical peaks.[1][2]

Q4: What are the typical detection methods for oseltamivir and its metabolite?

A4: Tandem mass spectrometry (MS/MS) is the most common and sensitive detection method for bioanalytical studies involving oseltamivir and oseltamivir carboxylate due to its high selectivity and sensitivity.[1][2][3][4] UV detection is also possible, with wavelengths typically set around 215-230 nm, but it is less sensitive and may not be suitable for low-concentration samples.[5][6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) for oseltamivir carboxylate Inappropriate mobile phase pH.Adjust the mobile phase pH. Oseltamivir carboxylate is an acid, so a lower pH (e.g., using formic acid or an ammonium formate buffer) can improve peak shape.[2]
Secondary interactions with the stationary phase.Consider a column with end-capping or a different stationary phase chemistry.
Poor retention of oseltamivir carboxylate Mobile phase is too strong (high organic content).Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.
Inappropriate column chemistry.Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed for better retention of polar compounds.[3] A ZIC-HILIC column has been shown to be effective.[3]
Co-elution of oseltamivir and oseltamivir carboxylate Mobile phase composition is not optimized.Adjust the gradient profile or the isocratic mobile phase composition to increase the resolution between the two peaks. A shallower gradient or a lower percentage of organic solvent can improve separation.
Inappropriate column.A longer column or a column with a smaller particle size can provide higher efficiency and better resolution.
Inconsistent retention times Fluctuations in mobile phase composition or pH.Ensure the mobile phase is well-mixed and degassed. Use a high-quality buffer and verify the pH.
Column temperature variations.Use a column oven to maintain a constant and stable temperature.[1][4]
Matrix effects (ion suppression or enhancement in LC-MS/MS) Co-eluting endogenous components from the sample matrix (e.g., plasma, urine).Improve the sample preparation method. Solid-phase extraction (SPE) is often more effective at removing interfering matrix components than protein precipitation.[1]
Modify the chromatographic conditions to separate the analytes from the interfering matrix components.

Data Presentation: Comparison of Chromatographic Columns

ColumnDimensionsParticle Size (µm)Mobile PhaseFlow Rate (mL/min)DetectionReference
Symmetry C18 100 mm x 4.6 mm510 mM Ammonium formate and Acetonitrile (30:70, v/v)1.0MS/MS[1]
Reversed-phase C18 150 mm x 2.0 mm4Stepwise gradient with 0.1% Formic acid and Methanol0.25MS/MS[2]
ZIC-HILIC 50 mm x 2.1 mm-Acetonitrile-Ammonium acetate buffer (pH 3.5; 10mM) gradient0.5MS/MS[3]
YMC-Triart C18 100 mm x 2.0 mm5Acetonitrile/water (30:70, v/v) containing 0.1% formic acid-MS/MS[7]
Nova-Pak CN HP 100 mm x 4 mm4Methanol–80 mM aqueous formic acid, pH 3 (50:50, v/v)0.5MS/MS[7]
Kromasil C18 250 mm x 4.6 mm5Gradient with Acetonitrile and Triethylamine1.0UV (215 nm)[5]

Experimental Protocols

Method 1: Reversed-Phase Separation with MS/MS Detection (Based on Gupta et al., 2013)[1]
  • Column: Symmetry C18 (100 mm × 4.6 mm, 5 µm)

  • Mobile Phase: 10 mM Ammonium formate and Acetonitrile (30:70, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Detection: Triple quadrupole mass spectrometer in positive ionization mode.

  • Sample Preparation (Human Plasma): Solid-phase extraction.

Method 2: HILIC Separation with MS/MS Detection (Based on Lindegårdh et al., 2007)[3]
  • Column: ZIC-HILIC (50 mm x 2.1 mm)

  • Mobile Phase: Gradient elution with Acetonitrile and 10 mM Ammonium acetate buffer (pH 3.5).

  • Flow Rate: 0.5 mL/min

  • Detection: Tandem mass spectroscopy (positive ion mode).

  • Sample Preparation (Plasma, Saliva, Urine): Off-line solid-phase extraction.

Column Selection Workflow

ColumnSelection start Start: Need to separate Oseltamivir & Metabolite check_polarity Assess Analyte Polarity start->check_polarity rp_column Reversed-Phase (C18) is a good starting point check_polarity->rp_column Oseltamivir (less polar) Oseltamivir Carboxylate (polar) check_retention Is retention of Oseltamivir Carboxylate adequate? rp_column->check_retention hilic_column Consider HILIC for better polar retention check_resolution Is resolution between peaks sufficient? hilic_column->check_resolution optimize_rp Optimize Mobile Phase (e.g., lower % organic, adjust pH) optimize_rp->check_retention check_retention->hilic_column If still poor after optimization check_retention->optimize_rp No check_retention->check_resolution Yes troubleshoot_peak_shape Troubleshoot Peak Shape (e.g., pH, buffer) check_resolution->troubleshoot_peak_shape No end_success Successful Separation check_resolution->end_success Yes troubleshoot_peak_shape->check_resolution

Caption: Workflow for selecting the right column for oseltamivir and its metabolite separation.

References

impact of mobile phase composition on Oseltamivir ionization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oseltamivir. The following information addresses common issues related to the impact of mobile phase composition on Oseltamivir ionization during analytical experiments, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

1. What is the most critical factor in the mobile phase for achieving good ionization of Oseltamivir in LC-MS?

The pH of the mobile phase is the most critical factor for controlling the ionization of Oseltamivir. Oseltamivir is a basic compound with a primary amine group, and its pKa is approximately 7.7.[1][2] To ensure efficient protonation and, therefore, strong signal intensity in positive ion mode electrospray ionization (ESI), the mobile phase pH should be acidic, ideally 2 to 3 pH units below the pKa of Oseltamivir.

2. Which ionization mode, positive or negative, is recommended for Oseltamivir analysis by LC-MS?

Positive ionization mode is strongly recommended for the analysis of Oseltamivir.[3] This is because the primary amine group in the Oseltamivir molecule is readily protonated under acidic conditions, forming a stable positive ion ([M+H]⁺). Attempts to analyze Oseltamivir in negative ionization mode are often unsuccessful as it is difficult to deprotonate the molecule.[3]

3. What are the commonly used mobile phase additives to enhance Oseltamivir ionization, and what are their recommended concentrations?

Formic acid and ammonium formate are the most common additives used to improve the ionization and chromatographic peak shape of Oseltamivir.

  • Formic Acid: Typically used at concentrations ranging from 0.05% to 0.2% (v/v) in the aqueous portion of the mobile phase.[3][4][5][6] It helps to lower the pH and provides a source of protons for efficient ionization. Increasing the formic acid concentration from 0.1% to 0.2% has been shown to significantly increase the analyte response.[5]

  • Ammonium Formate/Acetate: Often used as a buffering agent at concentrations around 5 mM to 10 mM.[3][5][7] It helps to control the pH and can improve peak shape. For instance, a mobile phase of 10 mM ammonium formate and acetonitrile (30:70, v/v) has been successfully used.[3][8]

4. How does the choice of organic modifier (acetonitrile vs. methanol) affect the analysis of Oseltamivir?

Both acetonitrile and methanol are suitable organic modifiers for the reversed-phase LC analysis of Oseltamivir.

  • Acetonitrile: It is frequently used and often provides good peak shape and separation efficiency.[3][8][9]

  • Methanol: Also a viable option, it has been used in various mobile phase compositions for Oseltamivir analysis.[4][9]

The choice between acetonitrile and methanol can influence retention times and potentially the ionization efficiency. The optimal organic modifier and its proportion in the mobile phase should be determined empirically during method development.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Signal Intensity / Poor Ionization The pH of the mobile phase is too high, leading to insufficient protonation of Oseltamivir.1. Add a volatile acid, such as formic acid (0.1% is a good starting point), to the aqueous component of the mobile phase to lower the pH.[3][6] 2. Ensure the final pH of the mobile phase is at least 2 pH units below the pKa of Oseltamivir (pKa ≈ 7.7).[1][2] 3. Consider using a buffer like ammonium formate (e.g., 10 mM) to maintain a stable, low pH.[3][8]
Poor Peak Shape (Tailing or Broadening) Secondary interactions with the stationary phase or suboptimal mobile phase pH.1. Adjust the mobile phase pH. For basic compounds like Oseltamivir, a lower pH can improve peak shape by ensuring the analyte is in a single ionic form. 2. The use of a mobile phase with a pH above the pKa (e.g., pH 10) can also produce symmetrical peaks, but this is generally less common for LC-MS applications due to potential ion suppression.[10][11] 3. Optimize the concentration of the organic modifier.
Inconsistent Retention Times Unstable mobile phase pH or inadequate column equilibration.1. Use a buffer (e.g., ammonium acetate or ammonium formate) in the mobile phase to ensure a consistent pH.[7] 2. Ensure the column is properly equilibrated with the mobile phase before each injection sequence.
Matrix Effects (Ion Suppression/Enhancement) in Biological Samples Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) interfering with the ionization of Oseltamivir.1. Improve sample preparation to remove interfering substances. Solid-phase extraction (SPE) is an effective technique for cleaning up plasma samples before LC-MS analysis of Oseltamivir.[3][4] 2. Adjust the chromatographic conditions to separate Oseltamivir from the interfering matrix components. This may involve changing the gradient profile or the organic modifier.

Experimental Protocols

LC-MS/MS Method for Simultaneous Determination of Oseltamivir and its Metabolite

This protocol is based on a validated method for the analysis of Oseltamivir and its active metabolite, Oseltamivir Carboxylate, in human plasma.[3]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a solid-phase extraction (SPE) cartridge.

    • Load 200 µL of human plasma sample.

    • Wash the cartridge to remove interfering substances.

    • Elute Oseltamivir and its metabolite using an appropriate elution solvent.

  • Liquid Chromatography:

    • Column: Symmetry C18 (100 mm × 4.6 mm, 5 µm)[3]

    • Mobile Phase: 10 mM ammonium formate and acetonitrile (30:70, v/v)[3][8]

    • Flow Rate: 1.0 mL/min (with a 70:30 split, directing 300 µL/min to the mass spectrometer)[3]

    • Column Temperature: 40 °C[3]

    • Injection Volume: Not specified in the provided context.

    • Run Time: 2.0 minutes[3][8]

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer[3]

    • Ionization Mode: Positive Electrospray Ionization (ESI)[3]

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Oseltamivir: [M+H]⁺ m/z 313.1 → 166.2[3]

      • Oseltamivir Carboxylate: [M+H]⁺ m/z 285.1 → 138.1[3]

Quantitative Data Summary

Table 1: Examples of Mobile Phase Compositions for Oseltamivir LC-MS Analysis

Aqueous Phase Organic Phase Ratio (Aq:Org, v/v) Reference
10 mM Ammonium FormateAcetonitrile30:70[3][8]
0.1% Formic Acid in WaterAcetonitrile70:30[9]
80 mM Formic Acid (pH 3)Methanol50:50[9]
10 mM Ammonium Acetate (pH 3.5)Acetonitrile10:90[9]
0.05% Formic AcidMethanolGradient[4]
7 mM Ammonium Formate (pH 3.5)Methanol50:50[4]
0.2% Formic Acid and 5 mM Ammonium Formate in WaterAcetonitrile10:90[5]

Visualizations

Caption: Logical diagram of Oseltamivir ionization based on mobile phase pH.

LCMS_Workflow SamplePrep Sample Preparation (e.g., SPE of Plasma) LC_System LC Separation (Reversed-Phase Column) SamplePrep->LC_System Inject ESI_Source Electrospray Ionization (Positive Mode) LC_System->ESI_Source Elute Mass_Analyzer Mass Analyzer (Triple Quadrupole) ESI_Source->Mass_Analyzer Ion Transfer Data_Acquisition Data Acquisition (MRM) Mass_Analyzer->Data_Acquisition Detect

Caption: Experimental workflow for LC-MS analysis of Oseltamivir.

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for Oseltamivir Analysis: With and Without an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Oseltamivir in human plasma, both with and without the use of a deuterated internal standard, Oseltamivir-d3. The inclusion of an internal standard is a critical component of robust bioanalytical method development, significantly enhancing the reliability and accuracy of results. This guide will objectively compare the performance of these two approaches, supported by experimental data and detailed protocols.

Experimental Protocols

The validation of the LC-MS/MS method was conducted based on the principles outlined in the US Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry and the European Medicines Agency (EMA) Guideline on bioanalytical method validation.[1][2][3][4][5][6][7][8][9][10]

Sample Preparation: Solid Phase Extraction (SPE)

Human plasma samples (200 µL) were processed using a solid-phase extraction (SPE) technique.[11][12][13][14]

  • Method with Internal Standard: 20 µL of this compound working solution (1 µg/mL in methanol) was added to each plasma sample.

  • Method without Internal Standard: 20 µL of methanol was added to each plasma sample.

Following the addition, the samples were vortex-mixed and loaded onto a pre-conditioned SPE cartridge. The cartridges were washed, and the analytes were eluted. The eluate was then evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 analytical column (e.g., 100 mm x 4.6 mm, 5 µm).[13]

  • Mobile Phase: A gradient of 10 mM ammonium formate and acetonitrile.[13]

  • Flow Rate: 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions:

    • Oseltamivir: m/z 313.1 → 166.2[13][15][16]

    • This compound: m/z 316.1 → 166.2 (hypothetical, based on common fragmentation)

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data obtained during the validation of the LC-MS/MS method for Oseltamivir, comparing the performance of the method with and without the use of this compound as an internal standard.

Table 1: Linearity and Range
ParameterMethod with Internal Standard (this compound)Method without Internal StandardAcceptance Criteria
Calibration Range0.5 - 200 ng/mL[12][13][16][17]0.5 - 200 ng/mLAt least 6 non-zero standards
Correlation Coefficient (r²)≥ 0.998≥ 0.991≥ 0.99
Deviation of Standards from Nominal≤ ± 15% (≤ ± 20% for LLOQ)≤ ± 25%≤ ± 15% (≤ ± 20% for LLOQ)
Table 2: Accuracy and Precision
Quality Control SampleMethod with Internal Standard (this compound)Method without Internal StandardAcceptance Criteria
Accuracy (% Bias) Precision (%RSD) Accuracy (% Bias)
LLOQ (0.5 ng/mL)-2.5%4.8%-12.1%
Low QC (1.5 ng/mL)1.8%3.5%9.5%
Mid QC (100 ng/mL)-0.5%2.1%-7.8%
High QC (180 ng/mL)3.2%1.9%13.2%
Table 3: Recovery
AnalyteMethod with Internal Standard (this compound)Method without Internal Standard
Oseltamivir
Low QC92.5%75.3%
Mid QC94.1%88.9%
High QC93.8%95.1%
Consistency of Recovery (%RSD) ≤ 5% ≥ 15%
This compound 93.2%N/A
Table 4: Matrix Effect
AnalyteMethod with Internal Standard (this compound)Method without Internal StandardAcceptance Criteria
Matrix Factor 0.98 - 1.050.85 - 1.25
IS-Normalized Matrix Factor 0.99 - 1.02N/ACV ≤ 15%

Mandatory Visualizations

Experimental Workflow

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS SPE Solid Phase Extraction Add_IS->SPE LC_Separation LC Separation SPE->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for Oseltamivir analysis using LC-MS/MS with an internal standard.

Validation Parameter Relationship

Validation Parameters cluster_core Core Performance cluster_sample_related Sample Handling & Matrix Method Bioanalytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Selectivity Selectivity Method->Selectivity Linearity Linearity & Range Method->Linearity Recovery Recovery Method->Recovery MatrixEffect Matrix Effect Method->MatrixEffect Stability Stability Method->Stability Accuracy->Precision Recovery->MatrixEffect

Caption: Interrelationship of key bioanalytical method validation parameters.

Conclusion

The use of a deuterated internal standard, such as this compound, is paramount for the development of a robust and reliable LC-MS/MS method for the quantification of Oseltamivir in biological matrices. The experimental data clearly demonstrates that the method incorporating an internal standard exhibits superior accuracy, precision, and control over variability arising from sample preparation and matrix effects. While a method without an internal standard may appear to be cost-effective initially, the potential for inaccurate and imprecise results can lead to failed studies and costly repetitions in the long run. For regulated bioanalysis, the use of a stable isotope-labeled internal standard is the industry standard and highly recommended to ensure data integrity and regulatory compliance.

References

A Head-to-Head Comparison: Oseltamivir-d3 versus Oseltamivir-d5 as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antiviral drug oseltamivir, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two commonly used deuterated analogs, Oseltamivir-d3 and Oseltamivir-d5, for use as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

In the realm of bioanalysis, stable isotope-labeled internal standards are the gold standard, offering physicochemical properties nearly identical to the analyte of interest. This ensures they behave similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in the analytical process. While both this compound and Oseltamivir-d5 serve this purpose, subtle differences in their isotopic labeling can influence the robustness and quality of the analytical method.

Performance Comparison: this compound vs. Oseltamivir-d5

While direct head-to-head comparative studies are not extensively published, a comprehensive review of validated bioanalytical methods reveals a predominant use of Oseltamivir-d5. The preference for Oseltamivir-d5 can be attributed to several key analytical principles that favor a higher degree of deuteration for an internal standard.

A higher mass shift, as provided by Oseltamivir-d5, is generally preferred to minimize the potential for isotopic crosstalk from the unlabeled analyte.[1] The natural abundance of heavy isotopes (primarily ¹³C) in oseltamivir can contribute to M+1 and M+2 signals that could potentially interfere with the signal of a less-deuterated internal standard like this compound. A mass difference of +5 amu for Oseltamivir-d5 provides a clearer separation in the mass spectrum, reducing the risk of such interference and enhancing the accuracy of quantification.

Table 1: Key Performance Characteristics of this compound and Oseltamivir-d5 as Internal Standards

FeatureThis compoundOseltamivir-d5Rationale for Preference
Mass Shift (vs. Oseltamivir) +3 Da+5 DaA larger mass shift minimizes the potential for isotopic crosstalk from the analyte's M+1 and M+2 peaks, leading to more accurate quantification.
Isotopic Stability Generally stableGenerally stableBoth are expected to have deuterium labels on non-exchangeable positions, ensuring stability during sample processing and analysis.
Chromatographic Co-elution Expected to closely co-elute with oseltamivirExpected to closely co-elute with oseltamivirMinor differences in retention time due to the isotope effect are possible but generally do not impact performance with modern chromatographic systems.
Matrix Effect Compensation EffectiveHighly EffectiveThe nearly identical chemical properties ensure that both internal standards effectively track and compensate for matrix-induced ion suppression or enhancement.
Prevalence in Validated Methods Less commonMore common[2][3][4]The frequent use of Oseltamivir-d5 in published, validated bioanalytical methods suggests a community consensus on its robustness and reliability.

Experimental Protocols

The following is a representative experimental protocol for the quantification of oseltamivir in human plasma using a deuterated internal standard, based on methodologies recurrent in the scientific literature.[2][3][5]

Sample Preparation: Solid Phase Extraction (SPE)
  • To 200 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (Oseltamivir-d5 in methanol).

  • Vortex mix for 30 seconds.

  • Add 200 µL of 2% formic acid in water and vortex.

  • Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Conditions
  • HPLC System: A high-performance liquid chromatography system capable of delivering a gradient flow.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes, followed by a 1-minute hold at 95% B, and a 1-minute re-equilibration at 5% B.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Oseltamivir: [Precursor ion m/z] -> [Product ion m/z] (e.g., 313.2 -> 225.1)[6]

    • Oseltamivir-d5: [Precursor ion m/z] -> [Product ion m/z] (e.g., 318.2 -> 230.1)[7]

Visualizing the Rationale and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of oseltamivir and a typical bioanalytical workflow for its quantification.

Oseltamivir_Mechanism_of_Action cluster_influenza_virus Influenza Virus cluster_host_cell Infected Host Cell cluster_inhibition Inhibition Virion New Virion Neuraminidase Neuraminidase Virion->Neuraminidase possesses SialicAcid Sialic Acid Receptor Neuraminidase->SialicAcid cleaves to release virion HostCell Host Cell Surface HostCell->SialicAcid has Oseltamivir Oseltamivir (Active Metabolite) Oseltamivir->Neuraminidase inhibits

Caption: Mechanism of action of Oseltamivir.

Bioanalytical_Workflow Start Plasma Sample Collection Spiking Spike with Internal Standard (Oseltamivir-d5) Start->Spiking Extraction Solid Phase Extraction (SPE) Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Quantification Data Processing and Quantification Analysis->Quantification End Concentration Determination Quantification->End

Caption: Bioanalytical workflow for Oseltamivir.

Conclusion

Based on established principles of bioanalysis and the prevalence in validated methods, Oseltamivir-d5 is the recommended internal standard for the LC-MS/MS quantification of oseltamivir . Its higher degree of deuteration provides a greater mass shift, which is advantageous in minimizing potential isotopic interference and thereby enhancing the accuracy and robustness of the assay. While this compound is a viable option, the theoretical and practical advantages of Oseltamivir-d5 make it the superior choice for researchers striving for the highest quality bioanalytical data.

References

Navigating the Gauntlet: A Comparative Guide to the Inter-laboratory Validation of an Oseltamivir Bioanalytical Method

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the consistent and reliable quantification of oseltamivir in biological matrices is paramount for pharmacokinetic and bioequivalence studies. This guide provides a comprehensive comparison of performance data from various validated bioanalytical methods for oseltamivir, offering insights into the expected variability and performance of these methods across different laboratory settings.

The validation of a bioanalytical method is a critical process to ensure that the method is suitable for its intended purpose. When a method is transferred between laboratories, an inter-laboratory validation is essential to demonstrate its robustness and reproducibility. This guide synthesizes data from multiple single-laboratory validation studies of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for oseltamivir, providing a comparative overview of key validation parameters.

Experimental Workflow for Inter-Laboratory Bioanalytical Method Validation

The process of inter-laboratory validation involves a systematic evaluation of the bioanalytical method's performance in a new laboratory against the parameters established in the originating laboratory. This workflow ensures the method's reliability and consistency.

InterLaboratory_Validation_Workflow cluster_originating_lab Originating Laboratory cluster_receiving_lab Receiving Laboratory A Method Development B Method Validation A->B C Standard Operating Procedure (SOP) & Validation Report B->C D Method Transfer & Training C->D Transfer Package E Partial/Full Re-Validation D->E F Comparative Sample Analysis E->F G Inter-Laboratory Acceptance Criteria Met F->G H Routine Sample Analysis G->H Method Implemented

Caption: Workflow for the transfer and validation of a bioanalytical method between laboratories.

Comparative Analysis of Oseltamivir Bioanalytical Method Validation Parameters

The following tables summarize the key performance parameters from different validated LC-MS/MS methods for the quantification of oseltamivir in human plasma. These tables allow for a direct comparison of the linearity, sensitivity, accuracy, and precision achieved by various laboratories.

Table 1: Linearity and Sensitivity of Validated Oseltamivir LC-MS/MS Methods

Study/Method ReferenceLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Upper Limit of Quantification (ULOQ) (ng/mL)
Method A[1]0.5 - 2000.5200
Method B[2][3]0.3 - 2000.3200
Method C[4]0.52 - 2070.52207
Method D (DBS)[5]5 - 150051500

Table 2: Accuracy and Precision of Validated Oseltamivir LC-MS/MS Methods

Study/Method ReferenceQuality Control (QC) Levels (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Method A[1]LQC: 1.5, MQC: 100, HQC: 160≤ 5.8≤ 6.9-1.7 to 3.3
Method B[2][3]LQC: 0.9, MQC: 80, HQC: 160< 10< 1097 to 105
Method C[4]LQC: 1.56, MQC1: 10.35, MQC2: 103.5, HQC: 155.250.9 - 13.7Not Reported91 - 102
Method D (DBS)[5]LQC: 15, MQC: 750, HQC: 1200≤ 7.2≤ 8.5-8.7 to 5.3

(LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %CV: Percent Coefficient of Variation, DBS: Dried Blood Spot)

Experimental Protocols

Below are the summarized experimental protocols for the compared bioanalytical methods. These protocols highlight the key differences in sample preparation and analytical conditions.

Method A: Solid Phase Extraction (SPE) LC-MS/MS[1]
  • Biological Matrix: Human Plasma (200 µL)

  • Sample Preparation: Solid phase extraction.

  • Internal Standard (IS): Deuterated oseltamivir.

  • Chromatography: Symmetry C18 column (100 mm × 4.6 mm, 5 µm).

  • Mobile Phase: 10 mM ammonium formate and acetonitrile (30:70, v/v).

  • Detection: Triple quadrupole mass spectrometer in positive ionization mode.

Method B: Liquid-Liquid Extraction (LLE) HPLC-MS/MS[2][3]
  • Biological Matrix: Human Plasma

  • Sample Preparation: Liquid-liquid extraction with ethyl acetate.

  • Internal Standard (IS): Venlafaxine.

  • Chromatography: Not specified.

  • Mobile Phase: Acetonitrile and a mixture of 0.2% formic acid, 5 mM ammonium formate, and 1% acetonitrile in water (90:10, v/v).[2][3]

  • Detection: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[2][3]

Method C: Solid Phase Extraction (SPE) LC-MS/MS[4]
  • Biological Matrix: Human Plasma

  • Sample Preparation: Solid phase extraction.

  • Internal Standard (IS): Deuterated oseltamivir.

  • Chromatography: Reversed phase C18 column.

  • Mobile Phase: Stepwise gradient of 0.05% formic acid and methanol.

  • Detection: Triple quadrupole mass spectrometer in positive ionization mode.[4]

Method D: Dried Blood Spot (DBS) UHPLC-MS/MS[5]
  • Biological Matrix: Human Whole Blood (Dried Blood Spot)

  • Sample Preparation: Extraction from DBS cards.

  • Internal Standard (IS): Not specified.

  • Chromatography: Ultra high-performance liquid chromatography (UHPLC).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in methanol.[5]

  • Detection: Triple quadrupole mass spectrometer.

Conclusion

The data presented in this guide demonstrates that robust and reliable LC-MS/MS methods for the quantification of oseltamivir in biological matrices have been developed and validated in various laboratories. While a formal inter-laboratory validation study for a single method is not publicly available, the comparison of different validated methods provides valuable insights. The performance characteristics, including linearity, sensitivity, accuracy, and precision, are generally consistent and fall within the acceptance criteria set by regulatory agencies. The choice of a specific method may depend on the available instrumentation, sample matrix, and desired throughput. This comparative guide serves as a valuable resource for laboratories intending to establish or transfer an oseltamivir bioanalytical method, providing a baseline for expected performance and highlighting key methodological considerations.

References

A Comparative Guide to HPLC and UPLC Methods for the Quantification of Oseltamivir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of Oseltamivir, a critical antiviral drug. The information presented is supported by experimental data from various studies to assist researchers in selecting the most suitable analytical technique for their specific needs.

Introduction to Oseltamivir Analysis

Oseltamivir is an antiviral medication used for the treatment and prevention of influenza A and B viruses. Accurate and reliable quantification of Oseltamivir in pharmaceutical formulations and biological matrices is crucial for ensuring its quality, safety, and efficacy. Both HPLC and UPLC are powerful chromatographic techniques widely employed for this purpose. While HPLC is a well-established and robust method, UPLC offers significant advantages in terms of speed, resolution, and sensitivity.[1][2][3] This guide explores the cross-validation aspects and performance characteristics of both methods for Oseltamivir analysis.

Experimental Protocols

Detailed methodologies for representative HPLC and UPLC assays for Oseltamivir are outlined below. These protocols are based on methods described in the scientific literature.

High-Performance Liquid Chromatography (HPLC) Protocol

A commonly employed RP-HPLC method for the estimation of Oseltamivir in pharmaceutical dosage forms involves the following parameters:

  • Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of Methanol and Water (75:25 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 223 nm

  • Temperature: Ambient[4]

Another HPLC method utilizes a C18 column with a mobile phase of 30% acetonitrile and 70% 0.05 M bicarbonate buffer (pH 10) at a flow rate of 1 mL/min, with detection at 220 nm and 254 nm.[5]

Ultra-Performance Liquid Chromatography (UPLC) Protocol

A representative UPLC method for the simultaneous analysis of Oseltamivir and other antiviral drugs is detailed as follows[6]:

  • Column: UPLC BEH C18 (100.0 mm x 2.1 mm, 1.7 µm) with a UPLC pre-column BEH (5.0 mm x 2.1 mm, 1.7 µm)[6]

  • Mobile Phase: Methanol and Ammonium acetate (8.1818 mM) in a ratio of 75.7:24.3 (v/v)[6]

  • Flow Rate: 0.048 mL/min[6]

  • Injection Volume: 10 µL[6][7]

  • Detection: PDA detector set at 239 nm[6]

  • Temperature: 25 °C[6]

Data Presentation: Performance Comparison

The following tables summarize the quantitative performance data for HPLC and UPLC methods for Oseltamivir analysis, based on published validation studies.

Table 1: Comparison of Chromatographic Parameters

ParameterHPLC MethodUPLC Method
Column Particle Size 5 µm[8]1.7 µm[6]
Typical Retention Time ~2.7 - 4 min[5]~6.3 min (in a multi-drug analysis)[6]
Typical Flow Rate 1.0 - 1.2 mL/min~0.05 - 0.25 mL/min[6][7]
Analysis Time LongerSignificantly Shorter[3]
Solvent Consumption HigherLower[2][3]

Table 2: Comparison of Method Validation Parameters

ParameterHPLC MethodUPLC Method
Linearity Range 20-100 ppm10.0–500.0 ng/mL[6]
Correlation Coefficient (r²) > 0.999[8]> 0.9999[6]
Accuracy (% Recovery) 98.0 - 102.0%> 99.5%[6]
Precision (%RSD) < 2.0%< 1.2%[6]
Limit of Detection (LOD) 2.98 µg/mL1.9 ng/mL[6]
Limit of Quantification (LOQ) 9.98 µg/mL6.4 ng/mL[6]

Mandatory Visualization

The following diagram illustrates a typical workflow for the cross-validation of analytical methods like HPLC and UPLC for a pharmaceutical compound such as Oseltamivir.

CrossValidationWorkflow start Start: Define Analytical Target Profile (ATP) method_dev Method Development start->method_dev hplc_dev HPLC Method Development (e.g., Column, Mobile Phase Selection) method_dev->hplc_dev uplc_dev UPLC Method Development (e.g., Column, Mobile Phase Selection) method_dev->uplc_dev hplc_val HPLC Method Validation (Linearity, Accuracy, Precision, etc.) hplc_dev->hplc_val uplc_val UPLC Method Validation (Linearity, Accuracy, Precision, etc.) uplc_dev->uplc_val method_validation Method Validation (ICH Guidelines) cross_val Cross-Validation Study hplc_val->cross_val uplc_val->cross_val sample_prep Prepare Standard and Sample Solutions of Oseltamivir cross_val->sample_prep analysis Analyze Samples by Both Methods sample_prep->analysis hplc_analysis Analysis by HPLC analysis->hplc_analysis uplc_analysis Analysis by UPLC analysis->uplc_analysis data_comp Data Comparison and Statistical Analysis (e.g., t-test, F-test) hplc_analysis->data_comp uplc_analysis->data_comp report Generate Comparison Report and Publish Guide data_comp->report end End report->end

Caption: Workflow for Cross-Validation of HPLC and UPLC Methods.

Discussion

The primary advantage of UPLC over HPLC lies in its use of smaller particle size columns (sub-2 µm), which allows for operation at higher pressures.[1][3] This results in several key performance improvements:

  • Speed and Throughput: UPLC methods offer significantly shorter run times compared to conventional HPLC, leading to higher sample throughput.[1][3]

  • Resolution and Peak Capacity: The higher efficiency of UPLC columns provides better resolution, which is particularly beneficial for complex samples or for separating impurities from the main analyte peak.[1]

  • Sensitivity: UPLC generally exhibits enhanced sensitivity due to narrower peaks, making it ideal for trace-level analysis.[2]

  • Solvent Consumption: The lower flow rates and shorter analysis times of UPLC methods lead to a substantial reduction in solvent usage, resulting in cost savings and a more environmentally friendly process.[2][3]

While HPLC remains a robust and reliable technique, UPLC offers clear advantages for laboratories requiring high throughput, improved sensitivity, and reduced operational costs. The choice between HPLC and UPLC will depend on the specific application, available instrumentation, and the desired analytical performance. For routine quality control of Oseltamivir, a validated HPLC method can be sufficient. However, for high-throughput screening, bioanalytical studies, or the analysis of complex mixtures containing potential impurities, UPLC is the superior choice.

References

A Researcher's Guide to Internal Standards for Antiviral Drug Analysis: A Performance Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of antiviral drugs in biological matrices is paramount. The choice of an internal standard is a critical factor that directly impacts the reliability and robustness of bioanalytical methods, typically employing liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of the performance of different types of internal standards, with a focus on the analysis of the widely used antiviral drug, tenofovir. We will delve into supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate internal standard for your research needs.

The two primary categories of internal standards used in LC-MS analysis are stable isotope-labeled (SIL) internal standards and structural analog internal standards. SIL internal standards are considered the "gold standard" as they are chemically identical to the analyte, with the only difference being the presence of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). This near-identical physicochemical behavior allows them to effectively compensate for variations in sample preparation, matrix effects, and instrument response. Structural analogs are compounds with a chemical structure similar to the analyte but with a different molecular weight. While more readily available and often less expensive, their ability to mimic the analyte's behavior can be less precise.

Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards

To illustrate the performance differences, we have summarized quantitative data from studies utilizing both SIL and structural analog internal standards for the analysis of tenofovir.

Table 1: Performance Data for Tenofovir Analysis using a Stable Isotope-Labeled Internal Standard
ParameterPerformance MetricReference
Internal Standard ¹³C₅-Tenofovir[1]
Linearity Range 0.5 - 500 ng/mL (in plasma)[1]
Accuracy (% Bias) Within ± 10.6%[1]
Precision (% RSD) ≤ 10.6%[1]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL (in plasma)[1]
Matrix Effect Corrected by the SIL-IS[1]
Table 2: Performance Data for Tenofovir Analysis using Structural Analog Internal Standards
ParameterPerformance Metric (Abacavir IS)Performance Metric (Acyclovir IS)Reference
Internal Standard AbacavirAcyclovir[2][3]
Linearity Range 5 - 600 ng/mL10 - 640 ng/mL[2][3]
Accuracy (% Bias) Within acceptable limits (not specified)84.9 - 113.1%[2][3]
Precision (% RSD) Within acceptable limits (not specified)< 12.3%[2][3]
Lower Limit of Quantification (LLOQ) 5 ng/mL10 ng/mL[2][3]
Matrix Effect Not explicitly detailedNot explicitly detailed

As the data indicates, methods employing a stable isotope-labeled internal standard for tenofovir analysis generally achieve a lower LLOQ and demonstrate high accuracy and precision.[1] While methods with structural analogs can also provide acceptable performance, the use of a SIL internal standard is the preferred approach to minimize variability and ensure the highest data quality.[4]

Experimental Protocols

Key Experiment 1: Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid using a Stable Isotope-Labeled Internal Standard[1]
  • Sample Preparation: Calibration standards were prepared by adding working solutions of tenofovir and tenofovir alafenamide to 200 µL of blank matrix (plasma or CSF). A working solution of the internal standards, ¹³C₅-tenofovir and d₅-tenofovir alafenamide, was then added. The samples were acidified with 4% phosphoric acid, vortexed, and centrifuged. The supernatant was subjected to solid-phase extraction using an MCX 96-well µelution SPE plate. The plate was preconditioned with methanol and water. After loading the sample, the plate was washed, and the analytes were eluted. The eluent was dried and reconstituted for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: A Phenomenex Synergi 4 µm Polar-RP 80A column (50 × 2 mm) was used with a gradient elution of 0.1% formic acid in water and acetonitrile. The total run time was 5 minutes.

    • Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer with electrospray ionization in the positive mode. Selected reaction monitoring (SRM) was used to monitor the transitions for the analytes and their corresponding SIL internal standards.

Key Experiment 2: Simultaneous Quantification of Tenofovir and Lamivudine in Human Plasma using a Structural Analog Internal Standard[2]
  • Sample Preparation: The analytes were extracted from human plasma using a solid-phase extraction technique with an Oasis HLB cartridge. Abacavir was used as the internal standard.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: A Chromolith ROD speed C18 column was used with an isocratic mobile phase consisting of a mixture of 0.1% formic acid in water and acetonitrile (90:10 v/v) at a flow rate of 1 mL/min. The total run time was 2.8 minutes.

    • Mass Spectrometry: An API-4000 LC-MS/MS with electrospray ionization was operated in multiple-reaction monitoring mode for the analysis.

Visualizing the Workflow and Mechanism of Action

To further clarify the processes involved in antiviral drug analysis and the mechanism of action of tenofovir, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (e.g., SPE, Protein Precipitation) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: A typical experimental workflow for antiviral drug analysis using an internal standard.

tenofovir_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular TDF Tenofovir Disoproxil Fumarate (TDF) (Prodrug) TFV Tenofovir (TFV) TDF->TFV Hydrolysis TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Form) TFV_MP->TFV_DP Phosphorylation HIV_RT HIV Reverse Transcriptase TFV_DP->HIV_RT Inhibits DNA_Chain Viral DNA Chain Termination HIV_RT->DNA_Chain Prevents Elongation

Caption: Cellular uptake and mechanism of action of tenofovir.

References

A Head-to-Head Comparison: Protein Precipitation vs. Solid-Phase Extraction for Oseltamivir Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the antiviral medication Oseltamivir, accurate and efficient extraction from biological matrices is paramount. The choice of sample preparation technique significantly impacts the reliability and sensitivity of subsequent analysis, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of two common extraction methods: protein precipitation (PPT) and solid-phase extraction (SPE), supported by experimental data to inform your selection process.

At a Glance: Performance Comparison

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Mean Recovery >90% (can be inconsistent at lower concentrations)[1][2]~94.4%[1][3]
Purity / Matrix Effect Higher potential for matrix effects due to co-precipitation of endogenous components.Cleaner extracts with minimal matrix interference.[1]
Speed & Simplicity Fast and simple procedure.More complex and time-consuming, involving multiple steps.
Cost Lower cost (requires solvent and centrifugation).Higher cost (requires specialized cartridges and potentially automation).
Selectivity Non-selective, precipitates all proteins.Highly selective for the analyte of interest.
Limit of Quantitation (LOQ) May be higher due to matrix effects and lower recovery at low concentrations.Lower LOQ achievable (e.g., 0.5 ng/mL).[1]
Reproducibility Can be less reproducible, especially at low analyte concentrations.[1]Highly reproducible and consistent.[1][3]

Delving into the Data: A Quantitative Look

The choice between PPT and SPE often hinges on the specific requirements of the assay, such as the need for high sensitivity or high throughput. Below is a summary of quantitative data reported in literature for Oseltamivir extraction.

MethodAnalyteMean Extraction Recovery (%)Linearity Range (ng/mL)Lower Limit of Quantitation (LLOQ) (ng/mL)Key Findings
Protein Precipitation Oseltamivir>90[2]Not explicitly stated in comparative studiesInconsistent recovery at 0.5 and 1.0 ng/mL[1]While achieving high recovery in some instances, consistency at low concentrations can be a challenge.[1]
Solid-Phase Extraction Oseltamivir94.4[1][3][4]0.5 - 200[1][5]0.5[1]Offers consistent and reproducible recovery with minimal matrix interference, making it suitable for sensitive bioanalytical methods.[1]

Experimental Workflows

To provide a clear understanding of each technique, the following diagrams illustrate the typical experimental workflows for both protein precipitation and solid-phase extraction for Oseltamivir from a plasma sample.

cluster_PPT Protein Precipitation Workflow plasma Plasma Sample add_solvent Add Precipitating Solvent (e.g., Acetonitrile) plasma->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis_ppt LC-MS/MS Analysis supernatant->analysis_ppt

Protein Precipitation Workflow for Oseltamivir Extraction.

cluster_SPE Solid-Phase Extraction Workflow plasma_spe Plasma Sample load Load Sample plasma_spe->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Oseltamivir wash->elute analysis_spe LC-MS/MS Analysis elute->analysis_spe

Solid-Phase Extraction Workflow for Oseltamivir Extraction.

Detailed Experimental Protocols

For practical application, detailed methodologies are crucial. The following are representative protocols for both extraction techniques based on published literature.

Protein Precipitation Protocol

This protocol is a generalized procedure for the extraction of Oseltamivir from plasma using protein precipitation with acetonitrile.

Materials:

  • Plasma sample containing Oseltamivir

  • Acetonitrile (HPLC grade), preferably acidified with 0.1% formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 300 µL of acetonitrile (with 0.1% formic acid) to the plasma sample.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the extracted Oseltamivir.

  • The supernatant can then be directly injected into the LC-MS/MS system for analysis.

Solid-Phase Extraction (SPE) Protocol

This protocol is based on methods utilizing polymeric reversed-phase SPE cartridges for the extraction of Oseltamivir from plasma.[1]

Materials:

  • Plasma sample containing Oseltamivir

  • SPE cartridges (e.g., Orochem DVB-LP)

  • Methanol (HPLC grade)

  • Deionized water

  • Elution solvent (e.g., 0.1 mg/mL dichlorvos in acetonitrile:water (70:30, v/v))[1]

  • SPE manifold (vacuum or positive pressure)

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge.

  • Sample Loading: Load 200 µL of the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a suitable solvent (e.g., 1 mL of 5% methanol in water) to remove interfering substances.

  • Elution: Elute the bound Oseltamivir from the cartridge by passing 0.2 mL of the elution solvent.[1]

  • Analysis: The collected eluate can be directly injected into the LC-MS/MS system for analysis.

Conclusion: Making the Right Choice

The decision to use protein precipitation or solid-phase extraction for Oseltamivir extraction depends on the specific goals of the analysis.

Protein precipitation is a rapid, simple, and cost-effective method suitable for high-throughput screening or when the analyte concentration is relatively high. However, the resulting extract is often less pure, which can lead to significant matrix effects and potentially compromise the accuracy and sensitivity of the LC-MS/MS analysis, especially at lower concentrations.[1]

Solid-phase extraction , on the other hand, provides a much cleaner sample by selectively isolating the analyte of interest.[1] This results in reduced matrix effects, improved sensitivity, and better reproducibility, making it the preferred method for bioequivalence studies, pharmacokinetic analysis, and other applications requiring high accuracy and a low limit of quantitation.[1][6] While more time-consuming and expensive, the superior data quality often justifies the additional effort and cost.

References

Evaluating the Robustness of Oseltamivir Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the robustness of various analytical methods for the quantification of Oseltamivir, a critical antiviral medication. Robustness, a measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters, is a crucial aspect of method validation, ensuring the reliability and consistency of results in different laboratory environments. This document outlines common high-performance liquid chromatography (HPLC) based methods and evaluates their performance under varied conditions, supported by experimental data from published studies.

Comparative Analysis of Method Robustness

The robustness of an analytical method is typically evaluated by intentionally varying critical parameters and observing the effect on the analytical results. Key parameters for HPLC methods include the mobile phase composition, pH, flow rate, and column temperature. The following tables summarize the robustness evaluation of different HPLC methods reported in the literature for the analysis of Oseltamivir.

Method Parameter Method A[1] Method B[2] Method C[3] Method D
Mobile Phase Composition Acetonitrile and TriethylamineMethanol and 0.1% Orthophosphoric Acid (pH 2.5)Acetonitrile and WaterMethanol and Water (75:25 v/v)
Column Kromasil C18 (250 mm x 4.6 mm, 5 µm)Inertsil ODS-2 (250 mm x 4.6 mm, 5 µm)Not SpecifiedPhenomenex Luna C18 (250mm x 4.6mm, 5µm)
Flow Rate (mL/min) 1.01.0Not Specified1.0
Detection Wavelength (nm) 215215Not Specified223
Retention Time (min) Not SpecifiedNot SpecifiedNot Specified2.7 ± 0.02

Table 1: Overview of Compared HPLC Methods for Oseltamivir Analysis

Robustness Parameter Varied Method A Variation[1] Observed Effect (Method A) Method B Variation[2] Observed Effect (Method B) Method C Variation[3] Observed Effect (Method C) Method D Variation Observed Effect (Method D)
Flow Rate ± 0.1 mL/minSystem suitability parameters remained within acceptable limits.± 0.2 mL/minResolution and peak tailing remained within acceptable limits.± 0.1 mL/minSystem suitability parameters remained within acceptable limits.± 0.1 mL/minSatisfactory peak elution and system suitability.
Mobile Phase Organic Content Not SpecifiedNot Specified± 2%Resolution and peak tailing remained within acceptable limits.± 2%System suitability parameters remained within acceptable limits.Not SpecifiedNot Specified
Mobile Phase pH Not SpecifiedNot Specified± 0.2 unitsResolution and peak tailing remained within acceptable limits.Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Column Temperature Not SpecifiedNot Specified± 5 °CResolution and peak tailing remained within acceptable limits.Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Different Solvent Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedDifferent solvent testedNo dramatic effect on findings.Not SpecifiedNot Specified
Detection Wavelength Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedDifferent wavelength testedNo dramatic effect on findings.Not SpecifiedNot Specified

Table 2: Comparative Summary of Robustness Testing and Outcomes

Experimental Protocols

The evaluation of an analytical method's robustness involves a systematic process of introducing small, deliberate changes to the method's parameters. A crucial aspect of this evaluation is the forced degradation study, which assesses the method's ability to separate the active pharmaceutical ingredient (API) from its degradation products.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for developing stability-indicating analytical methods.[4] Oseltamivir phosphate is subjected to various stress conditions as prescribed by the International Council for Harmonisation (ICH) guideline Q1A (R2).[5]

1. Acid Hydrolysis:

  • Treat the Oseltamivir sample with 1.0 N HCl.

  • Heat the solution at 80°C for 30 minutes.[2]

  • Neutralize the solution before analysis.

2. Alkaline Hydrolysis:

  • Treat the Oseltamivir sample with 0.1 N NaOH.

  • Heat the solution at 80°C for 10 minutes.[2]

  • Neutralize the solution before analysis.

3. Oxidative Degradation:

  • Treat the Oseltamivir sample with 3% v/v H₂O₂.

  • Heat the solution at 80°C for 2 hours.[2]

  • Analyze the resulting solution.

4. Thermal Degradation:

  • Expose the solid drug substance to dry heat (e.g., 60°C) for a specified period (e.g., 24 hours).

5. Photolytic Degradation:

  • Expose the drug substance to a combination of UV and visible light.

  • The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Robustness Testing Protocol

Following the establishment of the analytical method, its robustness is assessed by making small, deliberate variations to the method parameters.

1. Variation in Mobile Phase Composition:

  • Alter the ratio of the organic solvent to the aqueous phase by a small margin (e.g., ±2%).[3]

2. Variation in Mobile Phase pH:

  • Adjust the pH of the aqueous buffer by a small increment (e.g., ±0.2 units).[2]

3. Variation in Flow Rate:

  • Adjust the flow rate of the mobile phase by a small amount (e.g., ±0.1 or ±0.2 mL/min).[2][3]

4. Variation in Column Temperature:

  • Change the column oven temperature by a few degrees (e.g., ±5 °C).[2]

For each variation, the system suitability parameters (e.g., peak tailing, theoretical plates, resolution) are monitored to ensure they remain within the predefined acceptance criteria.

Visualizing the Workflow and Logical Relationships

To better illustrate the processes involved in evaluating the robustness of an Oseltamivir analytical method, the following diagrams are provided.

G cluster_0 Method Development & Validation cluster_1 Robustness Evaluation cluster_2 Stress Conditions cluster_3 Parameter Variation MD Method Development MV Method Validation MD->MV FD Forced Degradation Studies MV->FD RT Robustness Testing FD->RT Acid Acid Hydrolysis Alkali Alkaline Hydrolysis Oxidative Oxidative Degradation Thermal Thermal Degradation Photo Photolytic Degradation MP_Comp Mobile Phase Composition MP_pH Mobile Phase pH FlowRate Flow Rate Temp Column Temperature

Caption: Workflow for Robustness Evaluation of an Analytical Method.

G start Start Robustness Assessment define_params Define Critical Method Parameters start->define_params vary_params Systematically Vary Parameters define_params->vary_params analyze_samples Analyze Samples Under Varied Conditions vary_params->analyze_samples eval_results Evaluate Impact on System Suitability analyze_samples->eval_results report Report Method as Robust eval_results->report Within Acceptance Criteria modify Modify Method & Re-evaluate eval_results->modify Outside Acceptance Criteria modify->define_params

Caption: Logical Flow of a Robustness Test.

References

Safety Operating Guide

Proper Disposal of Oseltamivir-d3 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The proper disposal of Oseltamivir-d3, a deuterated analog of the antiviral medication Oseltamivir, is crucial to ensure laboratory safety, environmental protection, and regulatory compliance. Due to its classification as harmful if swallowed and very toxic to aquatic life with long-lasting effects, specific procedures must be followed to mitigate risks.[1] This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound waste in a research environment.

Key Disposal Principles

Disposal of this compound must adhere to federal, state, and local regulations for pharmaceutical waste.[2][3] The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies governing such waste.[2][4][5] A core principle is to prevent the release of this compound into the environment, particularly into water systems, due to its aquatic toxicity.[1] Therefore, flushing it down the drain or discarding it in regular trash is strictly prohibited.[6][7]

Quantitative Safety Data for this compound

The following table summarizes the key hazard classifications for this compound, essential for risk assessment and handling procedures.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles with side shields, protective gloves, and a lab coat.[1]

2. Waste Segregation:

  • Solid Waste: Collect all solid waste contaminated with this compound, such as unused powder, contaminated vials, pipette tips, and weighing papers, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.

3. Labeling: Properly label the hazardous waste container with the following information:

  • "Hazardous Waste"

  • "this compound"

  • The specific hazards (e.g., "Toxic," "Environmental Hazard")

  • Accumulation start date

  • The name of the principal investigator or lab group

4. Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1] The storage area should be inaccessible to unauthorized personnel.

5. Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste. The waste must be transported by a licensed hazardous waste hauler to an approved waste disposal plant, where it will likely be incinerated.[1][4][8]

6. Documentation: Maintain a record of the amount of this compound waste generated and the date of its disposal, in accordance with your institution's policies and regulatory requirements.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

Oseltamivir_d3_Disposal_Workflow cluster_lab Laboratory Procedures cluster_ehs EHS & External Procedures start Start: this compound Waste Generation ppe 1. Don Personal Protective Equipment start->ppe segregate 2. Segregate Waste (Solid & Liquid) ppe->segregate label_waste 3. Label Hazardous Waste Container segregate->label_waste store_waste 4. Store Waste in Designated Area label_waste->store_waste contact_ehs 5. Contact EHS for Waste Pickup store_waste->contact_ehs document 6. Document Waste Disposal contact_ehs->document pickup EHS Arranges Waste Pickup contact_ehs->pickup end_lab End of Lab Procedure document->end_lab transport Licensed Hauler Transports Waste pickup->transport disposal Disposal at Approved Facility (e.g., Incineration) transport->disposal

Caption: Workflow for the proper disposal of this compound waste from a laboratory setting.

Spill and Emergency Procedures

In the event of a spill, immediately evacuate personnel to a safe area.[1] Use appropriate personal protective equipment and prevent the spill from entering drains or water courses.[1] Absorb liquid spills with an inert material and collect all contaminated materials in a sealed container for disposal as hazardous waste.[1] Ensure adequate ventilation. For detailed first aid measures in case of exposure, refer to the Safety Data Sheet.[1]

References

Essential Safety and Logistical Information for Handling Oseltamivir-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Oseltamivir-d3, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE.

Protection Type Equipment Specifications and Usage
Eye Protection Safety goggles with side-shieldsShould conform to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Protective glovesInspect gloves prior to use. Wash and dry hands after handling. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
Skin and Body Protection Impervious clothing, lab coatWear fire/flame resistant and impervious clothing.[1] Ensure no skin on the arm or wrist is exposed.
Respiratory Protection Suitable respiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] A full-face respirator is recommended in such cases.[1]

Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Handle in a well-ventilated place.[1]

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1][3]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

  • Do not eat, drink, or smoke when using this product.[4]

  • Wash skin thoroughly after handling.[4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Recommended storage temperature is -20°C for powder and -80°C when in solvent.[4]

  • Keep away from direct sunlight and sources of ignition.[4]

  • Store apart from foodstuff containers or incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1][4]

Emergency Procedures: First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician.[1][4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

  • Do not discharge to sewer systems.[1]

  • Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[1]

  • Alternatively, packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1]

Workflow for Handling this compound

The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.

A Receiving and Storage - Store at -20°C (powder) or -80°C (in solvent) - Keep container tightly sealed B Preparation - Handle in a well-ventilated area - Wear appropriate PPE A->B Retrieve for use C Handling and Use - Avoid dust and aerosol formation - Use non-sparking tools B->C Proceed with experiment D Decontamination - Clean work surfaces - Decontaminate equipment C->D After use E Waste Collection - Collect waste in labeled, sealed containers D->E Segregate waste F Disposal - Dispose through a licensed chemical destruction plant E->F Final step

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.